Product packaging for 2,4-Bis(2-methylphenoxy)aniline(Cat. No.:CAS No. 73637-04-4)

2,4-Bis(2-methylphenoxy)aniline

Cat. No.: B1596624
CAS No.: 73637-04-4
M. Wt: 305.4 g/mol
InChI Key: LHEPTIRLRDQRQR-UHFFFAOYSA-N
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Description

2,4-Bis(2-methylphenoxy)aniline is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO2 B1596624 2,4-Bis(2-methylphenoxy)aniline CAS No. 73637-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-7-3-5-9-18(14)22-16-11-12-17(21)20(13-16)23-19-10-6-4-8-15(19)2/h3-13H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEPTIRLRDQRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=C(C=C2)N)OC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223851
Record name Aniline, 2,4-bis(o-methylphenoxy)-
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73637-04-4
Record name 2,4-Bis(2-methylphenoxy)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 2,4-bis(o-methylphenoxy)-
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Record name Aniline, 2,4-bis(o-methylphenoxy)-
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Record name 2,4-bis(2-methylphenoxy)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed protocol for the synthesis of 2,4-bis(2-methylphenoxy)aniline, a diaryl ether aniline derivative. The proposed synthesis is a two-step process involving a double Ullmann condensation followed by the reduction of a nitro group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of two carbon-oxygen (C-O) ether bonds via a copper-catalyzed Ullmann condensation. The subsequent step is the reduction of a nitro functional group to an amine.

The overall reaction scheme is as follows:

Step 1: Double Ullmann Condensation 2,4-dichloro-1-nitrobenzene reacts with two equivalents of 2-methylphenol (o-cresol) in the presence of a copper catalyst to form 1,3-bis(2-methylphenoxy)-4-nitrobenzene.

Step 2: Nitro Group Reduction The intermediate, 1,3-bis(2-methylphenoxy)-4-nitrobenzene, is then reduced to the final product, this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents, their molar ratios, and the reaction conditions for each step of the synthesis.

Table 1: Reagents for Step 1 - Double Ullmann Condensation

ReagentMolar EquivalentMolecular Weight ( g/mol )
2,4-Dichloro-1-nitrobenzene1.0192.00
2-Methylphenol2.2108.14
Copper(I) Iodide (CuI)0.2190.45
Potassium Carbonate (K₂CO₃)2.5138.21

Table 2: Reaction Conditions for Step 1

ParameterCondition
SolventPyridine
Temperature130-140 °C
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)

Table 3: Reagents for Step 2 - Nitro Group Reduction

ReagentMolar EquivalentMolecular Weight ( g/mol )
1,3-bis(2-methylphenoxy)-4-nitrobenzene1.0335.36
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)3.0225.65
Concentrated Hydrochloric Acid (HCl)Excess36.46

Table 4: Reaction Conditions for Step 2

ParameterCondition
SolventEthanol
Temperature70-80 °C
Reaction Time2-4 hours
AtmosphereAir

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-bis(2-methylphenoxy)-4-nitrobenzene
  • In a thoroughly dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 2,4-dichloro-1-nitrobenzene (1.0 eq), 2-methylphenol (2.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.2 eq).

  • Add anhydrous pyridine to the flask to serve as the solvent.

  • Purge the reaction vessel with nitrogen gas and maintain a positive nitrogen pressure throughout the reaction.

  • Heat the mixture to a temperature of 130-140 °C and maintain vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 12-24 hours), allow the mixture to cool to ambient temperature.

  • Pour the reaction mixture into a beaker containing a mixture of ice and water, and acidify to a pH of approximately 2 with dilute hydrochloric acid.

  • Extract the resulting aqueous solution with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure 1,3-bis(2-methylphenoxy)-4-nitrobenzene.

Step 2: Synthesis of this compound
  • Dissolve the 1,3-bis(2-methylphenoxy)-4-nitrobenzene (1.0 eq) obtained from the previous step in ethanol in a round-bottom flask.

  • To this solution, add tin(II) chloride dihydrate (3.0 eq).

  • With careful stirring, add concentrated hydrochloric acid dropwise. The reaction may be exothermic.

  • Heat the reaction mixture to 70-80 °C for a period of 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • After cooling the reaction to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide to a pH of 8-9.

  • Extract the product from the aqueous mixture using ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction reactants1 2,4-dichloro-1-nitrobenzene + 2-methylphenol reagents1 CuI, K₂CO₃, Pyridine reactants1->reagents1 conditions1 130-140°C, 12-24h, N₂ reagents1->conditions1 workup1 Acidic Workup, Extraction, Column Chromatography conditions1->workup1 intermediate 1,3-bis(2-methylphenoxy)-4-nitrobenzene workup1->intermediate reagents2 SnCl₂·2H₂O, HCl, Ethanol intermediate->reagents2 conditions2 70-80°C, 2-4h reagents2->conditions2 workup2 Neutralization, Extraction, Purification conditions2->workup2 product This compound workup2->product

Caption: A flowchart of the experimental workflow.

logical_relationship Logical Relationship of Synthesis Steps start Starting Materials: 2,4-Dihalo-1-nitrobenzene 2-Methylphenol step1 C-O Bond Formation (Ullmann Condensation) start->step1 step2 Functional Group Transformation (Nitro to Amine Reduction) step1->step2 end_product Final Product: This compound step2->end_product

Caption: Logical progression of the synthesis.

In-Depth Technical Guide to the Physicochemical Properties of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 2,4-Bis(2-methylphenoxy)aniline. Due to the limited availability of experimentally determined data for this specific molecule, this document also furnishes detailed, standardized experimental protocols that can be employed for the determination of key physicochemical parameters. These methodologies are fundamental in the fields of chemical research and drug development for compound characterization and optimization.

Core Physicochemical Data

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 73637-04-4[2]
Molecular Formula C₂₀H₁₉NO₂
Molecular Weight 305.37 g/mol
Boiling Point 417.8 °C at 760 mmHg
Density 1.15 g/cm³
Melting Point Not Available
Water Solubility Not Available
pKa Not AvailableN/A
LogP (calculated) 6.05N/A

Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data for this compound, the following standard laboratory protocols are provided. These methods are widely accepted for the determination of melting point, aqueous solubility, and pKa.

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4][5]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, which contains a heated block and a thermometer.[7]

  • Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting point range.[4]

  • Accurate Determination: A fresh sample is heated at a slower rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[3][4]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.[6]

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in a specific solvent, in this case, water.[8][9]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.[10][11]

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10][11]

  • Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the saturated aqueous solution from the excess solid.[8][10]

  • Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][12] A calibration curve prepared with known concentrations of the compound is used for quantification.[10]

Determination of pKa by UV-Vis Spectrophotometry

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like this compound, which contains a basic aniline moiety, UV-Vis spectrophotometry can be employed to determine its pKa. This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[13][14]

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically spanning a range of 3 to 12, are prepared.[15]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of this stock solution are added to each buffer solution to achieve a constant final concentration.[15]

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded over a relevant wavelength range (e.g., 230-500 nm).[15]

  • Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated forms of the aniline have different extinction coefficients is plotted against the pH of the buffer solutions.[13][16]

  • pKa Calculation: The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.[14][17] The inflection point of the curve corresponds to the pKa value.[17]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Melting Point Determination A Sample Preparation B Apparatus Setup A->B C Rapid Heating (Approx. MP) B->C D Slow Heating (Accurate MP) C->D E Record Melting Range D->E G cluster_1 Aqueous Solubility Determination F Prepare Saturated Solution G Equilibration (Shaking) F->G H Phase Separation G->H I Quantification (e.g., HPLC) H->I J Calculate Solubility I->J G cluster_2 pKa Determination by UV-Vis K Prepare Buffer Solutions L Prepare Samples in Buffers K->L M Measure UV-Vis Spectra L->M N Plot Absorbance vs. pH M->N O Calculate pKa N->O

References

In-depth Technical Guide: 2,4-Bis(2-methylphenoxy)aniline (CAS 73637-04-4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, publicly available information on 2,4-Bis(2-methylphenoxy)aniline is exceedingly limited. As such, this document provides a summary of the available data but cannot constitute a complete in-depth technical guide as requested. Key experimental data, including detailed synthesis protocols, comprehensive spectroscopic analysis, and biological activity, are not available in the public domain at this time.

Chemical Identity and Properties

This compound is an aromatic amine derivative. Its core structure consists of an aniline ring substituted with two 2-methylphenoxy groups at the 2 and 4 positions.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 73637-04-4[1]
Molecular Formula C₂₀H₁₉NO₂
Molecular Weight 305.37 g/mol
IUPAC Name This compoundN/A
Synonyms 2,4-bis(o-tolyloxy)aniline, 2,4-Bis-(o-methylphenoxy)aniline, Benzenamine, 2,4-bis(2-methylphenoxy)-[2][3]

Table 2: Physicochemical Properties

PropertyValueNotesSource
Boiling Point 417.8 °C at 760 mmHgCalculated
Density 1.15 g/cm³Calculated
Appearance Not available-
Melting Point Not available-
Water Solubility Not available-

Analytical Methods

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the analysis of this compound.[2]

Experimental Protocol: Reverse-Phase HPLC
  • Column: Newcrom R1 reverse-phase column.[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

  • Application: This method is suitable for the separation and isolation of impurities and can be applied in pharmacokinetic studies.[2]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject Sample Dissolution->Injection Column Newcrom R1 Column Mobile Phase: MeCN/Water/Acid Injection->Column Detection Detector (e.g., UV, MS) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification and Purity Assessment Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Synthesis

No specific, detailed experimental protocols for the synthesis of this compound were found in the searched literature. Chemical suppliers list the compound as available for research purposes, suggesting that synthetic routes exist but are likely proprietary or not published in readily accessible sources.

Spectroscopic Data

Detailed experimental spectroscopic data (such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for this compound are not available in the public scientific literature. The characterization of this compound would typically involve these techniques to confirm its structure and purity.

Biological and Pharmacological Activity

There is no information available in the public domain regarding the biological or pharmacological activity of this compound. No studies describing its interaction with any biological targets, its involvement in signaling pathways, or its potential applications in drug development have been found.

Conclusion

The information available for this compound (CAS 73637-04-4) is currently limited to its basic chemical identity and a general analytical method. The absence of published synthesis protocols, spectroscopic data, and biological studies prevents the creation of a comprehensive technical guide. For researchers, scientists, and drug development professionals interested in this compound, direct synthesis and characterization would be necessary first steps for any further investigation.

Logical Relationship of Data Unavailability

Data_Gap Compound This compound No_Synthesis No Published Synthesis Protocol Compound->No_Synthesis No_Spectra No Spectroscopic Data (NMR, MS, IR) Compound->No_Spectra No_BioActivity No Biological/Pharmacological Data Compound->No_BioActivity Incomplete_Guide Inability to Create In-depth Technical Guide No_Synthesis->Incomplete_Guide No_Spectra->Incomplete_Guide No_BioActivity->Incomplete_Guide

Caption: The lack of foundational data prevents the creation of a detailed technical guide.

References

An In-Depth Technical Guide to 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic and analytical methodologies related to 2,4-Bis(2-methylphenoxy)aniline. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents generalized protocols relevant to its chemical class. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the characteristics of this diaryl ether aniline derivative.

Molecular Structure and Identification

This compound is a complex organic molecule featuring a central aniline ring substituted with two 2-methylphenoxy groups at the 2 and 4 positions. This structure combines the features of an aromatic amine and a diaryl ether, suggesting potential for diverse chemical reactivity and biological interactions.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 73637-04-4[1]
Molecular Formula C₂₀H₁₉NO₂
Molecular Weight 305.37 g/mol
Canonical SMILES CC1=CC=CC=C1OC2=C(C=C(C=C2)OC3=CC=CC=C3C)N
InChI InChI=1S/C20H19NO2/c1-14-7-3-5-9-18(14)22-16-11-12-17(21)20(13-16)23-19-10-6-4-8-15(19)2/h3-13H,21H2,1-2H3
InChIKey LHEPTIRLRDQRQR-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 417.8 °C at 760 mmHg
Density 1.15 g/cm³
LogP 4.21[2]
Appearance Not Available
Melting Point Not Available
Water Solubility Not Available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol.[3][4] For the synthesis of this compound, a potential route could involve the reaction of a dihalogenated aniline derivative with 2-cresol.

General Protocol for Ullmann Condensation:

  • Reactant Preparation: A mixture of the aryl halide (e.g., 2,4-dichloroaniline or a protected derivative), phenol (e.g., 2-cresol), a copper catalyst (e.g., CuI, CuO, or copper powder), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a high-boiling polar solvent (e.g., DMF, DMSO, or NMP).[3]

  • Reaction Conditions: The reaction mixture is heated to a high temperature, typically between 150-220 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.[3][5]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove the base and copper salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography, recrystallization, or distillation.

Ullmann_Synthesis A 2,4-Dihaloaniline F This compound A->F B 2-Cresol B->F C Copper Catalyst C->F Catalyst D Base D->F Base E High-Boiling Solvent E->F Solvent

Caption: Proposed Ullmann condensation pathway for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A general reverse-phase HPLC method can be employed for the analysis of this compound.[2]

  • Column: A C18 stationary phase is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) can be used.[2]

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

HPLC_Workflow Sample Sample Injection Column C18 HPLC Column Sample->Column Elution Gradient Elution (Acetonitrile/Water) Column->Elution Detector UV Detector Elution->Detector Analysis Data Analysis Detector->Analysis

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Researchers would need to acquire this data experimentally upon synthesis of the compound.

Biological Activity and Signaling Pathways

There is no specific information in the available literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of substituted diphenylamine ethers has been investigated for various biological activities. For instance, some substituted diphenyl ethers have been explored as potential antibacterial agents, targeting enzymes like enoyl-ACP reductase.[6][7] Additionally, some diphenylamine derivatives have shown antihistaminic and anticholinergic activities.[8]

Given the structural similarity, it is plausible that this compound could be a candidate for screening in similar biological assays. However, any such potential activity is purely speculative without experimental validation.

Potential_Biological_Activity Compound This compound Class Substituted Diphenylamine Ethers Compound->Class Activity1 Antibacterial Class->Activity1 Activity2 Antihistaminic Class->Activity2 Activity3 Anticholinergic Class->Activity3 Target Potential Biological Targets (e.g., Enoyl-ACP Reductase) Activity1->Target

Caption: Potential areas of biological investigation for this compound based on related compounds.

Conclusion

This compound is a diaryl ether derivative with a well-defined chemical structure but limited publicly available experimental data. This guide has summarized the known physicochemical properties and proposed logical synthetic and analytical approaches based on established organic chemistry principles. The absence of biological data presents an opportunity for future research, particularly in screening for activities observed in structurally related substituted diphenylamine ethers. This document serves as a starting point for researchers interested in the synthesis, characterization, and potential applications of this compound.

References

Spectroscopic Characterization of 2,4-Bis(2-methylphenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2,4-Bis(2-methylphenoxy)aniline. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with related compounds. The methodologies provided are standardized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for organic compounds of this nature.

Summary of Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m8HAr-H (phenoxy rings)
~6.80-7.00m3HAr-H (aniline ring)
~4.50s (broad)2H-NH₂
~2.20s6H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150-155Ar-C (C-O)
~140-145Ar-C (C-N)
~130-135Ar-C (quaternary, phenoxy rings)
~115-130Ar-CH
~15-20-CH₃

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Medium, SharpN-H stretch (asymmetric and symmetric)
3030-3080MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch (-CH₃)
1600-1620StrongN-H bend
1480-1520StrongAromatic C=C stretch
1200-1250StrongAryl-O-Aryl stretch (asymmetric)
1000-1050MediumAryl-O-Aryl stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
305High[M]⁺ (Molecular Ion)
198Medium[M - C₇H₇O]⁺
183Medium[M - C₇H₈O]⁺
107High[C₇H₇O]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16 scans.

    • Apply a line broadening of 0.3 Hz during Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Employ a 30-degree pulse width.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024 scans.

    • Apply a line broadening of 1.0 Hz during Fourier transformation.

  • Data Processing: Process the acquired free induction decays (FIDs) using appropriate NMR software. Phase and baseline correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹.

  • Data Processing: Ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.

  • Data Acquisition (EI mode):

    • Set the ionization energy to 70 eV.

    • Scan a mass-to-charge (m/z) range of 50 to 500 amu.

    • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structural Elucidation and Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 2,4-Bis(2-methylphenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2,4-Bis(2-methylphenoxy)aniline. Due to a lack of publicly available empirical data, this document provides a theoretical solubility profile based on the compound's molecular structure and the principles of "like dissolves like." Furthermore, a detailed experimental protocol for the gravimetric determination of solubility is provided to enable researchers to ascertain precise solubility data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.

Introduction

This compound is an aromatic amine with a molecular structure characterized by a central aniline core substituted with two bulky, nonpolar 2-methylphenoxy groups. The overall structure suggests a predominantly nonpolar character, which is a key determinant of its solubility in various organic solvents. The presence of the amine (-NH2) group introduces a degree of polarity and the capacity for hydrogen bonding, which may influence its solubility in polar solvents.

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, aims to bridge this gap by offering a predictive assessment of its solubility and providing a robust experimental methodology for its empirical determination.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1][2] This principle posits that substances with similar polarities are more likely to be soluble in one another. Based on the molecular architecture of this compound, a qualitative solubility profile can be predicted. The large, nonpolar surface area imparted by the two phenyl rings and two methyl groups is expected to dominate its solubility behavior, favoring dissolution in nonpolar and moderately polar organic solvents. The polar amine group may allow for some interaction with polar solvents, but the steric hindrance from the bulky ortho-substituted phenoxy groups might limit its accessibility for hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherHighThe nonpolar aromatic and alkyl groups of the solute will have strong van der Waals interactions with these nonpolar solvents.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents have a dipole moment that can interact with the polar amine group, while their organic character can solvate the nonpolar regions of the molecule.
Polar Protic Ethanol, MethanolLow to ModerateWhile the amine group can hydrogen bond with these solvents, the large nonpolar structure of the molecule is expected to limit overall solubility.[3]
Highly Polar Protic WaterInsolubleThe large hydrophobic structure will significantly outweigh the hydrophilic nature of the single amine group, making it immiscible in water.[3][4]

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound in a given solvent.[5][6][7]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator. Ensure adequate ventilation.

    • Continue the evaporation process until all the solvent has been removed and only the dry, solid solute remains.

  • Data Collection and Calculation:

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

    • Repeat the drying and weighing process until a constant mass is obtained.

    • The solubility can be calculated using the following formulas:

      • Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

      • Mass of the dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

      • Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

      • Solubility ( g/100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 Agitate sample1 Collect supernatant prep2->sample1 sample2 Filter into pre-weighed vial sample1->sample2 Syringe filter analysis1 Weigh saturated solution sample2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dry solute analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Gravimetric solubility determination workflow.

Conclusion

References

The Synthetic Versatility of 2,4-Bis(2-methylphenoxy)aniline: A Technical Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2,4-Bis(2-methylphenoxy)aniline is a complex diaryl ether amine with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aniline moiety flanked by two sterically demanding 2-methylphenoxy groups, offers a platform for the synthesis of novel molecular architectures. This technical guide explores the potential applications of this compound, providing insights into its synthesis, reactivity, and prospective utility in the development of new chemical entities. Due to the limited availability of specific literature on this compound, this guide extrapolates from established synthetic methodologies for diaryl ethers and substituted anilines to propose viable synthetic routes and potential reactions.

Synthesis of this compound

The synthesis of this compound can be envisioned through several established methods for the formation of diaryl ethers and the introduction of an amino group. The most plausible approaches involve sequential Ullmann condensations or Buchwald-Hartwig aminations.

A potential retrosynthetic analysis is outlined below:

G This compound This compound Disconnection 1 (C-N bond) Disconnection 1 (C-N bond) This compound->Disconnection 1 (C-N bond) Disconnection 2 (C-O bonds) Disconnection 2 (C-O bonds) This compound->Disconnection 2 (C-O bonds) Intermediate A 1-Bromo-2,4-bis(2-methylphenoxy)benzene Disconnection 1 (C-N bond)->Intermediate A Starting Material 1 Ammonia or Amine Equivalent Disconnection 1 (C-N bond)->Starting Material 1 Intermediate B 2,4-Dihalogenated aniline derivative Disconnection 2 (C-O bonds)->Intermediate B Starting Material 2 2-Methylphenol (o-cresol) Disconnection 2 (C-O bonds)->Starting Material 2 Intermediate A->Starting Material 2 Starting Material 3 Polybrominated/chlorinated benzene Intermediate A->Starting Material 3 Starting Material 4 2,4-Dihalophenol Intermediate B->Starting Material 4 G Aniline This compound Electrophile Electrophile (E+) Aniline->Electrophile EAS Product_A Substitution at C3/C5 Electrophile->Product_A Product_B Substitution at C6 Electrophile->Product_B Product_C Substitution on Phenoxy Ring Electrophile->Product_C G Aniline This compound Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl Sandmeyer Sandmeyer Reaction (CuX, X=Cl, Br, CN) Diazonium->Sandmeyer Schiemann Schiemann Reaction (HBF4, heat) Diazonium->Schiemann Gattermann Gattermann Reaction (Cu powder, HX) Diazonium->Gattermann Hydrolysis Hydrolysis (H2O, heat) Diazonium->Hydrolysis Product_Sandmeyer Aryl Halide/Nitrile Sandmeyer->Product_Sandmeyer Product_Schiemann Aryl Fluoride Schiemann->Product_Schiemann Product_Gattermann Aryl Halide Gattermann->Product_Gattermann Product_Hydrolysis Phenol Derivative Hydrolysis->Product_Hydrolysis

The Enigmatic Journey of 2,4-Bis(2-methylphenoxy)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(2-methylphenoxy)aniline is a chemical compound with the molecular formula C₂₀H₁₉NO₂. Structurally, it is an aniline derivative featuring two 2-methylphenoxy groups substituted at the 2 and 4 positions of the aniline ring. While the specific discovery and a detailed historical account of this molecule are not extensively documented in publicly available scientific literature, its chemical structure suggests potential applications as a scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex molecules. This technical guide aims to consolidate the currently available information on this compound, focusing on its chemical and physical properties, and to provide a perspective on the broader class of phenoxy-substituted anilines.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and provides a foundational understanding of the compound's physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 73637-04-4[1]
Molecular Formula C₂₀H₁₉NO₂
Molecular Weight 305.37 g/mol
Boiling Point 417.8 °C at 760 mmHg
Density 1.15 g/cm³

Synthesis and Experimental Protocols

A potential synthetic pathway could involve a multi-step process, likely starting from a di-substituted nitrobenzene. The general workflow for such a synthesis is depicted in the following diagram.

Synthesis_Workflow A Starting Materials (e.g., 2,4-Dichloronitrobenzene and 2-Methylphenol) B Nucleophilic Aromatic Substitution (Ullmann or Buchwald-Hartwig coupling) A->B Reaction C Intermediate: 2,4-Bis(2-methylphenoxy)nitrobenzene B->C Formation D Reduction of Nitro Group (e.g., with Sn/HCl or catalytic hydrogenation) C->D Transformation E Final Product: This compound D->E Yields

Figure 1. A generalized workflow for the potential synthesis of this compound.

Hypothetical Experimental Protocol:

A possible laboratory-scale synthesis could involve the following steps:

  • Etherification: Reaction of a suitable di-substituted benzene derivative (e.g., 2,4-difluoronitrobenzene or 2,4-dichloronitrobenzene) with 2-methylphenol in the presence of a base (such as potassium carbonate or cesium carbonate) and a copper or palladium catalyst. This step would form the diaryl ether linkages.

  • Purification of Intermediate: The resulting 2,4-bis(2-methylphenoxy)nitrobenzene intermediate would be purified using standard techniques like column chromatography.

  • Reduction: The nitro group of the purified intermediate would then be reduced to an amine. Common methods for this transformation include the use of reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst.

  • Final Purification: The final product, this compound, would be isolated and purified, for instance, by crystallization or chromatography.

It is important to note that this is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and choice of catalyst and solvent, would require empirical optimization.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. Consequently, no signaling pathways associated with this compound have been elucidated.

However, the broader class of phenoxy-substituted anilines has been explored in various contexts. For instance, some substituted diphenylamine derivatives are known to possess antioxidant properties. The general structure of a phenoxy-aniline suggests a potential for interaction with biological systems, but without experimental data, any discussion of its mechanism of action would be purely speculative.

The logical relationship for investigating the biological potential of a novel compound like this compound is outlined below.

Biological_Investigation_Logic A Compound Synthesis and Purification B In Vitro Screening (e.g., cytotoxicity, enzyme inhibition, receptor binding) A->B C Hit Identification B->C D Mechanism of Action Studies (e.g., signaling pathway analysis) C->D F Lead Optimization C->F E In Vivo Studies (Animal Models) D->E E->F

Figure 2. A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule in the scientific literature. While its basic chemical and physical properties are known, a significant gap exists in our understanding of its synthesis, biological activity, and potential applications. The structural motifs present in the molecule suggest that it could serve as a valuable building block in the development of novel therapeutic agents or functional materials.

Future research efforts should be directed towards:

  • The development and publication of a detailed and optimized synthetic protocol.

  • In-depth characterization of its physicochemical properties.

  • Comprehensive screening for biological activity across a range of assays to identify potential therapeutic applications.

  • If any biological activity is identified, subsequent studies should focus on elucidating the underlying mechanism of action and any associated signaling pathways.

The exploration of this and other novel chemical entities is crucial for the advancement of drug discovery and materials science. This technical guide serves as a starting point for researchers interested in investigating the potential of this compound.

References

Theoretical and Experimental Insights into 2,4-Bis(2-methylphenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive theoretical and experimental overview of 2,4-Bis(2-methylphenoxy)aniline. Due to the limited availability of direct research on this specific compound, this document synthesizes information from analogous diaryl ether and aniline derivatives to present a predictive analysis. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and related molecules. The guide outlines a plausible synthetic protocol, predicts spectroscopic data, and details a comprehensive computational chemistry workflow, including Density Functional Theory (DFT) calculations and molecular docking studies. Potential biological activities are also discussed based on the known properties of similar chemical structures.

Introduction

This guide aims to bridge the information gap by providing a detailed, predictive framework for the study of this compound. The subsequent sections will detail a proposed synthetic route, predicted analytical data, and a comprehensive plan for theoretical studies to elucidate its structural, electronic, and biological properties.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 73637-04-4[2]
Molecular Formula C₂₀H₁₉NO₂[1]
Molecular Weight 305.37 g/mol [1]
Boiling Point 417.8 °C at 760 mmHg[1]
Density 1.15 g/cm³[1]
Appearance Not Available[1]
Melting Point Not Available[1]
Water Solubility Not Available[1]

Experimental Protocols

Proposed Synthesis: Ullmann Condensation

A plausible and well-established method for the synthesis of diaryl ethers is the Ullmann condensation.[5][6] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. For the synthesis of this compound, a two-step process is proposed, starting from 2,4-dichloro-1-nitrobenzene and o-cresol, followed by the reduction of the nitro group.

Step 1: Synthesis of 1,3-Bis(2-methylphenoxy)-4-nitrobenzene

  • To a reaction vessel, add 2,4-dichloro-1-nitrobenzene (1 equivalent), o-cresol (2.2 equivalents), potassium carbonate (K₂CO₃) as a base (2.5 equivalents), and a catalytic amount of copper(I) iodide (CuI) and an appropriate ligand such as 1,10-phenanthroline.

  • Add a high-boiling point polar solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 160 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1,3-Bis(2-methylphenoxy)-4-nitrobenzene.

Step 2: Reduction of the Nitro Group to Form this compound

  • Dissolve the purified 1,3-Bis(2-methylphenoxy)-4-nitrobenzene from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

  • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If an acidic workup was used, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product.

  • Purify the final product, this compound, by column chromatography or recrystallization.

G cluster_0 Synthesis Workflow Start 2,4-dichloro-1-nitrobenzene + o-cresol Ullmann_Condensation Ullmann Condensation (CuI, K2CO3, DMF, Heat) Start->Ullmann_Condensation Intermediate 1,3-Bis(2-methylphenoxy)-4-nitrobenzene Ullmann_Condensation->Intermediate Reduction Nitro Group Reduction (e.g., Pd/C, H2) Intermediate->Reduction Purification Purification (Column Chromatography) Reduction->Purification Product This compound Purification->Product G cluster_1 DFT Calculation Workflow Start Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Electronic Property Calculation (HOMO-LUMO, MEP, NBO) Frequency->Properties Results Optimized Structure, Energies, Spectra, Reactivity Indices Properties->Results G cluster_2 Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Aniline_Derivative This compound Aniline_Derivative->Phosphorylation Inhibition Downstream Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream Proliferation Cell Proliferation Downstream->Proliferation

References

An In-depth Technical Guide to 2,4-Bis(2-methylphenoxy)aniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(2-methylphenoxy)aniline is a diaryl ether aniline derivative that holds significant potential as a versatile chemical intermediate in the synthesis of complex organic molecules. Its unique structural motif, featuring two methylphenoxy groups on an aniline backbone, provides a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and potential applications, with a focus on its role in the development of new chemical entities. Detailed experimental protocols for its synthesis via established methodologies are presented, alongside a discussion of the structure-activity relationships of related diaryl ether aniline derivatives.

Introduction

Diaryl ether and aniline moieties are prevalent structural motifs in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The combination of these two functionalities in this compound creates a unique building block for organic synthesis. The presence of the aniline functional group allows for a variety of subsequent chemical transformations, such as amide bond formation, diazotization, and N-alkylation, enabling the construction of diverse molecular architectures. The dual methylphenoxy groups can influence the molecule's lipophilicity, conformational rigidity, and potential for intermolecular interactions, which are critical parameters in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 73637-04-4[1]
Molecular Formula C₂₀H₁₉NO₂[1]
Molecular Weight 305.37 g/mol [1]
Boiling Point 417.8 °C at 760 mmHg
Density 1.15 g/cm³
Appearance Not explicitly stated, likely solid or oil
Solubility Not explicitly stated, likely soluble in organic solvents

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies for the formation of diaryl ethers and the introduction of an amino group. The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Strategy 1: Double Ullmann Condensation followed by Reduction

This strategy involves the sequential formation of the two ether linkages via Ullmann condensation, followed by the reduction of a nitro group to the desired aniline.

Synthesis_Strategy_1 cluster_reactants Reactants cluster_product Final Product A 2,4-Dihalogenonitrobenzene C 2,4-Bis(2-methylphenoxy)nitrobenzene A->C Ullmann Condensation (2 eq.) Cu catalyst, Base B 2-Methylphenol D This compound C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic workflow for this compound via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a general representation and may require optimization for the specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihalogenonitrobenzene (1.0 eq), 2-methylphenol (2.2 eq), copper(I) iodide (0.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-bis(2-methylphenoxy)nitrobenzene.

  • Reduction: The resulting nitro compound can be reduced to the aniline using standard procedures, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

Synthetic Strategy 2: Buchwald-Hartwig Amination

An alternative approach involves the formation of the aniline moiety in the final step via a palladium-catalyzed Buchwald-Hartwig amination of a pre-formed bis(2-methylphenoxy)aryl halide.

Synthesis_Strategy_2 cluster_reactants Reactants cluster_product Final Product A 1,3-Dihalogenobenzene C 1,3-Bis(2-methylphenoxy)benzene A->C Ullmann Condensation (2 eq.) B 2-Methylphenol D 1-Halogeno-2,4-bis(2-methylphenoxy)benzene C->D Halogenation F This compound D->F Buchwald-Hartwig Amination Pd catalyst, Ligand, Base E Ammonia or Ammonia equivalent Signaling_Pathway cluster_cellular_response Cellular Response A Diaryl Ether Derivative (e.g., from this compound) B Upregulation of p21 A->B C Upregulation of cleaved Caspase-3 A->C D Apoptosis B->D C->D Experimental_Workflow cluster_discovery Drug Discovery Workflow A Synthesize Derivatives of This compound B In vitro Enzyme Assay (e.g., ENR inhibition) A->B C Cell-based Assays (e.g., antibacterial activity) B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) Studies D->E E->A

References

An In-Depth Technical Guide to 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2,4-Bis(2-methylphenoxy)aniline, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical synonyms, quantitative properties, a detailed experimental protocol for its synthesis via the Ullmann condensation, and a standard method for its analysis by High-Performance Liquid Chromatography (HPLC).

Chemical Identity and Synonyms

This compound is an aromatic amine derivative. For clarity and comprehensive database searching, a list of its known synonyms and identifiers is provided in the table below.

Identifier Type Value
IUPAC Name This compound
CAS Number 73637-04-4[1]
Molecular Formula C₂₀H₁₉NO₂
Synonym 1 2,4-Bis(o-tolyloxy)aniline[2][3]
Synonym 2 Benzenamine, 2,4-bis(2-methylphenoxy)-[4]
Synonym 3 2,4-Di(2-methylphenoxy)aniline
Synonym 4 2,4-Bis-(o-methylphenoxy)aniline
Synonym 5 2,4-di-o-kresoxyanilin[4]
EINECS Number 277-557-3[4]

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented below. These values are essential for its handling, characterization, and application in experimental settings.

Property Value Notes
Molecular Weight 305.37 g/mol
Boiling Point 417.8 °C at 760 mmHgCalculated
Density 1.15 g/cm³Calculated

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided in this section.

Synthesis via Ullmann Condensation

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with a phenol.[5][6][7] A plausible synthetic route is the reaction of 2,4-dichloroaniline with o-cresol in the presence of a copper catalyst and a base.

Materials:

  • 2,4-Dichloroaniline

  • o-Cresol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 2M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloroaniline (1 equivalent), o-cresol (2.2 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to ensure effective stirring of the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to a temperature of 140-160 °C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material (2,4-dichloroaniline) is consumed. This may take 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to dilute the mixture and filter to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 2M HCl to remove any unreacted aniline derivatives and DMF. Subsequently, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound to determine its purity and quantify its presence in a mixture.[4][8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (ACN) and water, with a small amount of phosphoric acid added to the aqueous phase to improve peak shape. A typical starting mobile phase composition could be ACN:Water (70:30, v/v) with 0.1% phosphoric acid in the water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Temperature: Ambient.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. The purity can be determined by the area percentage of the main peak. For quantitative analysis, a calibration curve can be constructed by plotting the peak area versus the concentration of the standard solutions.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Ullmann condensation.

G Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product Reactant1 2,4-Dichloroaniline Reaction Ullmann Condensation (DMF, 140-160°C, N₂) Reactant1->Reaction Reactant2 o-Cresol Reactant2->Reaction Base K₂CO₃ Base->Reaction Catalyst CuI Catalyst->Reaction Workup Work-up & Extraction Reaction->Workup Cooling & Dilution Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Analytical Workflow Diagram

This diagram outlines the general workflow for the analysis of this compound using HPLC.

G HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample (10 µL) Dissolution->Injection Separation Separation on C18 Column (ACN/H₂O/H₃PO₄) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Peak Identification & Integration Chromatogram->Analysis Result Purity/Concentration Determination Analysis->Result

Caption: General workflow for HPLC analysis.

References

In-depth Technical Guide: Stability and Storage of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of specific scientific literature and detailed experimental data for 2,4-Bis(2-methylphenoxy)aniline, this guide provides a comprehensive overview based on the general chemical properties of aromatic amines and diaryl ethers, which constitute its core structure. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals. All experimental protocols are presented as established methodologies for analogous compounds and should be adapted and validated for the specific molecule of interest.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in establishing its stability profile. While specific experimental data for this compound is scarce, Table 1 summarizes key properties based on its chemical structure and data from similar molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)2-Phenoxyaniline (Experimental)[1][2][3]4-Phenoxyaniline (Experimental)[4][5][6][7]Diphenyl Ether (Experimental)[8][9]
Molecular Formula C₂₀H₁₉NO₂C₁₂H₁₁NOC₁₂H₁₁NOC₁₂H₁₀O
Molecular Weight 317.38 g/mol 185.22 g/mol 185.23 g/mol 170.21 g/mol
Appearance Likely a solid, potentially crystalline, color may vary from off-white to brown depending on purity.White to bright yellow crystals or light brown solid.[3][10]Brown to green-brown crystalline flakes or powder.[6][7]Colorless solid or liquid.[9]
Melting Point Not available47-50 °C[3]82-84 °C[7]25-26 °C[9]
Boiling Point Not available170 °C at 18 mmHg[2][10]Not available258.55 °C[9]
Solubility Expected to be soluble in organic solvents like chloroform and methanol; sparingly soluble in water.Slightly soluble in chloroform and methanol.[2][10]Sparingly soluble in water.[6]Insoluble in water.[9]

Stability Profile and Storage Conditions

The stability of this compound is influenced by its constituent functional groups: the aromatic amine and the diaryl ether linkages.

General Stability: Aromatic amines and diaryl ethers are generally stable under normal temperatures and pressures.[4][5] However, they can be susceptible to degradation under specific conditions. For instance, 4-phenoxyaniline is reported to be stable under normal temperatures and pressures.[4][6]

Recommended Storage Conditions: Based on the general handling procedures for aromatic amines and ethers, the following storage conditions are recommended to ensure the long-term stability of this compound:

  • Temperature: Store in a cool, dry place.[5][6] Some related compounds are stored at room temperature, while others recommend refrigerated conditions (0-8°C).[11]

  • Light: Protect from light. Aromatic amines can be light-sensitive and may discolor upon exposure.

  • Atmosphere: Store in a tightly closed container,[5][6] potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[4][5]

Potential Degradation Pathways

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13][14][15][16] While specific degradation pathways for this compound have not been documented, the following are plausible based on its structure.

1. Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This is a common degradation pathway for aromatic amines, often initiated by exposure to air (oxygen), light, or oxidizing agents.

2. Photodegradation: Aromatic compounds, including aromatic amines, can undergo degradation upon exposure to UV or visible light.[17][18][19] This can involve complex radical reactions leading to a variety of degradation products.

3. Hydrolysis: While the ether linkages are generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, cleaving the ether bonds. However, this is generally less likely under typical storage conditions. The hydrolytic stability of similar compounds like phenolic antioxidants has been studied.[20]

4. Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For diphenyl ether, heating to decomposition emits acrid smoke and irritating fumes.[8] Thermal degradation of aromatic poly(ether sulfone)s, which contain diphenyl ether moieties, has been shown to occur at temperatures above 400°C.[21]

A logical workflow for investigating these degradation pathways is presented in the following diagram.

G Logical Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, heat) HPLC Stability-Indicating HPLC Method Acid_Hydrolysis->HPLC Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, heat) Base_Hydrolysis->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, dark) Oxidation->HPLC Thermal Thermal Degradation (e.g., 60-80°C, solid state) Thermal->HPLC Photochemical Photochemical Degradation (UV/Vis light exposure) Photochemical->HPLC LCMS LC-MS for Identification HPLC->LCMS Peak Purity & Identification Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_Elucidation Degradation Pathway Elucidation LCMS->Pathway_Elucidation Method_Validation Method Validation Degradation_Profile->Method_Validation Drug_Substance This compound (Drug Substance) Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photochemical

Caption: A logical workflow for conducting forced degradation studies.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following sections provide established methodologies for the synthesis and analysis of structurally related compounds, which can be adapted for the target molecule.

Synthesis Protocols

The synthesis of diaryl ethers and arylamines often involves transition-metal-catalyzed cross-coupling reactions. The following are two common methods that could be adapted for the synthesis of this compound.

a) Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classical method for forming C-O bonds between an aryl halide and a phenol, catalyzed by copper.[22][23][24][25][26]

G Ullmann Condensation Workflow Reactants Aryl Halide + Phenol Reaction Reaction Mixture Reactants->Reaction Catalyst Copper Catalyst (e.g., CuI) + Ligand (optional) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, Toluene) Solvent->Reaction Heating Heating (e.g., 80-150°C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Diaryl Ether Product Purification->Product

Caption: A generalized workflow for the Ullmann condensation reaction.

b) Buchwald-Hartwig Amination for Arylamine Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[27][28][29][30][31]

G Buchwald-Hartwig Amination Workflow Aryl_Halide Aryl Halide/Triflate Reaction_Setup Reaction Setup (Inert Atmosphere) Aryl_Halide->Reaction_Setup Amine Amine Amine->Reaction_Setup Pd_Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Setup Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction_Setup Base_BH Base (e.g., NaOtBu, K₃PO₄) Base_BH->Reaction_Setup Solvent_BH Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent_BH->Reaction_Setup Heating_BH Heating (e.g., 80-110°C) Reaction_Setup->Heating_BH Workup_BH Aqueous Workup & Extraction Heating_BH->Workup_BH Purification_BH Purification (e.g., Column Chromatography) Workup_BH->Purification_BH Product_BH Arylamine Product Purification_BH->Product_BH

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Analytical Method Protocol

A stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products.[12][32][33] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[34][35] An HPLC method for the analysis of 2,4-Bis(o-methylphenoxy)-aniline has been reported, which can serve as a starting point for developing a stability-indicating method.[36]

Table 2: Starting HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[34]
Mobile Phase A Water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility)[36]
Mobile Phase B Acetonitrile[36]
Gradient A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the parent compound and any potential degradants.
Flow Rate 1.0 mL/min[34]
Column Temperature 25°C[34]
Detection UV-Vis detector at an appropriate wavelength (e.g., 235 nm)[34] or a photodiode array (PDA) detector to monitor peak purity.
Injection Volume 10-20 µL

Method Development and Validation: To validate this as a stability-indicating method, forced degradation samples should be analyzed to ensure that all degradation products are well-separated from the parent peak and from each other. Peak purity analysis using a PDA detector is essential to confirm the specificity of the method.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on the specific signaling pathways or biological activities of this compound. Research into the biological effects of this molecule would be a novel area of investigation.

Conclusion

This technical guide provides a framework for understanding the stability and storage of this compound based on the known properties of its chemical class. Due to the lack of specific data, it is imperative that researchers conduct thorough experimental validation of storage conditions and perform forced degradation studies to develop a robust stability-indicating analytical method. The provided experimental protocols for synthesis and analysis should serve as a valuable starting point for further investigation into this compound. Future research is needed to elucidate its specific degradation pathways, long-term stability, and potential biological activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Aryl Phenoxazines using 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl phenoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, leading to applications as fluorescent probes, organic light-emitting diode (OLED) components, and redox-active materials. In the realm of drug development, the phenoxazine core is a key pharmacophore in a variety of biologically active molecules, exhibiting anticancer, antibacterial, and antipsychotic activities.

This document provides a detailed protocol for a proposed synthesis of a substituted N-aryl phenoxazine derivative starting from the readily available 2,4-Bis(2-methylphenoxy)aniline. The described method is based on a palladium-catalyzed intramolecular C-H amination, a powerful tool for the construction of complex heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of the target N-aryl phenoxazine from this compound is proposed to proceed via a palladium-catalyzed intramolecular cyclization. This reaction involves the formation of a new C-N bond, leading to the rigid tricyclic phenoxazine core.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A This compound F Substituted N-Aryl Phenoxazine A->F Intramolecular C-H Amination B Pd(OAc)₂ B->F C Ligand (e.g., XPhos) C->F D Base (e.g., K₂CO₃) D->F E Oxidant (e.g., Ag₂CO₃) E->F

Figure 1. Proposed synthetic scheme for N-aryl phenoxazine.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and XPhos (0.10 equiv).

    • Add anhydrous potassium carbonate (2.0 equiv) and silver(I) carbonate (1.5 equiv).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane (or toluene) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the mixture to 110-120 °C and maintain for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified N-aryl phenoxazine derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Presentation

Table 1: Hypothetical Reaction Optimization Data

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Oxidant (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)Ag₂CO₃ (1.5)Dioxane1102475
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Ag₂CO₃ (1.5)Dioxane1102468
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)Ag₂CO₃ (1.5)Dioxane1102482
4Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)Cu(OAc)₂ (1.5)Dioxane1102455
5Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)Ag₂CO₃ (1.5)Toluene1202478

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Mechanistic Insights

The proposed reaction mechanism involves a palladium-catalyzed C-H activation and subsequent C-N bond formation.

G cluster_cycle Catalytic Cycle A Pd(0)Ln C Pd(II) Intermediate A->C Ar-X B Oxidative Addition E Palladacycle C->E -HX D C-H Activation (Concerted Metalation- Deprotonation) G N-Aryl Phenoxazine E->G F Reductive Elimination G->A Regeneration H [Oxidant]

Figure 2. Plausible catalytic cycle for the synthesis.

Applications in Drug Development

The synthesized N-aryl phenoxazine derivatives can serve as valuable scaffolds for the development of new therapeutic agents. Their unique electronic and structural features can be exploited to design molecules with specific biological targets. Potential areas of application include:

  • Anticancer Agents: The planar phenoxazine core can intercalate with DNA, leading to cytotoxic effects in cancer cells.

  • Antibacterial Agents: Modifications of the phenoxazine structure have led to compounds with potent activity against various bacterial strains.

  • Neurotherapeutics: The phenoxazine scaffold is present in some antipsychotic drugs, suggesting its potential for developing new treatments for neurological disorders.

Conclusion

The proposed palladium-catalyzed intramolecular C-H amination of this compound offers a promising and efficient route to novel N-aryl phenoxazine derivatives. This protocol provides a solid foundation for researchers to explore the synthesis and application of this important class of compounds in drug discovery and materials science. Further optimization and exploration of the substrate scope will undoubtedly expand the utility of this synthetic strategy.

use of 2,4-Bis(2-methylphenoxy)aniline in polymer chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are hypothetical and intended for illustrative purposes. A comprehensive search of scientific literature did not yield specific examples of the . The information presented is based on established principles of polymer synthesis and the known structure-property relationships of analogous polymers containing bulky phenoxy side groups.

Application Notes and Protocols: 2,4-Bis(2-methylphenoxy)aniline in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential applications and synthetic protocols for high-performance polymers derived from the aromatic diamine, this compound. The presence of two bulky, ortho-substituted phenoxy groups is anticipated to impart unique properties to the resulting polymers, such as enhanced solubility, modified thermal characteristics, and altered gas permeability compared to their non-substituted counterparts.

Potential Applications

Polymers derived from this compound, such as polyamides and polyimides, are expected to be amorphous materials with good solubility in organic solvents. These properties make them attractive for a variety of advanced applications:

  • Gas Separation Membranes: The bulky side groups may disrupt polymer chain packing, increasing the fractional free volume and potentially enhancing gas permeability and selectivity for applications in carbon capture, hydrogen purification, and air separation.[1][2]

  • High-Temperature Adhesives and Coatings: Aromatic polyamides and polyimides are known for their excellent thermal stability.[3] The ether linkages in the monomer backbone could provide a degree of flexibility, leading to tough, durable films and coatings for the aerospace and electronics industries.

  • Low-Dielectric Constant Materials: The introduction of bulky, non-polar groups can lower the dielectric constant of polymers, making them suitable for use as insulating layers in microelectronics.[3]

  • Processable High-Performance Fibers and Films: Enhanced solubility is a key advantage for fabricating high-performance polymers into complex shapes.[1][3]

Data Presentation: Hypothetical Polymer Properties

The following tables summarize the expected properties of a hypothetical polyamide and polyimide synthesized from this compound. These values are extrapolated from data on polymers with similar bulky side groups.[1][4]

Table 1: Hypothetical Properties of Polyamide from this compound and Terephthaloyl Chloride

PropertyExpected ValueTest Method
Inherent Viscosity (dL/g)0.85 - 1.20NMP, 30 °C
Glass Transition Temp. (Tg)250 - 280 °CDSC
5% Weight Loss Temp. (TGA)> 450 °C (N₂)TGA
Tensile Strength (MPa)90 - 110ASTM D882
Elongation at Break (%)10 - 15ASTM D882
SolubilitySoluble in NMP, DMAc, DMF, THFVisual Inspection

Table 2: Hypothetical Properties of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

PropertyExpected ValueTest Method
Inherent Viscosity (dL/g)0.90 - 1.35 (polyamic acid)NMP, 30 °C
Glass Transition Temp. (Tg)290 - 330 °CDSC
10% Weight Loss Temp. (TGA)> 500 °C (N₂)TGA
Tensile Strength (MPa)100 - 125ASTM D882
Elongation at Break (%)5 - 10ASTM D882
Dielectric Constant (1 MHz)2.8 - 3.2Dielectric Analyzer
SolubilitySoluble in NMP, DMAc, m-cresolVisual Inspection
Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of a polyamide and a polyimide from this compound.

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

Objective: To synthesize a high-molecular-weight aromatic polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (1.00 eq)

  • Terephthaloyl chloride (1.00 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP to achieve a 15% (w/v) solution.

  • Add anhydrous pyridine (2.2 eq) to the solution as an acid scavenger.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add solid terephthaloyl chloride to the stirred solution in small portions over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours. The solution will become highly viscous.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol in a blender.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.

  • Dry the polyamide product in a vacuum oven at 80 °C for 24 hours.

Protocol 2: Synthesis of Aromatic Polyimide via a Two-Step Method

Objective: To synthesize an aromatic polyimide from this compound and pyromellitic dianhydride (PMDA) via a poly(amic acid) precursor.

Materials:

  • This compound (1.00 eq)

  • Pyromellitic dianhydride (PMDA) (1.00 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

Step A: Synthesis of Poly(amic acid)

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc to form a 20% (w/v) solution.

  • Cool the solution to 0 °C.

  • Add solid PMDA in one portion to the vigorously stirred solution.

  • Rinse the weighing paper with a small amount of DMAc to ensure all the dianhydride is transferred.

  • Continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours to form a viscous poly(amic acid) solution.

Step B: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq) as the dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 12 hours.

  • Precipitate the resulting polyimide by pouring the solution into methanol.

  • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 100 °C for 24 hours.

Step C: Thermal Imidization (Alternative to Step B)

  • Cast the poly(amic acid) solution onto a glass plate.

  • Place the plate in a vacuum oven and heat according to the following schedule: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.

  • Cool the oven to room temperature and carefully remove the resulting polyimide film.

Mandatory Visualizations

Polyamide_Synthesis reagent reagent intermediate intermediate product product diamine This compound plus1 + diamine->plus1 diacid_chloride Terephthaloyl Chloride diacid_chloride->plus1 polyamide Aromatic Polyamide plus1->polyamide NMP, Pyridine 0°C to RT

Caption: Reaction scheme for the synthesis of an aromatic polyamide.

Polyimide_Synthesis reagent reagent intermediate intermediate product product diamine This compound plus1 + diamine->plus1 dianhydride Pyromellitic Dianhydride dianhydride->plus1 polyamic_acid Poly(amic acid) Precursor plus1->polyamic_acid DMAc 0°C to RT polyimide Aromatic Polyimide polyamic_acid->polyimide Heat (Δ) or Ac₂O/Pyridine (-2H₂O)

Caption: Two-step synthesis of an aromatic polyimide.

Experimental_Workflow start_end start_end process process decision decision output output start Start synthesis Polymer Synthesis (Polyamide or Polyimide) start->synthesis purification Precipitation & Washing synthesis->purification drying Vacuum Drying purification->drying characterization Characterization drying->characterization analysis1 Structural (FTIR, NMR) characterization->analysis1 analysis2 Thermal (TGA, DSC) characterization->analysis2 analysis3 Mechanical (Tensile Test) characterization->analysis3 end End analysis1->end analysis2->end analysis3->end

Caption: General workflow for polymer synthesis and characterization.

References

Application Notes: 2,4-Bis(2-methylphenoxy)aniline as a Potential Precursor for Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes and pigments represent the largest and most diverse class of colorants, characterized by the presence of one or more azo (–N=N–) groups. Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. Substituted anilines are common precursors in this process, with the nature and position of the substituents on the aniline ring playing a crucial role in determining the final color, fastness, and other properties of the resulting dye or pigment.

This document explores the theoretical application of 2,4-bis(2-methylphenoxy)aniline as a precursor for the synthesis of novel azo dyes and pigments. Due to the absence of specific experimental data in the current scientific literature for this particular compound, the following protocols and data are based on established principles of azo dye chemistry and should be considered as a starting point for further research and development. The bulky phenoxy substituents at the 2 and 4 positions of the aniline ring are expected to influence the electronic and steric properties of the resulting colorants, potentially leading to unique shades and improved properties such as lightfastness and thermal stability.

Theoretical Synthesis of an Azo Dye from this compound

The synthesis of an azo dye from this compound would follow a standard two-step diazotization and coupling reaction.

Step 1: Diazotization of this compound

In this step, the primary aromatic amine, this compound, is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is then reacted with a coupling component. The choice of the coupling component is critical as it will largely determine the color of the final dye. Common coupling components include phenols, naphthols, and other aromatic amines. For this theoretical example, we will consider the coupling with N,N-dimethylaniline . The electrophilic diazonium ion will attack the electron-rich aromatic ring of the coupling component, typically at the para position, to form the azo compound.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for azo dye synthesis.[1][2][3] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for this specific precursor.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the coupling reaction.

Protocol 2: Azo Coupling with N,N-Dimethylaniline

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution (10%)

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of N,N-dimethylaniline in glacial acetic acid.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

  • A colored precipitate should begin to form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • After the reaction is complete, slowly add a 10% sodium hydroxide solution to neutralize the excess acid and precipitate the dye fully.

  • Filter the crude dye using vacuum filtration and wash it with cold distilled water.

  • The purified dye can be obtained by recrystallization from a suitable solvent, such as ethanol.

Data Presentation (Hypothetical)

The following tables present hypothetical data that would be relevant to the characterization and performance of a newly synthesized azo dye.

Table 1: Hypothetical Synthesis and Spectroscopic Data

ParameterHypothetical Value
Molecular Weight of Precursor305.38 g/mol
Molar Mass of Azo Dye(Calculated based on coupling partner)
Yield (%)75-85%
Melting Point (°C)180-185 °C
λmax (in ethanol)450-480 nm (predicted orange-red)
Molar Absorptivity (ε)(To be determined experimentally)

Table 2: Hypothetical Fastness Properties of the Synthesized Dye on Polyester

PropertyRating (1-5 Scale)
Light Fastness4-5
Wash Fastness4
Rubbing Fastness (Dry)5
Rubbing Fastness (Wet)4

(Note: Fastness properties are rated on a scale of 1 to 5, where 5 indicates excellent fastness.)

Visualizations

The following diagrams illustrate the theoretical synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_precursor Precursor cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Coupling Reagents cluster_product Product Precursor This compound Intermediate Diazonium Salt Precursor->Intermediate Diazotization Reagents1 NaNO2, HCl 0-5 °C Product Azo Dye Intermediate->Product Azo Coupling Coupling_Partner N,N-Dimethylaniline

Caption: Theoretical synthesis pathway of an azo dye.

Experimental_Workflow Start Start Step1 Dissolve this compound in HCl/Water Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Add NaNO2 solution dropwise Step2->Step3 Step5 Mix diazonium salt and coupling partner solutions Step3->Step5 Diazonium Salt Formation Step4 Prepare cooled solution of N,N-dimethylaniline Step4->Step5 Step6 Stir for 1-2 hours at 0-5 °C Step5->Step6 Step7 Neutralize with NaOH Step6->Step7 Step8 Filter and wash the crude dye Step7->Step8 Step9 Recrystallize to purify Step8->Step9 End End Step9->End

Caption: General experimental workflow for azo dye synthesis.

Conclusion and Future Directions

While this compound is not a commonly cited precursor in the existing literature on dyes and pigments, its chemical structure suggests its potential for creating novel colorants. The bulky phenoxy groups could enhance the stability and modify the shade of the resulting azo dyes. The provided theoretical framework and hypothetical protocols offer a foundation for researchers to explore this potential. Future experimental work should focus on the actual synthesis, purification, and comprehensive characterization of azo dyes derived from this precursor. This would include detailed spectroscopic analysis (UV-Vis, FT-IR, NMR), as well as performance evaluation of the dyes on various substrates to determine their fastness properties and potential industrial applications.

References

Application Note: HPLC Analysis of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4-Bis(2-methylphenoxy)aniline is an aromatic amine derivative of significant interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be robust, scalable, and suitable for researchers, scientists, and professionals in drug development.

Physicochemical Properties
  • Chemical Name: this compound

  • Synonyms: Aniline, 2,4-bis(o-methylphenoxy)-, 2,4-Bis(2-tolyloxy)aniline, Benzenamine, 2,4-bis(2-methylphenoxy)-[1]

  • CAS Number: 73637-04-4[1]

  • Molecular Formula: C₂₀H₁₉NO₂

  • Molecular Weight: 317.38 g/mol

  • Structure:

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained by the stationary phase. The elution is achieved by a polar mobile phase, and the analyte is separated from other components based on its hydrophobicity. Detection is performed using a UV-Vis detector, as aromatic amines typically exhibit strong absorbance in the ultraviolet region. [1][2]The selection of a C18 column is a common starting point for the analysis of aniline homologs. [3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or a similar L1 C18 column. [2][4]* Mobile Phase:

    • A: Acetonitrile (HPLC Grade)

    • B: Deionized Water with 0.1% Phosphoric Acid (v/v). For MS compatibility, replace phosphoric acid with 0.1% formic acid. [1][2]* Solvents for Sample Preparation: Acetonitrile and deionized water (50:50, v/v).

  • Standard: this compound reference standard.

Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase B, add 1.0 mL of concentrated phosphoric acid to 1000 mL of deionized water and mix thoroughly.

    • Degas both mobile phases (A and B) for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample preparation solvent (Acetonitrile:Water, 50:50).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the sample preparation solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

HPLC Method Parameters
ParameterValue
Column Newcrom R1 (4.6 x 150 mm, 5 µm) or equivalent C18
Mobile Phase A: AcetonitrileB: Water with 0.1% Phosphoric Acid
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min [3]
Column Temperature 30 °C [3]
Injection Volume 10 µL
Detector Wavelength 254 nm [3][5]
Run Time 10 minutes
Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the sample preparation solvent.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis
  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be > 0.995.

  • Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of the analyte in the sample using the calibration curve equation.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000

Table 3: Quantitative Analysis of a Sample

Sample IDPeak AreaCalculated Concentration (µg/mL)Amount in Sample (mg)
Sample 1450,00030.03.0
Sample 2465,00031.03.1

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Results mobile_phase Mobile Phase (ACN/H₂O/H₃PO₄) hplc_system HPLC System (Pump, Autosampler, Oven, Detector) mobile_phase->hplc_system 1. Load standard_prep Standard Preparation (Stock & Working) standard_prep->hplc_system 2. Inject Standards sample_prep Sample Preparation (Dissolve & Filter) sample_prep->hplc_system 3. Inject Samples column C18 Column (Stationary Phase) hplc_system->column separation Analyte Separation column->separation chromatogram Chromatogram Generation separation->chromatogram UV Detection integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification integration->quantification calibration->quantification Regression Eq. report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and straightforward approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control and research applications. The method can be adapted for use with a mass spectrometer by substituting phosphoric acid with formic acid in the mobile phase. [1][2]Proper system suitability checks and the use of a valid calibration curve are essential for obtaining accurate and precise results.

References

Application Notes and Protocols for Gas Chromatography of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of aniline and its derivatives using gas chromatography (GC). The methods outlined are suitable for various matrices, including environmental samples and biological fluids.

Introduction

Aniline and its derivatives are important compounds used in the manufacturing of dyes, polymers, pharmaceuticals, and other industrial chemicals.[1][2][3][4] Due to their potential toxicity and carcinogenicity, sensitive and reliable analytical methods are required for their detection and quantification.[2][4] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of these compounds.[1][3][5] However, the polar nature of anilines can lead to poor chromatographic peak shape and interactions with the GC system.[6] Derivatization is often employed to improve their volatility and thermal stability, leading to better chromatographic performance.[2][4][7][8]

Experimental Workflows

The general workflow for the analysis of aniline derivatives by GC involves sample preparation, which may include extraction and derivatization, followed by GC analysis.

Sample Preparation and GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Extraction Extraction Sample->Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization Derivatization Extraction->Derivatization (Optional) Concentration Concentration Derivatization->Concentration Evaporation GC_Injection GC_Injection Concentration->GC_Injection Reconstitution GC_Separation GC_Separation GC_Injection->GC_Separation Capillary Column Detection Detection GC_Separation->Detection FID, NPD, or MS Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General workflow for the analysis of aniline derivatives.

Gas Chromatography Methods

A variety of GC columns and conditions can be used for the analysis of aniline derivatives. The choice of column and temperature program will depend on the specific analytes of interest and the complexity of the sample matrix.

Recommended GC Columns
  • Equity-5: A (5% phenyl)-methylpolysiloxane column suitable for a wide range of aniline derivatives.[9]

  • Agilent FactorFour VF-1701ms: A (14% cyanopropylphenyl)-methylpolysiloxane column that provides good separation for various aniline impurities.[10]

  • OV-17: A (50% phenyl)-methylpolysiloxane capillary column for the separation of aniline and its substituted derivatives.[11]

  • DB-IMS: A capillary column used for the separation of methyl aniline compounds.[12]

  • HP-1 and SPB-5: Apolar and weakly polar columns, respectively, that can be used for the analysis of aniline and nitrobenzene.[6]

GC Operating Conditions

The following tables summarize typical GC operating conditions for the analysis of aniline derivatives.

Table 1: GC Conditions for General Aniline Analysis

ParameterCondition 1Condition 2
Column Equity-5, 30 m x 0.25 mm I.D., 0.25 µmAgilent FactorFour VF-1701ms, 30 m x 0.25 mm I.D., 1.0 µm
Oven Program 50°C (2 min), then 10°C/min to 200°C, then 15°C/min to 325°C120°C (13 min), then 20°C/min to 180°C (8 min)
Injector Temp. 250°C250°C
Detector FID, 325°CFID, 300°C
Carrier Gas Helium, 1.3 mL/min (constant flow)Nitrogen, 123 kPa
Injection 1 µL, splitless (0.5 min)1 µL, split
Reference [9][10]

Table 2: GC-MS Conditions for Aniline Analysis in Soil

ParameterCondition
Column Not specified
Oven Program 35°C (2 min), then 15°C/min to 150°C (5 min), then 3°C/min to 190°C (2 min)
Injector Temp. 280°C
Detector MS, 325°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Carrier Gas Helium, 1.0 mL/min (constant flow)
Injection 1 µL, splitless
Reference [13]

Sample Preparation Protocols

Proper sample preparation is crucial for accurate and reliable analysis of aniline derivatives. The choice of extraction method depends on the sample matrix.

Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for the extraction of aniline and its derivatives from water and wastewater samples.[11]

Protocol:

  • To a 500 mL water sample, add 9 g of NaCl and dissolve.

  • Adjust the sample pH to 11 with 1 mol/L NaOH solution.

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction two more times with fresh portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Accelerated Solvent Extraction (ASE) for Soil Samples

ASE is an automated technique for extracting analytes from solid samples.[13]

Protocol:

  • Mix 10 g of the soil sample with an equal amount of diatomaceous earth.

  • Pack the mixture into an ASE extraction cell.

  • Extract the sample with a mixture of dichloromethane and acetone (1:1, v/v) under the following conditions:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 min

    • Number of cycles: 2

  • Collect the extract and concentrate it to 1 mL.

Derivatization Protocols

Derivatization can significantly improve the chromatographic properties of aniline derivatives, especially for those containing polar functional groups.[4][7]

Acetylation-Trifluoroacetylation for Aminophenols and Aniline

This two-step derivatization is effective for the analysis of aminophenols and aniline in aqueous solutions.[7]

Derivatization Workflow Aqueous_Sample Aqueous_Sample Step1 Step1 Aqueous_Sample->Step1 Add Acetic Anhydride Extraction Extraction Step1->Extraction Extract with Methylene Chloride Step2 Step2 Extraction->Step2 Add Trifluoroacetic Anhydride GC_Analysis GC_Analysis Step2->GC_Analysis

Caption: Two-step derivatization for aniline and aminophenols.

Protocol:

  • To a 100 mL aqueous sample, add 1 mL of acetic anhydride.

  • Shake the mixture vigorously for 5 minutes.

  • Extract the acetylated derivatives with 10 mL of methylene chloride.

  • To the methylene chloride extract, add 100 µL of trifluoroacetic anhydride.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • The sample is now ready for GC analysis.

Derivatization with 4-Carbethoxyhexafluorobutyryl Chloride

This method is used for the quantification of aniline in serum.[1]

Protocol:

  • Extract aniline from an alkaline serum sample using chloroform.

  • Evaporate the chloroform extract to dryness.

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue.

  • After the reaction is complete, evaporate the excess derivatizing reagent.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

Derivatization with 2,2,2-Trichloroethyl Chloroformate

This is another derivatization method for aniline in serum.[3]

Protocol:

  • Extract aniline from an alkaline serum sample using chloroform.

  • To the chloroform extract, add 50 µL of 2,2,2-trichloroethyl chloroformate.

  • After the reaction, evaporate the excess reagent.

  • Reconstitute the residue in 50 µL of chloroform for GC-MS analysis.

Quantitative Data

The following tables provide a summary of quantitative data from various methods.

Table 3: Method Detection Limits (MDLs) for Selected Aniline Derivatives

CompoundMDL (µg/L)MatrixMethodReference
Aniline0.04 (mg/kg)SoilASE/GC-MS[13]
Aniline0.1SerumLLE-Derivatization-GC/MS[1][3]
4-Chloroaniline1.0Reagent WaterEPA Method 8131[14]
2-Nitroaniline1.0Reagent WaterEPA Method 8131[14]
3-Nitroaniline1.0Reagent WaterEPA Method 8131[14]
4-Nitroaniline1.0Reagent WaterEPA Method 8131[14]
Aniline0.056-0.093 (mg/L)Sewage WaterLLE-GC-FID[11]

Table 4: Linearity Ranges for Aniline Analysis

CompoundLinearity RangeMatrixMethodReference
Aniline0.5 - 25.0 mg/LSerumLLE-Derivatization-GC/MS[1][3]
Aniline and derivatives0.5 - 50.0 mg/LSewage WaterLLE-GC-FID[11]
Aniline40 - 800 µg/LReagent WaterEPA Method 8131[14]
4-Chloroaniline40 - 400 µg/LReagent WaterEPA Method 8131[14]

Quality Control

For reliable results, it is essential to follow good quality control practices. This includes:

  • Calibration: Perform a multi-point calibration to establish the linearity of the method.[14]

  • Internal Standards: Use an internal standard, such as N-methylaniline, to correct for variations in extraction efficiency and instrument response.[1][3]

  • Method Blanks: Analyze method blanks to check for contamination.

  • Spike Recovery: Analyze matrix spikes to assess the method's accuracy and recovery.[14]

  • Confirmation: For unfamiliar samples, confirm the identity of the analytes using a second GC column with a different stationary phase or by GC-MS.[14]

Conclusion

The methods described in these application notes provide a comprehensive guide for the analysis of aniline and its derivatives by gas chromatography. The selection of the appropriate method will depend on the specific analytes, the sample matrix, and the required sensitivity. By following the detailed protocols and implementing good quality control practices, researchers, scientists, and drug development professionals can achieve accurate and reliable results.

References

Application Notes and Protocols for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: While specific studies on the role of 2,4-Bis(2-methylphenoxy)aniline in organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) are not documented in current scientific literature, this document provides a comprehensive overview of the principles, catalyst classes, and protocols for O-ATRP. This information is intended to guide researchers in the design and execution of metal-free ATRP reactions.

Introduction to Organocatalyzed ATRP (O-ATRP)

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures, without the use of transition metal catalysts.[1][2] This technique relies on organic photoredox catalysts that, upon light irradiation, mediate the reversible deactivation of growing polymer chains, a hallmark of controlled radical polymerization.[3][4] The absence of metal catalysts is a significant advantage, particularly for applications in biomedical and electronic fields where metal contamination can be a critical issue.[1][5] O-ATRP offers a more sustainable and "green" approach to polymer synthesis.[2]

Key Advantages of O-ATRP:

  • Metal-Free Products: Eliminates concerns of metal contamination in the final polymer.[1]

  • Mild Reaction Conditions: Polymerizations can often be conducted at room temperature under visible light irradiation.[4]

  • Temporal and Spatial Control: The polymerization can be started and stopped by controlling the light source, allowing for the synthesis of complex polymer architectures.[6]

  • Sustainability: Avoids the use of precious and potentially toxic heavy metals.[7]

Mechanism of O-ATRP

O-ATRP operates through a photoredox catalytic cycle. The generally accepted mechanism, proceeding through an oxidative quenching pathway, is as follows:[3][8]

  • Photoexcitation: The organic photoredox catalyst (PC) absorbs light and is excited to a higher energy state (PC*).

  • Activation: The excited catalyst (PC*) reduces an alkyl halide initiator (R-X) or a dormant polymer chain (Pn-X) via a single electron transfer. This generates a propagating radical (R• or Pn•) and the radical cation of the photocatalyst (PC•+).

  • Propagation: The generated radical propagates by adding monomer units.

  • Deactivation: The radical cation of the photocatalyst (PC•+) deactivates the propagating radical (Pn•) to regenerate the dormant species (Pn-X) and the ground state photocatalyst (PC).

This reversible activation-deactivation equilibrium minimizes termination reactions and allows for controlled polymer growth.[4]

OATRP_Mechanism PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Light (hν) Initiator Initiator/Dormant Chain (Pn-X) PC_star->PC Relaxation PC_cation Catalyst Radical Cation (PC•+) PC_star->PC_cation Activation Radical Propagating Radical (Pn•) Monomer Monomer (M) Polymer Polymer (Pn+m-X) OATRP_Workflow A 1. Prepare Stock Solutions - Monomer (MMA) - Initiator (EBP) - Catalyst in Solvent B 2. Add Reagents to Reaction Vial - Add calculated volumes of stock solutions to a Schlenk flask or vial with a stir bar. A->B C 3. Deoxygenate - Perform 3-5 freeze-pump-thaw cycles or sparge with inert gas for 30 min. B->C D 4. Initiate Polymerization - Place the vial in a photoreactor with a specific wavelength LED light source (e.g., 380 nm or blue light). - Start stirring. C->D E 5. Monitor Reaction - Take aliquots at timed intervals under inert atmosphere to measure conversion (by 1H NMR) and molecular weight (by GPC). D->E F 6. Terminate Polymerization - Turn off the light source and expose the reaction mixture to air. E->F G 7. Isolate Polymer - Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol). - Filter and dry the polymer under vacuum. F->G

References

experimental setup for reactions involving 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2,4-Bis(2-methylphenoxy)aniline, a diaryl ether aniline derivative. The information is intended to guide researchers in the preparation and utilization of this compound in medicinal chemistry and materials science. Diaryl ether and aniline moieties are prevalent in pharmacologically active compounds, making this a molecule of interest for further investigation.[1]

Chemical Properties and Data

PropertyValueSource
CAS Number 73637-04-4[2]
Molecular Formula C₂₀H₁₉NO₂[1]
Molecular Weight 305.37 g/mol [1]
Synonyms 2,4-Bis(o-methylphenoxy)aniline, 2,4-Di-o-kresoxyanilin, Benzenamine, 2,4-bis(2-methylphenoxy)-[1][2]
Boiling Point 417.8 °C at 760 mmHg
Appearance Not available (likely an oil or solid)

Proposed Synthesis Protocol

The synthesis of this compound can be proposed as a two-step process, beginning with a double Ullmann condensation to form the diaryl ether framework, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[3][4]

Reaction:

2,4-Dichloro-1-nitrobenzene + 2 x 2-Methylphenol --(Cu catalyst, Base)--> 2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Materials:

  • 2,4-Dichloro-1-nitrobenzene

  • 2-Methylphenol (o-cresol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (solvent)

  • Toluene (co-solvent)

Experimental Protocol:

  • To a flame-dried three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-1-nitrobenzene (1.0 eq), 2-methylphenol (2.2 eq), and potassium carbonate (2.5 eq).

  • Add copper(I) iodide (0.1 eq) to the flask.

  • Add pyridine and toluene as solvents.

  • Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the residue with toluene.

  • Combine the organic filtrates and wash with 1 M HCl to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.

Step 2: Reduction of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene to this compound

The nitro group of the intermediate is reduced to an amine to yield the final product. A common method for this transformation is catalytic hydrogenation.

Reaction:

2,4-Bis(2-methylphenoxy)-1-nitrobenzene --(H₂, Pd/C)--> this compound

Materials:

  • 2,4-Bis(2-methylphenoxy)-1-nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

Experimental Protocol:

  • Dissolve 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% palladium).

  • Place the flask on a hydrogenation apparatus (e.g., Parr shaker).

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Characterization Data (Hypothetical)

TechniqueExpected Data
¹H NMR Aromatic protons (multiple signals in the range of 6.5-7.5 ppm), Amine protons (a broad singlet, chemical shift can vary), Methyl protons (two singlets around 2.2-2.4 ppm).
¹³C NMR Aromatic carbons (multiple signals in the range of 110-160 ppm), Methyl carbons (signals around 15-20 ppm).
IR (Infrared) N-H stretching (two bands in the region of 3300-3500 cm⁻¹ for the primary amine), C-O-C stretching (around 1200-1250 cm⁻¹ for the diaryl ether), C-H aromatic and aliphatic stretching.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 305.14.

Potential Applications in Research and Drug Development

Aniline and diaryl ether motifs are important pharmacophores in drug discovery. While no specific biological activity has been reported for this compound, its structural features suggest potential areas of investigation:

  • Scaffold for Kinase Inhibitors: The diaryl ether linkage is a common feature in many kinase inhibitors. This compound could serve as a starting point for the synthesis of novel inhibitors.

  • Antimicrobial Agents: Substituted anilines and diaryl ethers have been explored for their antibacterial and antifungal properties.

  • Materials Science: The rigid, aromatic structure could be of interest in the development of new organic electronic materials.

Workflow and Pathway Diagrams

G cluster_synthesis Synthesis Workflow A 2,4-Dichloro-1-nitrobenzene + 2-Methylphenol B Ullmann Condensation (CuI, K₂CO₃, Pyridine/Toluene) A->B Reactants C 2,4-Bis(2-methylphenoxy)-1-nitrobenzene B->C Intermediate D Catalytic Hydrogenation (H₂, Pd/C, Ethanol) C->D Reduction E This compound D->E Final Product F Purification and Characterization E->F

Caption: Proposed two-step synthesis of this compound.

G cluster_application Potential Research Applications Start This compound A Functionalization of Amine Group Start->A B Modification of Aromatic Rings Start->B C Synthesis of Kinase Inhibitor Analogs A->C D Development of Novel Antimicrobial Agents A->D E Precursor for Organic Electronic Materials B->E

Caption: Potential research pathways for this compound.

References

Application Notes and Protocols for the Cyclization of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reaction mechanisms for the intramolecular cyclization of 2,4-Bis(2-methylphenoxy)aniline, a key transformation for the synthesis of substituted phenoxazine derivatives. Phenoxazines are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. This document outlines the theoretical basis for these cyclization reactions and provides generalized experimental protocols based on analogous transformations.

Introduction

The intramolecular cyclization of this compound is anticipated to yield a substituted phenoxazine. This transformation involves the formation of a new C-N bond, leading to a tricyclic heteroaromatic system. The primary proposed mechanisms for this reaction are transition metal-catalyzed intramolecular aminations, specifically Ullmann-type couplings (copper-catalyzed) and Buchwald-Hartwig-type aminations (palladium-catalyzed). A metal-free approach is also considered.

Plausible Reaction Mechanisms

The cyclization of this compound likely proceeds through one of the following pathways:

Intramolecular Ullmann-Type C-N Coupling (Copper-Catalyzed)

This mechanism involves the use of a copper catalyst to facilitate the intramolecular coupling of the amine with one of the phenoxy groups. The reaction typically requires a copper(I) or copper(II) salt as a catalyst, a base, and a high-boiling polar solvent.

Proposed Mechanism:

  • Formation of a Copper-Amide Complex: The aniline nitrogen coordinates to the copper catalyst, and upon deprotonation by a base, forms a copper-amide intermediate.

  • Oxidative Addition/Ligand Exchange: The copper-amide complex coordinates to the ortho-position of one of the phenoxy rings.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the cyclized phenoxazine product and regenerating the active copper catalyst.

Ullmann_Mechanism A This compound D Copper-Amide Complex A->D + Cu(I), Base B Copper Catalyst (CuI) B->D C Base C->D E Intramolecular Coordination D->E Intramolecular Coordination F Reductive Elimination E->F C-N Bond Formation G Phenoxazine Product F->G H Catalyst Regeneration F->H H->B

Figure 1: Proposed Ullmann-type cyclization mechanism.
Intramolecular Buchwald-Hartwig Amination (Palladium-Catalyzed)

This pathway utilizes a palladium catalyst with a suitable phosphine ligand to achieve the intramolecular C-N bond formation. This method is often favored for its milder reaction conditions and broader substrate scope compared to traditional Ullmann reactions.

Proposed Mechanism:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-O bond of one of the phenoxy groups.

  • Ligand Exchange: The aniline nitrogen displaces a ligand on the palladium center.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the phenoxazine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism A This compound D Oxidative Addition (Pd(II) Complex) A->D + Pd(0) B Pd(0) Catalyst + Ligand B->D C Base E Ligand Exchange (Amine Coordination) C->E Deprotonation D->E + Amine, - Ligand F Reductive Elimination E->F C-N Bond Formation G Phenoxazine Product F->G H Catalyst Regeneration F->H H->B

Figure 2: Proposed Buchwald-Hartwig cyclization mechanism.

Experimental Protocols (Generalized)

Note: The following protocols are generalized based on analogous reactions. Specific conditions for this compound may require optimization.

Protocol 1: Copper-Catalyzed Intramolecular Cyclization (Ullmann-Type)

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), CuI (0.1 - 0.2 equiv), and K₂CO₃ (2.0 - 3.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF or DMSO via syringe.

  • Heat the reaction mixture to 120-160 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (Buchwald-Hartwig Type)

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Toluene or Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 - 0.05 equiv), the phosphine ligand (0.04 - 0.10 equiv), and the base (1.5 - 2.0 equiv) to an oven-dried Schlenk flask.

  • Add anhydrous toluene or dioxane.

  • Stir the mixture for 10-15 minutes to form the active catalyst.

  • Add this compound (1.0 equiv).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Reactions

Table 1: Copper-Catalyzed Intramolecular Amination of a Diaryl Ether

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-(2-Bromophenoxy)anilineCuI (10)K₃PO₄Dioxane1102485
2-Bromo-2'-nitrodiphenyl etherCuI (5)Cs₂CO₃DMF1501278

Table 2: Palladium-Catalyzed Intramolecular Amination of a Diaryl Ether

SubstratePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-2'-bromodiphenyl etherPd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001892
1-Amino-2-(2-bromophenoxy)benzenePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1001688

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Catalyst (Cu or Pd) - Ligand (for Pd) - Base B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (Ar or N2) B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Application of 2,4-Disubstituted Anilines in the Synthesis of Pharmaceutical Intermediates for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct pharmaceutical applications of 2,4-bis(2-methylphenoxy)aniline are not extensively documented in publicly available literature, the broader class of 2,4-disubstituted anilines represents a critical structural motif in the synthesis of numerous pharmaceutical intermediates. This is particularly evident in the development of targeted cancer therapies, specifically tyrosine kinase inhibitors (TKIs). This application note will focus on a prominent example: the synthesis of a key intermediate for Imatinib, a TKI used in the treatment of chronic myeloid leukemia (CML) and other cancers. We will detail the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, which originates from the 2,4-disubstituted aniline precursor, 2-methyl-5-nitroaniline.

Biological Context: The Bcr-Abl Signaling Pathway

Imatinib functions by inhibiting the Bcr-Abl tyrosine kinase, an aberrant protein resulting from a chromosomal translocation known as the Philadelphia chromosome. This constitutively active kinase drives uncontrolled cell proliferation and survival in CML. Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade that leads to cancer cell growth.[1][2][3][4] The key signaling pathways affected include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2]

Bcr_Abl_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects cluster_inhibition Mechanism of Imatinib Action Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT ATP ATP ATP->Bcr_Abl Binds to active site Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibits ATP binding

Caption: Bcr-Abl Signaling Pathway and Imatinib Inhibition.

Synthetic Workflow for Imatinib Intermediate

The synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a multi-step process that begins with commercially available starting materials. The overall workflow involves the formation of a guanidine salt from a substituted aniline, followed by a cyclization to form the pyrimidine ring, and finally a reduction of the nitro group to the desired amine.

Synthetic_Workflow Start 2-Methyl-5-nitroaniline (Substituted Aniline) Step1 Step 1: Guanidine Formation Start->Step1 Intermediate1 2-Methyl-5-nitrophenyl- guanidine Nitrate Step1->Intermediate1 Step2 Step 2: Pyrimidine Ring Formation (Cyclization) Intermediate1->Step2 Intermediate2 N-(2-Methyl-5-nitrophenyl)- 4-(3-pyridyl)-2-pyrimidineamine Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 End N-(5-Amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine (Target Intermediate) Step3->End

Caption: Synthetic Workflow for the Imatinib Intermediate.

Experimental Protocols

The following protocols are detailed for the synthesis of the key Imatinib intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

Step 1: Synthesis of 2-Methyl-5-nitrophenylguanidine Nitrate

Objective: To convert the aniline group of 2-methyl-5-nitroaniline into a guanidine nitrate salt.

Materials:

  • 2-Methyl-5-nitroaniline

  • 50% Aqueous Cyanamide (NH₂CN)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • To a suitable reaction vessel, add 2-methyl-5-nitroaniline (121.72 g).

  • Add 50% aqueous cyanamide (100.8 g) and ethanol (160 ml).

  • Stir the mixture and heat to 70°C.

  • Slowly add concentrated hydrochloric acid (118 ml) dropwise to the reaction mixture.

  • After the addition is complete, maintain the reaction at reflux for 3 hours.[5]

  • Cool the reaction mixture to 45°C and add 50 ml of concentrated nitric acid.

  • Continue stirring for approximately 1 minute, then allow the mixture to stand, cool, and crystallize.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with ethanol (150 ml) and dry to obtain the product.

Quantitative Data:

ParameterValueReference
Starting Material121.72 g (2-methyl-5-nitroaniline)[5]
Product Yield179.16 g[5]
Molar Yield87.07%[5]
AppearanceYellow-white solid[5]
Step 2: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine

Objective: To form the pyrimidine ring through a cyclization reaction.

Materials:

  • 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one

  • 2-Methyl-5-nitrophenylguanidine nitrate (from Step 1)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Isopropanol

Procedure:

  • In a three-necked flask, dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g) in ethanol (300 ml) with stirring until complete dissolution.

  • Add 2-methyl-5-nitrophenylguanidine nitrate (77.16 g).

  • Add potassium hydroxide (19.44 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 18 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitate by suction filtration.

  • Wash the filter cake with isopropanol (50 ml), followed by washing with water until the filtrate is neutral and colorless.

  • Dry the solid to obtain the product.

Quantitative Data:

ParameterValueReference
Starting Material77.16 g (2-Methyl-5-nitrophenylguanidine nitrate)[5]
Product Yield80.01 g[5]
Molar Yield86.87%[5]
AppearanceYellow-white solid[5]
Step 3: Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Objective: To reduce the nitro group of the pyrimidine intermediate to an amine.

Materials:

  • N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (from Step 2)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Sodium hydroxide (solid)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of stannous chloride dihydrate (11.29 g, 50 mmol) in concentrated hydrochloric acid (30 ml) and cool to 0°C.

  • To this vigorously stirred suspension, add N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (3.69 g, 12 mmol) in portions over a period of time.

  • Continue to stir the mixture vigorously for 6 hours at 0°C.[6]

  • Pour the reaction mixture onto crushed ice.

  • Make the mixture alkaline by the addition of solid sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 100 ml).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the residue from methanol to yield the pure product.

Quantitative Data:

ParameterValueReference
Starting Material3.69 g (N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine)[6]
Product Purity>99.5%[7]
YieldCan be up to >90% with alternative reduction methods (e.g., Pd/C, ammonium formate)[7]
AppearanceSolid[6]

Conclusion

The synthesis of the Imatinib intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, serves as a robust example of the application of 2,4-disubstituted anilines in the creation of complex pharmaceutical molecules. The multi-step synthesis, involving guanidine formation, pyrimidine cyclization, and nitro reduction, highlights standard yet critical transformations in medicinal chemistry. The detailed protocols and associated quantitative data provided herein offer a valuable resource for researchers and professionals in drug development and process chemistry. This example underscores the importance of the substituted aniline scaffold in building the core structures of targeted therapies like kinase inhibitors.

References

Application of 2,4-Bis(2-methylphenoxy)aniline in Materials Science: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of 2,4-Bis(2-methylphenoxy)aniline in materials science reveal a significant lack of published research and established protocols. Despite its structural similarities to monomers used in the synthesis of high-performance polymers, this specific diamine has not been a prominent subject of study in the available scientific literature. This report summarizes the current landscape and provides a generalized framework for its potential exploration in polymer synthesis, drawing parallels from well-documented aniline derivatives.

While specific quantitative data and detailed experimental protocols for this compound are not available in the public domain, its chemical structure suggests potential as a monomer in the synthesis of polyimides and other polymers. The presence of two phenoxy groups and an aniline functional group makes it a candidate for polymerization reactions.

Potential Applications in Polymer Synthesis

Based on the known chemistry of similar aromatic diamines, this compound could theoretically be employed as a monomer for the synthesis of novel polyimides. Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The general synthesis route involves the polycondensation of a diamine with a dianhydride.

A generalized workflow for the synthesis of a polyimide using an aromatic diamine like this compound is presented below. It is important to note that this is a theoretical protocol and would require significant optimization for this specific monomer.

Generalized Experimental Workflow for Polyimide Synthesis

G cluster_synthesis Step 1: Poly(amic acid) Synthesis cluster_imidization Step 2: Imidization Diamine This compound (in NMP or DMAc) Stirring Stirring under N2 at Room Temperature Diamine->Stirring Dianhydride Dianhydride Monomer (e.g., PMDA, 6FDA) Dianhydride->Stirring PAA Poly(amic acid) Solution Stirring->PAA Casting Cast PAA solution onto a substrate PAA->Casting Thermal Thermal Imidization (Stepwise heating up to 300-400°C) Casting->Thermal Chemical Chemical Imidization (e.g., Acetic Anhydride/Pyridine) Casting->Chemical Polyimide Polyimide Film Thermal->Polyimide Chemical->Polyimide

Figure 1: A generalized two-step workflow for the synthesis of polyimides from an aromatic diamine.

Hypothetical Properties and Characterization

Should this compound be successfully polymerized, the resulting polymers would require extensive characterization to determine their properties. A summary of potential characterization techniques and hypothetical data is presented in the table below. This table is for illustrative purposes only, as no experimental data has been found.

PropertyTesting MethodHypothetical Data Range
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition > 400°C
Glass Transition Differential Scanning Calorimetry (DSC)200 - 300°C
Mechanical Strength Tensile TestingTensile Strength: 80-150 MPa
Young's Modulus: 2-4 GPa
Solubility Dissolution in various organic solventsSoluble in NMP, DMAc, m-cresol
Dielectric Constant Dielectric Spectroscopy2.5 - 3.5 at 1 MHz

Generalized Protocol for Polyimide Synthesis

The following is a generalized protocol for the synthesis of a polyimide film, which would need to be adapted and optimized for this compound.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas supply

  • Glass plates

  • Mechanical stirrer and reaction flask

Procedure: Two-Step Polycondensation

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP to achieve a desired concentration (e.g., 15-20 wt%).

  • Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the dianhydride powder to the stirred solution over a period of 1-2 hours to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.

Step 2: Imidization to Polyimide

  • Thermal Imidization:

    • Pour the viscous PAA solution onto a clean, dry glass plate.

    • Cast the film to a uniform thickness using a doctor blade.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally at 300-350°C for 1 hour to complete the imidization process.

    • After cooling to room temperature, peel the resulting polyimide film from the glass substrate.

  • Chemical Imidization:

    • To the PAA solution, add a mixture of acetic anhydride and pyridine (e.g., 1:1 molar ratio with respect to the repeating unit of the polymer).

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.

Conclusion

While this compound presents an interesting chemical structure for the development of new polymeric materials, there is a clear absence of dedicated research on its applications in materials science. The protocols and data presented here are generalized from the broader field of polymer chemistry and should be considered as a starting point for future research. Further investigation is required to synthesize and characterize polymers derived from this monomer to establish their properties and potential applications.

Application Note and Protocol: Purification of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 2,4-Bis(2-methylphenoxy)aniline, a diaryl ether amine of interest in pharmaceutical and chemical research. Two primary methods of purification are presented: flash column chromatography and recrystallization. Additionally, standard analytical techniques for assessing the purity of the final product are described, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to provide researchers with a robust starting point for obtaining highly pure this compound for downstream applications.

Introduction

This compound is a complex aromatic amine containing two diaryl ether linkages. Such compounds are valuable intermediates in the synthesis of various biologically active molecules and advanced materials. The purity of these intermediates is critical for the success of subsequent reactions and for ensuring the desired properties of the final products. This application note details two effective methods for the purification of crude this compound: flash column chromatography, which separates compounds based on their polarity, and recrystallization, which relies on differences in solubility. The choice of method will depend on the nature and quantity of impurities present in the crude material.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in Table 1. This information is useful for guiding the selection of purification parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₉NO₂
Molecular Weight305.37 g/mol
Boiling Point417.8 °C at 760 mmHg
Density1.15 g/cm³
CAS Number73637-04-4[1]

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Alumina, neutral (optional, for chromatography of basic compounds)[2]

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (ACS grade)

  • Toluene (ACS grade)

  • Acetone (ACS grade)

  • Deionized water

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • HPLC system with a C18 reverse-phase column[3]

  • NMR spectrometer

  • Standard laboratory glassware

  • Heating mantle or hot plate with stirrer

Method 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying gram-scale quantities of organic compounds.[4][5] For this compound, a normal-phase separation on silica gel is recommended.

3.2.1. Preparation of the Column

  • Select a glass column of appropriate size for the amount of crude material to be purified (a 20:1 to 50:1 ratio of silica gel to crude compound by weight is recommended).[4]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica gel.

3.2.2. Sample Loading and Elution

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Carefully add the sample to the top of the column.

  • Begin the elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). A gradient elution is often effective, gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute compounds of increasing polarity.[2]

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the separation by TLC analysis of the collected fractions.

Method 2: Recrystallization

Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent can be found.[6] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

3.3.1. Solvent Screening

  • Place a small amount of the crude material (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture such as ethanol/water) dropwise while heating and agitating.

  • Identify solvents that dissolve the compound when hot but cause it to precipitate upon cooling to room temperature and then in an ice bath.

3.3.2. Recrystallization Procedure

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If colored impurities are present that are not removed by recrystallization, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove residual solvent.

For amines, which are basic, an alternative recrystallization strategy involves forming a salt.[7] This can be achieved by dissolving the crude amine in a solvent like diethyl ether and adding a solution of HCl in ether to precipitate the hydrochloride salt, which can then be recrystallized. The pure amine can be recovered by neutralizing the salt with a base.

Purity Assessment

3.4.1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel plates (F₂₅₄).

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 80:20 v/v) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.5 for the desired compound.

  • Visualization:

    • UV light (254 nm) for aromatic compounds.

    • Staining with potassium permanganate (KMnO₄) solution, which reacts with the amine functionality.

3.4.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for quantitative purity analysis.[3]

  • Column: C18, 3 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

3.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the purified product and to identify any remaining impurities. The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Workflow Diagram

The following diagram illustrates the overall workflow for the purification and analysis of this compound.

Purification_Workflow crude Crude this compound method_choice Choose Purification Method crude->method_choice col_chrom Flash Column Chromatography method_choice->col_chrom Impurities with different polarity recrystallization Recrystallization method_choice->recrystallization Crystalline solid collect_fractions Collect Fractions col_chrom->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis pool_pure Pool Pure Fractions & Evaporate Solvent tlc_analysis->pool_pure pure_product Purified Product pool_pure->pure_product solvent_screen Solvent Screening recrystallization->solvent_screen dissolve_hot Dissolve in Hot Solvent solvent_screen->dissolve_hot cool_crystallize Cool to Crystallize dissolve_hot->cool_crystallize filter_dry Filter and Dry Crystals cool_crystallize->filter_dry filter_dry->pure_product purity_analysis Purity & Identity Confirmation pure_product->purity_analysis hplc HPLC purity_analysis->hplc Quantitative Purity nmr NMR purity_analysis->nmr Structural Confirmation final_product Pure this compound hplc->final_product nmr->final_product

Caption: Purification and analysis workflow for this compound.

Troubleshooting

  • Oily product after chromatography: Residual high-boiling solvent (e.g., ethyl acetate) may be present. Dry the product under high vacuum for an extended period.

  • Poor separation in column chromatography: The chosen eluent system may not be optimal. Perform TLC with various solvent systems to find one that gives good separation between the product and impurities. Using a less polar solvent system (lower % of ethyl acetate) will generally increase retention and may improve separation.

  • Compound does not crystallize: The compound may be too soluble in the chosen solvent, or significant impurities may be inhibiting crystallization. Try a different solvent or solvent mixture. Adding a non-solvent dropwise to a solution of the compound until it becomes cloudy, then heating to clarify and cooling slowly, can sometimes induce crystallization.

  • Low recovery from recrystallization: Too much solvent was used. After filtering the crystals, the filtrate can be concentrated and a second crop of crystals can be collected.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the purification of this compound. Both flash column chromatography and recrystallization are viable methods, and the choice between them will depend on the specific impurity profile of the crude material. Careful execution of these procedures, coupled with rigorous analytical assessment, will yield a product of high purity suitable for demanding research and development applications.

References

Application Note: A Scalable Synthesis of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scaled-up synthesis of 2,4-Bis(2-methylphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. The described method utilizes a double Ullmann condensation of 2,4-dichloroaniline with 2-methylphenol, offering a practical and efficient route for producing this compound in gram quantities. This document includes a comprehensive experimental protocol, quantitative data summary, safety precautions, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural features. The diaryl ether motif is a common pharmacophore in various biologically active molecules.[1][2] The synthesis of unsymmetrical diaryl ethers can be challenging, and scaling up these processes presents additional complexities.[3] Traditional methods for C-O bond formation, such as the Ullmann condensation, have been refined to allow for milder reaction conditions and improved yields.[4][5] This protocol details a robust and scalable method for the synthesis of this compound via a copper-catalyzed double Ullmann condensation.

Overall Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound on a 10-gram scale.

Materials:

  • 2,4-Dichloroaniline (10.0 g, 61.7 mmol)

  • 2-Methylphenol (o-cresol) (14.7 g, 136 mmol, 2.2 equiv)

  • Copper(I) iodide (CuI) (1.17 g, 6.17 mmol, 0.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous powder (25.6 g, 185 mmol, 3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (200 mL)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (for column chromatography)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloroaniline (10.0 g), 2-methylphenol (14.7 g), copper(I) iodide (1.17 g), and potassium carbonate (25.6 g).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (200 mL) to the flask.

  • Reaction: Stir the mixture vigorously and heat to 140-150 °C. Maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation and Characterization: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The product can be further purified by recrystallization if necessary. The structure and purity should be confirmed by NMR, MS, and HPLC analysis.

Data Presentation

ParameterValue
Reactants
2,4-Dichloroaniline10.0 g (61.7 mmol)
2-Methylphenol14.7 g (136 mmol)
Catalyst
Copper(I) iodide (CuI)1.17 g (6.17 mmol)
Base
Potassium carbonate (K₂CO₃)25.6 g (185 mmol)
Solvent
N,N-Dimethylformamide (DMF)200 mL
Reaction Conditions
Temperature140-150 °C
Reaction Time24-48 hours
Yield (Theoretical) 18.8 g
Yield (Typical) 60-75%

Safety Precautions

  • 2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7][8] May cause damage to organs through prolonged or repeated exposure.[8] Very toxic to aquatic life with long-lasting effects.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7] Handle in a well-ventilated fume hood.

  • 2-Methylphenol (o-cresol): Causes severe skin burns and eye damage.[9] Toxic if inhaled.[9] Handle with appropriate PPE in a fume hood.

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin. A known reproductive toxin. Handle with care in a well-ventilated area.

  • Copper(I) iodide: May cause skin and eye irritation. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][9][10]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification cluster_product Final Product Reactants 2,4-Dichloroaniline 2-Methylphenol Reaction Heating at 140-150 °C (24-48h) Reactants->Reaction Combine Catalyst CuI Catalyst->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the synthesis of 2,4-Bis(2-methylphenoxy)aniline, a molecule likely synthesized in a multi-step process. The most probable synthetic route involves a double O-arylation reaction to form the diaryl ether backbone, followed by the reduction of a nitro group to the final aniline product. This guide is divided into troubleshooting for these key stages.

FAQs: General Questions

Q1: What is a likely synthetic route for this compound?

A1: A common and plausible route is a two-step synthesis starting from 2,4-dichloronitrobenzene and 2-methylphenol. The first step is a double diaryl ether formation via an Ullmann condensation or a Buchwald-Hartwig O-arylation. The second step involves the reduction of the nitro group to an aniline.

Q2: Which O-arylation method is preferable, Ullmann or Buchwald-Hartwig?

A2: The choice depends on available resources and substrate sensitivity. The Ullmann condensation typically uses less expensive copper catalysts but often requires high reaction temperatures. The Buchwald-Hartwig reaction uses palladium catalysts and often proceeds under milder conditions with a broader substrate scope, but the catalysts and ligands can be more expensive.[1][2]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges are achieving high yields in the double O-arylation step, avoiding side reactions such as hydrodehalogenation, and effectively purifying the final polyaromatic product.

Troubleshooting Guide: Diaryl Ether Formation

This section addresses common issues encountered during the synthesis of the intermediate, 1,3-bis(2-methylphenoxy)-4-nitrobenzene.

Q4: My Ullmann condensation reaction shows low conversion of the starting materials. What are the possible causes and solutions?

A4: Low conversion in Ullmann reactions can be due to several factors:

  • Inactive Catalyst: Ensure the copper catalyst is fresh and active. If using copper powder, it can be activated by washing with dilute HCl to remove surface oxides.

  • Insufficient Temperature: Ullmann reactions often require high temperatures (150-220 °C).[3] Ensure your reaction is reaching the target temperature.

  • Poor Solvent Choice: A high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP is often effective.[1]

  • Base Incompatibility: The choice of base is crucial. Potassium carbonate is a common and effective choice for O-arylation in non-polar solvents, while stronger bases like sodium or potassium hydride may be needed in other systems.[4]

Q5: I am observing significant amounts of hydrodehalogenation (replacement of chlorine with hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this?

A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[5] To minimize it:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination over side reactions.

  • Base Selection: A weaker base might be beneficial. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening weaker bases like potassium phosphate or cesium carbonate.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.

Q6: My diaryl ether product is difficult to purify. What strategies can I use?

A6: The purification of polyaromatic compounds can be challenging due to their similar polarities.[6][7]

  • Column Chromatography: Use a high-quality silica gel and a carefully optimized solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

  • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.[6]

Troubleshooting Guide: Nitro Group Reduction

This section covers common problems when reducing the nitro-diaryl ether intermediate to the final aniline product.

Q7: The reduction of the nitro group is incomplete. What can I do to drive the reaction to completion?

A7: Incomplete reduction can be addressed by:

  • Choice of Reducing Agent: Tin(II) chloride (SnCl2) in ethanol or ethyl acetate is a classic and effective method for nitro group reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate) is also very effective.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Gentle heating can sometimes improve the reaction rate.

  • Catalyst Loading: If using catalytic hydrogenation, ensure sufficient catalyst loading. If the reaction stalls, adding more catalyst may help.

Q8: I am getting a low yield of the aniline product after workup and purification. Why might this be?

A8: Low yields can result from several issues:

  • Product Oxidation: Anilines, especially those with electron-donating groups, can be susceptible to oxidation. Ensure the workup and purification are performed promptly and consider storing the final product under an inert atmosphere (e.g., nitrogen or argon).

  • Aqueous Workup Losses: The aniline product may have some water solubility. During the aqueous workup, ensure the organic layer is thoroughly extracted multiple times to maximize recovery.

  • Purification Issues: The aniline product may adhere strongly to silica gel. When performing column chromatography, a more polar eluent system might be necessary to recover all of the product from the column.

Data Presentation: Reaction Conditions

Table 1: Typical Reaction Conditions for Ullmann Diaryl Ether Synthesis

ParameterConditionReference
CatalystCopper(I) iodide (CuI)[4]
Catalyst Loading5-10 mol%[4]
Ligand(Optional) 1,10-Phenanthroline, TMHD[8]
BasePotassium carbonate (K2CO3), Cesium carbonate (Cs2CO3)[4][8]
SolventToluene, Xylene, DMF, NMP[1][4]
Temperature100-220 °C[3]
Reaction Time12-24 hours

Table 2: Typical Reaction Conditions for Buchwald-Hartwig O-Arylation

ParameterConditionReference
Catalyst PrecursorPd(OAc)2, Pd2(dba)3[9]
Catalyst Loading1-5 mol%[10]
LigandBulky, electron-rich phosphines (e.g., XPhos, SPhos)[9]
BaseSodium tert-butoxide (NaOtBu), Potassium phosphate (K3PO4)[11]
SolventToluene, Dioxane, THF[11]
Temperature80-110 °C[12]
Reaction Time8-24 hours

Experimental Protocols

Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis

  • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloronitrobenzene (1.0 eq), 2-methylphenol (2.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 150 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nitro Group Reduction

  • Dissolve the nitro-diaryl ether intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude aniline product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway A 2,4-Dichloronitrobenzene P1 A->P1 B 2-Methylphenol B->P1 C 1,3-Bis(2-methylphenoxy) -4-nitrobenzene D This compound C->D Nitro Group Reduction (e.g., SnCl2/EtOH) P1->C Ullmann or Buchwald-Hartwig O-Arylation

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Synthesis Failed (Low Yield / No Product) check_sm Check Starting Materials: - Purity - Stoichiometry start->check_sm check_reagents Check Reagents: - Catalyst Activity - Base Strength - Solvent Dryness start->check_reagents check_conditions Check Reaction Conditions: - Temperature - Reaction Time - Inert Atmosphere start->check_conditions analyze_crude Analyze Crude Mixture: - TLC, NMR, GC-MS check_sm->analyze_crude check_reagents->analyze_crude check_conditions->analyze_crude sm_unreacted Starting Material Unreacted analyze_crude->sm_unreacted Mostly SM side_products Side Products Formed analyze_crude->side_products Byproducts no_reaction No Reaction analyze_crude->no_reaction Complex Mixture purification_issue Purification Issue: - Optimize Chromatography - Consider Recrystallization analyze_crude->purification_issue Product in Crude, Low Isolated Yield optimize_temp Increase Temperature or Reaction Time sm_unreacted->optimize_temp optimize_reagents Screen Different: - Catalysts/Ligands - Bases - Solvents side_products->optimize_reagents no_reaction->optimize_reagents end Successful Synthesis optimize_temp->end optimize_reagents->end purification_issue->end

Caption: General troubleshooting workflow for a failed organic synthesis.

References

Technical Support Center: Synthesis of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Bis(2-methylphenoxy)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a double Ullmann condensation or Buchwald-Hartwig amination reaction.

Diagram of a Potential Synthetic Pathway

ReactionPathway 2,4-Dichloroaniline 2,4-Dichloroaniline Catalyst Pd or Cu Catalyst + Ligand + Base 2,4-Dichloroaniline->Catalyst Reactant 1 2-Methylphenol 2-Methylphenol 2-Methylphenol->Catalyst Reactant 2 (2 equiv.) Product This compound Catalyst->Product Forms C-O bonds Troubleshooting start Low Yield or Impurities check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere check_reagents Are reagents and solvents dry? check_atmosphere->check_reagents Yes degas_solvent Degas solvent and purge with N2/Ar check_atmosphere->degas_solvent No check_catalyst Is the catalyst/ligand appropriate? check_reagents->check_catalyst Yes dry_reagents Dry solvents and reagents check_reagents->dry_reagents No check_temp Is the temperature optimal? check_catalyst->check_temp Yes optimize_catalyst Screen different catalysts/ligands check_catalyst->optimize_catalyst No optimize_temp Adjust reaction temperature check_temp->optimize_temp No Workflow setup Setup Reaction Vessel (Oven-dried flask, stir bar) reagents Add Reagents (2,4-dihaloaniline, 2-methylphenol, Pd catalyst, ligand, base) setup->reagents inert Inert Atmosphere (Evacuate and backfill with N2/Ar) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent heat Heat to Reaction Temperature (e.g., 110°C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify

Technical Support Center: Synthesis of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4-Bis(2-methylphenoxy)aniline. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction). Both methods involve the cross-coupling of an aryl halide with an amine or an alcohol.

Q2: What is the most significant side reaction to be aware of during this synthesis?

A2: A primary concern is the formation of mono-substituted intermediates, such as 2-chloro-4-(2-methylphenoxy)aniline and 4-chloro-2-(2-methylphenoxy)aniline. These arise from incomplete reaction and can be challenging to separate from the desired product. Another potential side reaction is the homocoupling of 2-methylphenol.

Q3: How can I minimize the formation of mono-substituted byproducts?

A3: To drive the reaction to completion and minimize mono-substituted impurities, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS.

  • Stoichiometry: Using a slight excess of 2-methylphenol and the base can help favor the formation of the di-substituted product.

  • Temperature: Optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to degradation.

Q4: Are there any specific safety precautions I should take when running these reactions?

A4: Yes. Both Ullmann and Buchwald-Hartwig reactions often utilize strong bases, high temperatures, and potentially toxic solvents and reagents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all chemicals with care, consulting the safety data sheets (SDS) for each compound. The reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS until the starting material is consumed.
Catalyst deactivation.Ensure the reaction is run under an inert atmosphere. Use high-purity, anhydrous solvents. Some functional groups can poison the catalyst[1].
Suboptimal ligand or base.For Buchwald-Hartwig reactions, screen different phosphine ligands and bases to find the optimal combination for this specific transformation.
Presence of Mono-substituted Impurities Insufficient reaction time or temperature.As with low yield, prolonging the reaction time or carefully increasing the temperature can promote the second substitution.
Incorrect stoichiometry.Use a slight excess (10-20 mol%) of 2-methylphenol to favor the di-substitution.
Formation of Homocoupled Byproducts In Ullmann reactions, high temperatures can promote the homocoupling of the aryl halide or phenol.Modern Ullmann-type reactions with appropriate ligands can proceed under milder conditions, reducing this side reaction[2].
Product Degradation Excessive reaction temperature.Traditional Ullmann reactions often require very high temperatures[3]. If degradation is observed, consider switching to a Buchwald-Hartwig approach which typically runs under milder conditions[4].
Difficulty in Product Purification Similar polarity of the product and byproducts.Utilize column chromatography with a carefully selected solvent system. HPLC can also be an effective purification method[5]. Conversion of the aniline product to a salt can sometimes facilitate purification through recrystallization[6].

Experimental Protocols

Key Synthesis Pathways

The synthesis of this compound can be visualized as a two-step nucleophilic aromatic substitution. The following diagram illustrates the main reaction and potential side reactions.

G SM 2,4-Dichloroaniline + 2-Methylphenol Mono Mono-substituted Intermediate (2-chloro-4-(2-methylphenoxy)aniline or 4-chloro-2-(2-methylphenoxy)aniline) SM->Mono + 1 eq. 2-Methylphenol Side1 Homocoupling of 2-Methylphenol SM->Side1 Side Reaction Product This compound Mono->Product + 1 eq. 2-Methylphenol Side2 Degradation Products Product->Side2 High Temperature

Caption: Main reaction pathway and potential side reactions.

Logical Troubleshooting Workflow

When encountering issues with the synthesis, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve common problems.

G Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, GC-MS, NMR) Start->CheckPurity IdentifyImpurity Identify Major Impurities CheckPurity->IdentifyImpurity MonoSubstituted Mono-substituted Product? IdentifyImpurity->MonoSubstituted StartingMaterial Unreacted Starting Material? IdentifyImpurity->StartingMaterial OtherByproducts Other Byproducts? IdentifyImpurity->OtherByproducts MonoSubstituted->OtherByproducts No OptimizeTimeTemp Increase Reaction Time/Temp MonoSubstituted->OptimizeTimeTemp Yes OptimizeStoich Adjust Stoichiometry MonoSubstituted->OptimizeStoich Yes StartingMaterial->OtherByproducts No StartingMaterial->OptimizeTimeTemp Yes OptimizeCatalyst Screen Catalyst/Ligand/Base OtherByproducts->OptimizeCatalyst Yes Purification Optimize Purification OtherByproducts->Purification No

References

Technical Support Center: Purification of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,4-Bis(2-methylphenoxy)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Persistent Impurities After Initial Purification

  • Question: I've performed a primary purification (e.g., extraction and solvent evaporation), but my product, this compound, is still impure. What are the likely impurities and how can I remove them?

  • Answer: The impurities present in your sample will largely depend on the synthetic route used. Common synthesis methods for diaryl ethers and substituted anilines can result in several types of impurities.

    • Unreacted Starting Materials: These could include precursors like 2,4-dichloroaniline, 2,4-dibromoaniline, or 2-methylphenol.

    • Mono-substituted Intermediate: The reaction may not have gone to completion, leaving behind 2-(2-methylphenoxy)-4-chloroaniline or similar mono-substituted species.

    • Isomeric Byproducts: Side reactions could lead to the formation of isomers.

    • Reagents and Catalysts: Residual catalysts (e.g., copper or palladium complexes) or bases used in the synthesis may also be present.

    For effective removal of these impurities, a secondary purification step is recommended. Column chromatography is often effective for separating compounds with different polarities.

Issue 2: Low Recovery Yield After Column Chromatography

  • Question: I'm losing a significant amount of my product during column chromatography. How can I improve the yield?

  • Answer: Low recovery from column chromatography can be due to several factors:

    • Inappropriate Solvent System: If the eluent is too polar, your product may move too quickly with the solvent front, resulting in poor separation from more polar impurities. If it's not polar enough, the product may not elute from the column at all. A systematic solvent screen is advisable.

    • Product Instability on Silica Gel: Some amines can be unstable on silica gel. Treating the silica gel with a small amount of triethylamine (0.5-1% in the eluent) can help to mitigate this issue by neutralizing acidic sites on the silica.

    • Improper Column Packing: An improperly packed column can lead to channeling and poor separation, which can contribute to yield loss.

Issue 3: Product Discoloration

  • Question: My purified this compound is colored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?

  • Answer: Anilines are prone to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air and light.

    • Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Store the purified product in a dark, cool place.

    • Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities. However, be aware that this may also lead to some product loss.

    • Recrystallization: Recrystallization is an excellent method for removing colored impurities and obtaining a highly pure, crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for this compound?

A1: A good starting point for developing a column chromatography method is to use a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity while monitoring the separation using Thin Layer Chromatography (TLC).

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be a very effective purification technique. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. A screening of common laboratory solvents is recommended. For anilines, forming a salt (e.g., with HCl or a sulfonic acid) and recrystallizing the salt can be a highly effective purification strategy.[1] The purified salt can then be neutralized to give the pure aniline.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantitative purity analysis.[2]

  • Gas Chromatography (GC): GC can also be used, particularly for assessing volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify organic impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in identifying impurities.

Data Presentation

Table 1: Hypothetical Column Chromatography Conditions for Purifying this compound

ParameterConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate GradientAllows for the elution of a range of compounds with varying polarities.
Gradient 5% to 30% Ethyl AcetateA shallow gradient helps to achieve good separation of closely related impurities.
Additive 0.5% TriethylamineNeutralizes acidic sites on the silica gel, preventing tailing and degradation of the amine.

Table 2: Suggested Recrystallization Solvents for Screening

Solvent/SystemExpected Solubility Profile
Ethanol/Water Good solubility in hot ethanol, precipitation upon addition of water.
Toluene Good solubility in hot toluene, poor solubility in cold toluene.
Heptane/Ethyl Acetate Soluble in a hot mixture, crystallization upon cooling.
Isopropyl Alcohol Potential for good differential solubility between hot and cold conditions.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the stationary phase in the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Loading: Carefully add the prepared dry powder of the crude product onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Salt Recrystallization

  • Salt Formation: Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of a solution of HCl in ether or an appropriate sulfonic acid.

  • Crystallization: The hydrochloride or sulfonate salt should precipitate. The mixture can be cooled to enhance crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water).

  • Liberation of Free Amine: Dissolve the purified salt in water and add a base (e.g., NaOH or NaHCO3) to neutralize the acid.

  • Extraction: Extract the pure aniline into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the pure this compound.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Solvent Crude->Dissolve Add_Silica Add Silica Gel Dissolve->Add_Silica Evaporate Evaporate Solvent Add_Silica->Evaporate Dry_Load Dry Loading Evaporate->Dry_Load Column Column Chromatography Dry_Load->Column TLC TLC Analysis Column->TLC Combine Combine Pure Fractions TLC->Combine Solvent_Evap Solvent Evaporation Combine->Solvent_Evap Pure_Product Purified Product Solvent_Evap->Pure_Product

Caption: A general workflow for the purification of this compound using column chromatography.

Troubleshooting_Tree Start Impure Product After Purification Q1 What is the nature of the impurity? Start->Q1 Q2 Low Yield? Start->Q2 A1_Color Colored Impurities Q1->A1_Color Color A1_Byproduct Starting Material/Byproduct Q1->A1_Byproduct Structural Sol_Color Charcoal Treatment or Recrystallization A1_Color->Sol_Color Sol_Byproduct Column Chromatography or Salt Recrystallization A1_Byproduct->Sol_Byproduct A2_Yes Yes Q2->A2_Yes Sol_Yield Optimize Chromatography Conditions (Solvent, Additives) A2_Yes->Sol_Yield

Caption: A decision tree for troubleshooting common purification issues of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Bis(2-methylphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2,4-Bis(2-methylphenoxy)aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the diaryl ether bonds in this compound derivatives?

A1: The formation of the diaryl ether linkages in these derivatives is typically achieved through two main types of cross-coupling reactions:

  • Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and a phenol.[1][2][3] Modern protocols often use copper salts (e.g., CuI, Cu₂O) with a ligand to facilitate the reaction under milder conditions.[4][5]

  • Buchwald-Hartwig C-O Coupling: This is a palladium-catalyzed reaction that has become a powerful tool for forming C-O bonds with high efficiency and broad substrate scope.[6] It typically involves a palladium precursor, a phosphine ligand, and a base.

Q2: I am experiencing low yields in my reaction. What are the common causes?

A2: Low yields in diaryl ether synthesis can stem from several factors:

  • Catalyst and Ligand Choice: The efficiency of both Ullmann and Buchwald-Hartwig reactions is highly dependent on the catalyst and ligand system. For sterically hindered substrates like this compound derivatives, bulky and electron-rich ligands are often necessary for the Buchwald-Hartwig reaction.[6] In Ullmann reactions, the choice of ligand can significantly impact the reaction rate and yield.[1][3]

  • Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used.[1][3] The incorrect base can lead to side reactions or incomplete deprotonation of the phenol.

  • Solvent and Temperature: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species.[7] High-boiling polar aprotic solvents like DMF, DMSO, or toluene are frequently used.[7] Reaction temperature is also a crucial parameter to optimize.

  • Purity of Reagents and Inert Atmosphere: Both copper and palladium catalysts can be sensitive to oxygen and moisture. Ensuring anhydrous and anaerobic conditions, along with using pure reagents, is essential for reproducible results.

Q3: What are some common side reactions to be aware of?

A3: Undesired side reactions can compete with the desired diaryl ether formation:

  • Homocoupling: In Ullmann reactions, the aryl halide can couple with itself to form a biaryl byproduct.[2]

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, particularly in the presence of a hydrogen source.

  • N-Arylation vs. O-Arylation: In the synthesis of aniline derivatives, there can be competition between the desired O-arylation of a phenol and the N-arylation of the aniline nitrogen if it is unprotected. Careful selection of reaction conditions and protecting groups can control selectivity.

Troubleshooting Guide

This guide provides specific issues you may encounter during your experiments and suggests potential solutions.

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Inactive catalyst or ligand.- Use a fresh batch of catalyst and ligand. - For Buchwald-Hartwig, consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[8] - For Ullmann, ensure the copper source is of high purity.
Inappropriate base.- Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The optimal base can be substrate-dependent.[1][3] - Ensure the base is anhydrous.
Non-optimal solvent or temperature.- Screen different solvents (e.g., toluene, dioxane, DMF, DMSO).[7] - Systematically vary the reaction temperature. Higher temperatures may be required for less reactive substrates.
Steric hindrance.- For Buchwald-Hartwig, use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[6] - For Ullmann, screen different ligands that can accommodate sterically demanding substrates.[1][5]
Formation of Significant Byproducts Homocoupling of aryl halide.- In Ullmann reactions, adjust the stoichiometry of the reactants. - Optimize the reaction temperature and time.
Reduction of aryl halide.- Ensure strictly anhydrous and anaerobic reaction conditions. - Use purified and degassed solvents.
Difficulty in Product Purification Product is highly polar.- Consider using reverse-phase chromatography. - If the product is basic, formation of a salt (e.g., HCl salt) may aid in crystallization and purification. - Alumina chromatography can sometimes be more effective than silica gel for basic compounds.[9]
Contamination with residual metal catalyst.- Use appropriate work-up procedures to remove the metal catalyst (e.g., filtration through Celite, aqueous washes). - Consider using scavengers to remove residual palladium or copper.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of diaryl ethers. These should be adapted and optimized for your specific this compound derivative.

Protocol 1: Ullmann-type Diaryl Ether Synthesis

This protocol is a general guideline for a copper-catalyzed C-O coupling reaction.[1][3][4]

Materials:

  • Aryl halide (e.g., 2,4-dichloroaniline or a protected derivative)

  • 2-Methylphenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N-dimethylglycine, salicylaldoxime)[1][4]

  • Base (e.g., K₃PO₄, Cs₂CO₃)[1][3]

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF, toluene)[7]

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), 2-methylphenol (2.2 mmol), CuI (0.1 mmol, 10 mol%), ligand (0.2 mmol, 20 mol%), and base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis

This protocol provides a general procedure for a palladium-catalyzed C-O coupling reaction.[6]

Materials:

  • Aryl halide (e.g., 2,4-dichloroaniline or a protected derivative)

  • 2-Methylphenol

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a G3 pre-catalyst[10]

  • Phosphine ligand (e.g., XPhos, RuPhos)[6]

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, add the aryl halide (1.0 mmol), palladium pre-catalyst (0.02 mmol, 2 mol%), and ligand (0.04 mmol, 4 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent (5 mL).

  • In a separate vial, dissolve 2-methylphenol (1.2 mmol) and the base (1.4 mmol) in the same solvent (3 mL).

  • Add the phenol/base solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical starting points for optimizing reaction conditions for diaryl ether synthesis. The optimal conditions will be specific to the exact substrates used.

Table 1: Optimization of Ullmann Coupling Conditions

ParameterVariation 1Variation 2Variation 3Variation 4
Copper Source CuICu₂OCu(OAc)₂CuBr
Ligand N,N-dimethylglycineSalicylaldoxime1,10-PhenanthrolineNone
Base K₃PO₄Cs₂CO₃K₂CO₃t-BuOK
Solvent TolueneDioxaneDMFAcetonitrile
Temperature 80 °C100 °C120 °C140 °C

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions

ParameterVariation 1Variation 2Variation 3Variation 4
Palladium Source Pd(OAc)₂Pd₂(dba)₃XPhos-Pd-G3RuPhos-Pd-G2
Ligand XPhosRuPhosBrettPhosSPhos
Base NaOtBuK₃PO₄Cs₂CO₃LHMDS
Solvent TolueneDioxaneTHFCPME
Temperature Room Temp.60 °C80 °C100 °C

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Reactants: - Aryl Dihalide - 2-Methylphenol catalysis Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) start->catalysis Catalyst, Ligand, Base, Solvent quench Reaction Quenching catalysis->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

A generalized workflow for the synthesis of diaryl ether derivatives.
Signaling Pathway

While specific signaling pathway involvement for this compound derivatives is not yet well-defined in the literature, many aniline-containing heterocyclic compounds, such as quinoxalines and quinazolines, are known to act as kinase inhibitors.[11][12][13] These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[14][15] The diagram below illustrates a generic signaling cascade that can be inhibited by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors mTOR->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Aniline Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR Inhibitor->MEK

A generic kinase inhibitor signaling pathway.

References

dealing with impurities in 2,4-Bis(2-methylphenoxy)aniline samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis(2-methylphenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield and a complex mixture of products. What are the likely side reactions?

A1: The synthesis of this compound, likely via an Ullmann condensation reaction, can be prone to side reactions that lower the yield and complicate purification. The primary competing reactions include:

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials such as 2,4-dihaloaniline and o-cresol.

  • Mono-substitution: The reaction may stop after the substitution of only one halogen, resulting in the formation of a mono-phenoxy aniline intermediate.

  • Homocoupling of o-cresol: The o-cresol starting material can react with itself in the presence of the copper catalyst to form a biphenyl-diol derivative.

  • Dehalogenation: The starting dihaloaniline may undergo dehalogenation, leading to the formation of aniline or mono-haloanilines.

To minimize these side reactions, ensure anhydrous reaction conditions, use a high-purity copper catalyst, and carefully control the reaction temperature and stoichiometry of the reactants.

Q2: I am observing a persistent colored impurity in my this compound sample, even after initial purification. What could this be?

A2: Colored impurities in aromatic amine samples are often due to oxidation products. The aniline functional group is susceptible to oxidation, which can form highly colored quinone-like structures, especially when exposed to air and light over time. Residual copper catalyst from the synthesis can also contribute to coloration. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final purification and storage stages. Storing the purified compound in a dark, cool, and inert environment is also recommended.

Q3: My this compound is showing poor peak shape and tailing during normal-phase HPLC analysis on a silica column. How can I improve the chromatography?

A3: The basic nature of the aniline functional group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes peak tailing and poor resolution. To improve the chromatography, you can:

  • Use an Amine-Functionalized Column: These columns have a stationary phase that is less acidic and reduces the strong interaction with basic analytes.

  • Add a Competing Amine to the Mobile Phase: Incorporating a small amount (0.1-1%) of a competing amine, such as triethylamine or diethylamine, into your mobile phase can help to saturate the active sites on the silica gel, leading to improved peak shape.[1][2]

  • Consider Reversed-Phase HPLC: As an alternative, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid can provide good separation.[3][4]

Q4: I am struggling to remove the residual copper catalyst from my product. What is an effective method?

A4: Residual copper from an Ullmann condensation can be challenging to remove completely. An effective method is to perform an acidic workup. Dissolve the crude product in an organic solvent and wash it with an aqueous solution of a mild acid, such as 1 M hydrochloric acid or a saturated solution of ammonium chloride. The copper salts will partition into the aqueous layer. Multiple extractions may be necessary. Subsequent filtration through a pad of celite can also help to remove finely dispersed copper particles.

Impurity Profile and Analytical Data

The following table summarizes potential impurities in this compound samples and typical analytical techniques for their identification and quantification.

Impurity NamePotential SourceTypical Concentration RangeRecommended Analytical Technique
2,4-DihaloanilineUnreacted starting material0.1 - 5%GC-MS, HPLC-UV
o-CresolUnreacted starting material0.1 - 5%GC-MS, HPLC-UV
2-(2-Methylphenoxy)-4-haloanilineIncomplete reaction intermediate0.5 - 10%LC-MS, HPLC-UV
2,2'-Dimethylbiphenyl-x,x'-diolHomocoupling of o-cresol< 1%LC-MS, NMR
Oxidized byproductsAir/light exposureVariableHPLC-UV, LC-MS
Residual CopperCatalyst from synthesis< 50 ppmICP-MS, AAS

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Screen for a suitable solvent or solvent system. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices for aromatic amines include ethanol, isopropanol, toluene, or mixtures like ethanol/water or toluene/heptane.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Stationary Phase Selection: Due to the basic nature of the aniline, standard silica gel may cause significant tailing. It is highly recommended to use either amine-functionalized silica gel or to add a competing amine to the mobile phase.[1][2]

  • Mobile Phase Selection: A typical mobile phase for normal-phase chromatography on silica gel is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[2] If using standard silica, add 0.1-1% triethylamine to the mobile phase. For amine-functionalized silica, a simple hexane/ethyl acetate gradient is often sufficient.

  • Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, use a dry loading technique by adsorbing the sample onto a small amount of silica gel.

  • Elution: Run the column with the chosen mobile phase, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Formation_Pathway 2,4-Dihaloaniline 2,4-Dihaloaniline Ullmann Condensation Ullmann Condensation 2,4-Dihaloaniline->Ullmann Condensation Starting_Material_1 Unreacted 2,4-Dihaloaniline 2,4-Dihaloaniline->Starting_Material_1 o-Cresol o-Cresol o-Cresol->Ullmann Condensation Homocoupling_Product Biphenyl-diol byproduct o-Cresol->Homocoupling_Product Self-Coupling Starting_Material_2 Unreacted o-Cresol o-Cresol->Starting_Material_2 Product This compound Ullmann Condensation->Product Mono_Intermediate 2-(2-Methylphenoxy)-4-haloaniline Ullmann Condensation->Mono_Intermediate Incomplete Reaction Oxidation Oxidation Product->Oxidation Air/Light Oxidized_Impurity Colored Impurities Oxidation->Oxidized_Impurity

Caption: Impurity formation pathway in the synthesis of this compound.

Troubleshooting_Workflow Start Crude Product Analysis Purity_Check Purity > 98%? Start->Purity_Check Impurity_ID Identify Major Impurities (HPLC, LC-MS) Purity_Check->Impurity_ID No Final_Product Pure Product Purity_Check->Final_Product Yes Unreacted_SM Unreacted Starting Materials? Impurity_ID->Unreacted_SM Recrystallization Recrystallization Recrystallization->Start Column_Chrom Column Chromatography Column_Chrom->Start Acid_Wash Acidic Workup Acid_Wash->Start Unreacted_SM->Column_Chrom Yes Polar_Imp Polar Impurities? Unreacted_SM->Polar_Imp No Polar_Imp->Recrystallization Yes Metal_Residue Metal Residue? Polar_Imp->Metal_Residue No Metal_Residue->Acid_Wash Yes Metal_Residue->Final_Product No

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Catalyst Deactivation in 2,4-Bis(2-methylphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding catalyst deactivation during the synthesis of 2,4-Bis(2-methylphenoxy)aniline. The synthesis of this diaryl ether is typically achieved through cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, which are sensitive to catalyst activity.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for synthesizing this compound?

A1: The synthesis of diaryl ethers like this compound predominantly relies on two types of catalyst systems:

  • Copper-based catalysts: Used in Ullmann condensation reactions, these systems often involve a copper(I) source (e.g., CuI, CuBr) and a ligand, such as N,N-dimethylglycine or a diamine.[1][2] Traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, but modern ligand-accelerated protocols operate under milder conditions.[1][3]

  • Palladium-based catalysts: Used in Buchwald-Hartwig C-O cross-coupling reactions, these systems consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, RuPhos). These catalysts are known for their high activity and broad substrate scope.

Q2: What are the primary signs of catalyst deactivation in my reaction?

A2: The most common indicators of catalyst deactivation include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material, even after extended reaction times.

  • Low or no product yield: The formation of the desired this compound is significantly lower than expected.

  • Formation of byproducts: An increase in side reactions, such as homocoupling of the starting materials, can indicate that the primary catalytic cycle is inhibited.[4]

  • Change in reaction mixture color: While not always definitive, a change in color (e.g., formation of a black precipitate, often called "palladium black" in Pd-catalyzed reactions) can signify catalyst agglomeration and deactivation.

Q3: What are the main causes of catalyst deactivation?

A3: Catalyst deactivation can be categorized into several mechanisms:

  • Poisoning: Impurities in the reactants, solvents, or inert gas can bind to the catalyst's active sites, rendering them inactive. Common poisons include sulfur, oxygen, and water.[5][6]

  • Fouling/Coking: The deposition of carbonaceous materials or insoluble byproducts on the catalyst surface can block active sites.[5][7] This is particularly relevant in reactions run at high temperatures.[7][8]

  • Thermal Degradation (Sintering): At elevated temperatures, catalyst nanoparticles can agglomerate into larger, less active particles, reducing the available surface area for reaction.[7][8]

  • Ligand Degradation: The ligands associated with the metal center can decompose under the reaction conditions, leading to the formation of inactive catalyst species.

  • Oxidation: The active form of the catalyst (e.g., Pd(0) or Cu(I)) can be oxidized to a higher, inactive oxidation state.

Q4: Can I regenerate a deactivated catalyst?

A4: Catalyst regeneration is sometimes possible but depends on the deactivation mechanism.

  • For fouling , a deactivated catalyst might be regenerated by washing with appropriate solvents to remove deposits.

  • For copper catalysts , electrochemical methods have been explored to regenerate the active species by reversing the polarity of electrodes in an ionic liquid medium.[9]

  • Deactivation by sintering is generally irreversible.

  • In a laboratory setting, it is often more practical to discard the deactivated catalyst and use a fresh batch for subsequent reactions, ensuring that the root cause of deactivation has been addressed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause (Catalyst-Related) Recommended Solution
Low or No Yield with High Starting Material Recovery 1. Inactive Catalyst: The catalyst (e.g., Pd(OAc)₂) may not have been properly reduced to its active Pd(0) state.1. Ensure you are using an appropriate precatalyst or that the reaction conditions are suitable for in-situ reduction. Use a fresh, high-purity catalyst. Consider using a more active precatalyst.
2. Catalyst Poisoning: Trace impurities in reagents or solvents (e.g., sulfur, water, oxygen) are deactivating the catalyst.2. Use high-purity, degassed solvents. Purify starting materials if their purity is questionable. Ensure a completely inert atmosphere (N₂ or Ar) is maintained throughout the reaction.[4]
3. Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst agglomeration and deactivation.3. Optimize the ligand-to-metal ratio. For phosphine ligands, it can be beneficial to add a slight excess relative to the palladium source to prevent deactivation.
Reaction Stalls Before Completion 1. Gradual Deactivation: The catalyst is slowly deactivating over the course of the reaction due to thermal degradation or poisoning.1. Consider lowering the reaction temperature if possible.[8] Ensure all reagents are of the highest purity. In some cases, a second addition of fresh catalyst may restart the reaction.
2. Product Inhibition: The product itself or a byproduct (e.g., a salt) may be inhibiting the catalyst.2. For reactions using aryl iodides, the generated iodide salt can be inhibitory. Running the reaction in less polar solvents like toluene can help mitigate this effect.
3. Base-Induced Deactivation: The base used (e.g., carbonates) can sometimes bind to the catalyst, forming an inactive species.[10]3. Screen different bases (e.g., phosphates, alkoxides). Ensure the base is finely powdered to maximize surface area and reactivity.
High Yield of Homocoupling Byproducts 1. Presence of Oxygen: Oxygen can promote the homocoupling of starting materials and deactivate the catalyst for the desired cross-coupling pathway.1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the setup and reaction.
2. Sub-optimal Reaction Conditions: Incorrect temperature or solvent choice may favor homocoupling.2. Re-optimize reaction conditions. This may involve changing the solvent, temperature, or catalyst system.

Visual Troubleshooting and Process Flow

The following diagrams illustrate a logical troubleshooting workflow for low yield and a simplified catalytic cycle showing potential deactivation points.

TroubleshootingWorkflow start Problem: Low Yield of This compound check_sm Is Starting Material Consumed? start->check_sm no_sm No / Partial Consumption check_sm->no_sm No yes_sm Yes, SM Consumed check_sm->yes_sm Yes cause1 Possible Cause: Catalyst Inactivity / Poisoning no_sm->cause1 sol1a Action: Use Fresh, High-Purity Catalyst & Ligand cause1->sol1a sol1b Action: Purify Reagents & Use Degassed Solvents cause1->sol1b sol1c Action: Ensure Strict Inert Atmosphere (Ar/N2) cause1->sol1c cause2 Possible Cause: Byproduct Formation / Product Degradation yes_sm->cause2 sol2a Action: Analyze Byproducts (TLC, LCMS) cause2->sol2a sol2b Action: Check for Homocoupling (Degas Thoroughly) cause2->sol2b sol2c Action: Re-optimize Temperature & Reaction Time cause2->sol2c

Caption: Troubleshooting workflow for low reaction yield.

CatalyticCycle CuX L-Cu(I)-X CuNu L-Cu(I)-Nu CuX->CuNu + Nu-H - HX Deact2 Ligand Degradation CuX->Deact2 Deact3 Sintering (Inactive Cu(0)) CuX->Deact3 CuIII L-Cu(III)(Nu)Ar(X) CuNu->CuIII Oxidative Addition (+ Ar-X) Deact1 Poisoning (e.g., S, O2) CuNu->Deact1 CuIII->CuX Reductive Elimination (+ Ar-Nu)

Caption: Ullmann C-O coupling cycle and deactivation points.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-type)

This protocol is a general guideline and should be optimized for the specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 20 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).

  • Reagent Addition: Add 2,4-dinitrochlorobenzene (or a related precursor to the aniline, 1 equivalent) and 2-methylphenol (2.2 equivalents).

  • Solvent and Degassing: Add a dry, polar solvent (e.g., DMF, NMP).[1] Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and solvent. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product via column chromatography to obtain the diaryl ether intermediate. The final aniline product is typically obtained after a subsequent reduction step.

Protocol 2: Catalyst Activity Test

This protocol can be used to compare the activity of a fresh vs. a potentially deactivated catalyst.

  • Parallel Setup: Prepare two identical small-scale reactions following the procedure in Protocol 1.

  • Catalyst Addition: In one reaction, use a standard, fresh batch of the catalyst. In the second reaction, use the catalyst suspected of being deactivated. Ensure the molar amounts are identical.

  • Execution: Run both reactions side-by-side under the exact same conditions (temperature, stirring rate, time).

  • Analysis: After a fixed period (e.g., 2 hours), take an aliquot from each reaction mixture. Quench the aliquots and analyze them by a quantitative method (e.g., GC or HPLC with an internal standard) to determine the percent conversion of the limiting starting material.

  • Comparison: A significant difference in conversion between the two reactions will indicate a loss of catalyst activity.

References

Technical Support Center: Analytical Method Development for 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for 2,4-Bis(2-methylphenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for the analysis of this compound?

A1: A good starting point for method development is reverse-phase HPLC. Based on available data for this compound, a C18 column is a suitable initial choice.[1] A mobile phase consisting of acetonitrile (MeCN) and water is recommended.[2] To improve peak shape and control retention, the addition of an acid modifier is typically necessary. For UV detection, phosphoric acid can be used, while for mass spectrometry (MS) compatibility, a volatile modifier like formic acid is preferred.[2]

Q2: Is GC-MS a suitable technique for the analysis of this compound?

A2: Gas chromatography (GC) can be challenging for aromatic amines due to their polarity, which can lead to poor peak shapes and adsorption to the column. Derivatization is often required to improve volatility and reduce peak tailing.[3][4] Common derivatizing agents for amines include perfluoroacylating reagents.[3] Therefore, while feasible with derivatization, HPLC is often the more direct and preferred method for the analysis of such compounds.

Q3: What are the key challenges in developing an analytical method for this compound?

A3: The primary challenge is typically poor peak shape, specifically peak tailing, which is common for basic compounds like amines in reverse-phase HPLC. This is often due to interactions with residual silanols on the silica-based stationary phase. Other challenges may include achieving adequate retention, ensuring selectivity from related impurities, and maintaining good sensitivity, especially at trace levels.

Q4: How can I improve the peak shape of this compound in reverse-phase HPLC?

A4: To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with formic or phosphoric acid) can suppress the ionization of residual silanols on the column, reducing their interaction with the protonated amine.

  • Use of Mobile Phase Additives: Incorporating additives like trifluoroacetic acid (TFA) or using a buffer can help improve peak symmetry.[5]

  • Column Selection: Employing a column with a highly deactivated stationary phase or a base-deactivated column can significantly reduce silanol interactions.

  • Lower Analyte Concentration: High concentrations can lead to column overload and increased tailing. Injecting a more dilute sample can sometimes improve peak shape.

Q5: What sample preparation methods are suitable for this compound?

A5: The choice of sample preparation depends on the matrix. For relatively clean samples, a simple "dilute and shoot" approach may be sufficient, where the sample is dissolved in a suitable solvent (compatible with the mobile phase) and then injected. For more complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.

Troubleshooting Guides

HPLC-UV/LC-MS Troubleshooting

This guide addresses common issues encountered during the HPLC-UV and LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

  • Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Silanols Lower the mobile phase pH with 0.1% formic acid (for LC-MS) or phosphoric acid (for HPLC-UV).
Use a base-deactivated C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Logical Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_conc Is the peak fronted or triangular? start->check_conc overload Reduce Sample Concentration/Volume check_conc->overload Yes check_solvent Is sample solvent stronger than mobile phase? check_conc->check_solvent No end Peak Shape Improved overload->end change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_ph Is mobile phase pH optimized for amines? check_solvent->check_ph No change_solvent->end adjust_ph Lower pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Is a base-deactivated column being used? check_ph->check_column Yes adjust_ph->end flush_column Flush column with strong solvent or replace check_column->flush_column No check_column->end Yes change_column Switch to a base- deactivated column flush_column->end

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Low Sensitivity/No Peak Detected

  • Possible Causes & Solutions:

CauseRecommended Action
Incorrect Wavelength (UV) Determine the UV absorbance maximum of this compound. A diode array detector (DAD) is useful for this.
Poor Ionization (MS) Ensure the mobile phase is compatible with positive ion electrospray ionization (ESI+). The presence of an acid like formic acid is beneficial. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Sample Degradation Prepare fresh samples and standards. Investigate the stability of the compound in the chosen solvent.
Insufficient Sample Concentration Increase the sample concentration or injection volume. Consider sample enrichment techniques like SPE.
System Contamination Flush the HPLC system and mass spectrometer. Check for ion suppression from the sample matrix.

Issue 3: Retention Time Drift

  • Possible Causes & Solutions:

CauseRecommended Action
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Change Prepare fresh mobile phase. If using a gradient, ensure the pump is mixing accurately.
Column Temperature Fluctuation Use a column oven to maintain a constant temperature.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. Replace the column if performance deteriorates significantly.

Experimental Protocols

Representative HPLC-UV Method

This protocol is a starting point for the analysis of this compound by HPLC-UV. Method optimization will be required.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent Acetonitrile/Water (50:50)
Representative LC-MS/MS Method

This protocol is a representative starting point for the sensitive and selective analysis of this compound by LC-MS/MS.

ParameterCondition
Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Example) Precursor Ion (Q1): [M+H]⁺ of this compound Product Ion (Q3): A stable fragment ion (to be determined by infusion)
Sample Diluent Acetonitrile/Water (50:50)

Experimental Workflow for Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Obtain Sample dissolve Dissolve in ACN/H2O prep_start->dissolve filter Filter through 0.45 µm dissolve->filter inject Inject onto C18 Column filter->inject gradient Apply Mobile Phase Gradient (ACN/H2O with Formic Acid) inject->gradient detect UV or MS Detection gradient->detect integrate Integrate Peak detect->integrate quantify Quantify against Standard Curve integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for HPLC analysis.

References

avoiding degradation of 2,4-Bis(2-methylphenoxy)aniline during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4-Bis(2-methylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid potential degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary functional groups susceptible to degradation are the aniline moiety (a primary aromatic amine) and the two ether linkages. The aniline group is prone to oxidation, while the ether linkages can be susceptible to cleavage under harsh acidic conditions. The aromatic rings can also undergo electrophilic substitution, but this is typically a transformation rather than degradation.

Q2: What are the most common degradation pathways for aniline derivatives like this compound?

A2: Aniline derivatives are primarily susceptible to oxidative degradation.[1] The nitrogen atom can be oxidized to form nitroso, nitro, or even polymeric species, often leading to colored impurities. Under strongly acidic or basic conditions, hydrolysis of the ether linkages may also occur, although this generally requires harsh conditions.

Q3: Are there any known incompatible reagents with this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black. Oxidation of the aniline moiety.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add an antioxidant if compatible with the reaction chemistry.
Formation of unexpected polar impurities observed by TLC/LC-MS. Cleavage of the ether linkages.- Avoid strong acidic conditions (pH < 2) and high temperatures (>100°C) for prolonged periods.- If acidic conditions are necessary, consider using milder acids or shorter reaction times.
Low yield of the desired product with complex byproduct profile. A combination of oxidation and other side reactions.- Optimize reaction temperature; start with lower temperatures.- Screen different solvents to find one that minimizes side reactions.- Ensure the purity of starting materials and reagents.
Incomplete reaction despite extended reaction times. Poor solubility or catalyst deactivation.- Screen for a more suitable solvent system.- If using a catalyst, ensure it is not being poisoned by impurities or the starting material itself. Consider adding the catalyst in portions.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general workflow for a typical cross-coupling reaction, a common application for aniline derivatives, while minimizing degradation.

  • Preparation of the Reaction Vessel:

    • A clean, dry Schlenk flask is equipped with a magnetic stir bar.

    • The flask is flame-dried under vacuum and backfilled with an inert gas (e.g., argon).

  • Addition of Reagents:

    • To the flask, add this compound (1.0 eq), the coupling partner (e.g., an aryl halide, 1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., a phosphine ligand, 4 mol%).

    • Add a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition:

    • Add a degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • The reaction mixture is heated to the desired temperature (e.g., 80-100°C) under a positive pressure of inert gas.

    • The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated, and the residue is purified by column chromatography.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the stability of a molecule.[3][4][5] This workflow outlines a typical approach.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector, to quantify the parent compound and detect any degradation products.

Visualizations

degradation_pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidizing Agents (e.g., H₂O₂, Air) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Strong Acid/Base + Heat experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Inert Atmosphere Inert Atmosphere Controlled Temperature Controlled Temperature Inert Atmosphere->Controlled Temperature Degassed Solvents Degassed Solvents Degassed Solvents->Controlled Temperature Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Controlled Temperature->Monitor Progress (TLC/LC-MS) Work-up Work-up Monitor Progress (TLC/LC-MS)->Work-up Purification Purification Work-up->Purification

References

Technical Support Center: Reactivity of 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis(2-methylphenoxy)aniline. The content focuses on addressing common issues related to solvent effects on the reactivity of this compound, particularly in the context of C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site on this compound is the nitrogen atom of the aniline functional group. This site is nucleophilic and is most commonly involved in reactions such as C-N cross-coupling (e.g., Buchwald-Hartwig amination, Ullmann condensation) to form triarylamines, or other N-alkylation and N-acylation reactions. The bulky 2-methylphenoxy groups can introduce steric hindrance, which may influence the reaction conditions required.

Q2: How does solvent choice impact the reactivity of this compound in C-N cross-coupling reactions?

A2: Solvent choice is a critical parameter that can significantly affect the outcome of C-N cross-coupling reactions. The solvent influences the solubility of reactants and catalysts, the stability of catalytic intermediates, and the overall reaction rate and yield. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, non-polar aprotic solvents such as toluene, xylenes, or 1,4-dioxane are commonly used.[1][2] For copper-catalyzed Ullmann-type reactions, polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are traditionally employed to facilitate the reaction, which often requires higher temperatures.[3] However, recent methods have been developed that utilize non-polar solvents for Ullmann couplings as well.[4]

Q3: Can protic solvents be used for reactions with this compound?

A3: Generally, protic solvents (e.g., alcohols, water) are avoided in many C-N cross-coupling reactions, especially when strong bases like sodium tert-butoxide are used, as the solvent can react with the base. However, some modern catalytic systems are designed to be compatible with protic solvents. For instance, specific ligands can enable Buchwald-Hartwig reactions in aqueous systems or alcohol/water mixtures.[1][5] These conditions can be advantageous for sustainability and may sometimes enhance reaction rates.

Q4: What is the role of solvent polarity in palladium-catalyzed amination of this compound?

A4: In palladium-catalyzed amination, solvent polarity can influence the reaction mechanism and selectivity. While non-polar solvents like toluene are often effective, polar aprotic solvents can sometimes accelerate the reaction.[2][6] However, the effect is not always straightforward and can depend on the specific ligand and substrates involved. In some cases, highly polar solvents can stabilize certain catalytic intermediates, potentially altering the selectivity of the reaction if other reactive sites are present.[6][7] For a sterically hindered substrate like this compound, a solvent that promotes a sufficiently fast reaction rate to overcome the steric barrier is desirable.

Troubleshooting Guides

Issue 1: Low or No Yield in a Buchwald-Hartwig Amination Reaction

Possible Cause:

  • Inappropriate Solvent: The chosen solvent may not be optimal for the specific ligand-catalyst system or may not sufficiently solubilize the reactants at the reaction temperature.

  • Solvent Contamination: The presence of water or oxygen in the solvent can deactivate the palladium catalyst.

Troubleshooting Steps:

  • Solvent Screening: If the reaction is performed in a standard solvent like toluene with no success, consider screening other solvents. 1,4-dioxane is a common alternative.[2][8] For sterically hindered substrates, sometimes a more coordinating solvent might be beneficial, but this needs to be evaluated on a case-by-case basis.

  • Ensure Anhydrous and Degassed Conditions: Use a freshly distilled or commercially available anhydrous solvent. Degas the solvent thoroughly by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Check Reactant Solubility: Visually inspect the reaction mixture at the target temperature to ensure all components, especially the aniline and the aryl halide, are dissolved. If solubility is an issue, a different solvent system may be required.

Issue 2: Slow Reaction Rate in a Copper-Catalyzed Ullmann Condensation

Possible Cause:

  • Suboptimal Solvent Polarity: Traditional Ullmann reactions often require high-boiling polar aprotic solvents to proceed at a reasonable rate.[3]

  • Low Reaction Temperature: The energy barrier for the reaction, especially with a sterically hindered aniline, may not be overcome at the current temperature.

Troubleshooting Steps:

  • Increase Solvent Polarity: If using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF, NMP, or DMSO.[3] These solvents can help to stabilize charged intermediates and accelerate the reaction.

  • Increase Reaction Temperature: If the solvent's boiling point allows, increasing the reaction temperature can significantly improve the rate. Ullmann reactions are often run at temperatures above 100 °C.[3][9]

  • Consider Ligand and Base Effects: The choice of ligand and base is coupled with the solvent. Some modern ligand systems allow for Ullmann-type couplings in non-polar solvents at lower temperatures.[4] Ensure the chosen solvent is compatible with the entire catalytic system.

Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)

Possible Cause:

  • Solvent-Base Interaction: The presence of trace water in the solvent can lead to the formation of hydroxide ions, which can promote the hydrodehalogenation of the aryl halide.

  • Solvent-Dependent Catalyst Decomposition: In some solvent systems, the catalyst may be unstable, leading to the formation of palladium black, which can catalyze side reactions.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: As mentioned previously, ensure the use of a dry solvent and base.

  • Solvent and Base Compatibility: Evaluate the compatibility of the solvent with the base. For example, using a weaker base might be necessary in a solvent that can participate in side reactions.

  • Monitor Catalyst Stability: If the reaction mixture turns black, it indicates catalyst decomposition. This can sometimes be mitigated by changing the solvent, ligand, or reaction temperature.

Data Presentation

Table 1: General Effects of Common Solvents on C-N Cross-Coupling Reactions

Solvent ClassExample SolventsTypical Use CasePotential AdvantagesPotential Disadvantages
Non-polar Aprotic Toluene, XylenesBuchwald-HartwigGood solubility for many organic substrates; well-established systems.[1][2]May result in slow reaction rates for less reactive substrates.
Ethereal 1,4-Dioxane, THFBuchwald-HartwigCan improve solubility and sometimes reaction rates compared to hydrocarbons.[2][8]Peroxide formation in aged solvents can be a hazard and inhibit catalysis.
Polar Aprotic DMF, NMP, DMSOUllmann CondensationHigh boiling points; good for dissolving salts and polar reagents; can accelerate reactions.[3]Difficult to remove during workup; can be reactive at high temperatures.
Alcohols t-Butanol, Methanol/EthanolBuchwald-Hartwig (with specific bases), Modern UllmannCan be more environmentally friendly; may facilitate catalyst reduction.[5]Can react with strong bases; limited temperature range.
Aqueous/Micellar Water with SurfactantsBuchwald-Hartwig"Green" solvent; can lead to very high reaction rates.[10][11]Requires specialized surfactants and catalyst systems.
Solvent-Free Neat reactionBuchwald-HartwigReduced waste; can be very efficient.[10]Only suitable for liquid reactants or low-melting solids; can lead to mixing issues.

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

1. Reagents and Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(II) salt like Pd(OAc)₂)

  • Phosphine ligand (e.g., a biarylphosphine like XPhos or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

2. Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).

  • Addition of Reactants: Add this compound and the aryl halide to the reaction vessel.

  • Addition of Solvent: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time (e.g., 4-24 hours), monitoring the progress by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Solvent Optimization

Solvent_Optimization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_decision Decision start Define Reaction: Aniline + Aryl Halide Catalyst + Base solvent1 Run in Toluene (Non-polar) start->solvent1 solvent2 Run in Dioxane (Ethereal) start->solvent2 solvent3 Run in DMF (Polar Aprotic) start->solvent3 analyze Analyze Yield & Purity (TLC, GC, LC-MS) solvent1->analyze solvent2->analyze solvent3->analyze decision Optimal Solvent? analyze->decision optimize Further Optimization (Temp, Conc.) decision->optimize No end Final Protocol decision->end Yes optimize->solvent1 Troubleshooting_Logic start Low Reactivity Observed q1 Are all reactants soluble at reaction temp? start->q1 a1_no Change to a solvent with better solubilizing power (e.g., Toluene -> Dioxane/DMF) q1->a1_no No q2 Is the solvent strictly anhydrous and degassed? q1->q2 Yes end_node Re-run Experiment a1_no->end_node a2_no Use fresh anhydrous solvent and degas thoroughly q2->a2_no No q3 Is the reaction temp appropriate for the coupling type? q2->q3 Yes a2_no->end_node a3_no_ullmann For Ullmann, increase temp (consider higher boiling solvent) q3->a3_no_ullmann No (Ullmann) a3_no_bh For Buchwald-Hartwig, optimize temp (80-110°C) q3->a3_no_bh No (B-H) q3->end_node Yes a3_no_ullmann->end_node a3_no_bh->end_node

References

Validation & Comparative

A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity and efficacy of these derivatives in common synthetic transformations, such as cross-coupling reactions, can vary significantly based on their substitution patterns. This guide provides a comparative analysis of the performance of positional isomers of bromoaniline in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The electronic and steric properties of the aniline derivative used as a substrate can have a profound impact on reaction efficiency, including product yield and reaction time.

A study on the micellar Suzuki cross-coupling reaction between various bromoanilines and 2-thienylboronic acid provides a clear comparison of the performance of ortho-, meta-, and para-substituted anilines under identical reaction conditions.[1]

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591

Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.[1]

The data reveals that 4-bromoaniline provides a high yield in a short reaction time, suggesting that the para position is electronically favorable for this transformation under these conditions. While 2-bromoaniline also performs well, 3-bromoaniline initially shows a lower yield, which significantly improves with an extended reaction time.[1] This highlights the influence of the substituent position on the reaction kinetics.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of synthetic methodologies. Below are representative protocols for the Suzuki-Miyaura cross-coupling of aniline derivatives.

General Procedure for Micellar Suzuki Cross-Coupling

This protocol is adapted from the study comparing bromoaniline isomers.[1]

Materials:

  • Bromoaniline isomer (1.0 eq)

  • Thienylboronic acid (1.2 eq)

  • Pd(dtbpf)Cl2 (2 mol%)

  • Triethylamine (2.0 eq)

  • 2 wt% Kolliphor EL solution in water

Procedure:

  • To a reaction vessel, add the bromoaniline isomer, thienylboronic acid, Pd(dtbpf)Cl2, and triethylamine.

  • Add the 2 wt% Kolliphor EL solution in water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines

This protocol is suitable for a broader range of boronic esters and is optimized for unprotected ortho-bromoanilines.[2]

Materials:

  • ortho-Bromoaniline derivative (1.0 eq)

  • Boronic ester (1.5 eq)

  • CataCXium A Pd G3 (10 mol%)

  • K3PO4 (2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a nitrogen-flushed glovebox, combine the ortho-bromoaniline derivative, boronic ester, CataCXium A Pd G3, and K3PO4 in a reaction vial.

  • Add 2-MeTHF to the vial.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C).

  • After the specified reaction time, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Reaction Pathways and Workflows

Visualizing the logical flow of a synthetic process can aid in understanding and planning experiments.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aniline_Derivative Aniline Derivative (e.g., Bromoaniline) Reaction_Setup Reaction Setup Aniline_Derivative->Reaction_Setup Boronic_Acid Boronic Acid/Ester Boronic_Acid->Reaction_Setup Palladium_Catalyst Palladium Catalyst (e.g., Pd(dtbpf)Cl2) Palladium_Catalyst->Reaction_Setup Base Base (e.g., Et3N or K3PO4) Base->Reaction_Setup Solvent Solvent (e.g., Micellar or 2-MeTHF) Solvent->Reaction_Setup Reaction Suzuki-Miyaura Cross-Coupling Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Ox_Add Oxidative Addition PdII_Complex R-Pd(II)L2-X Pd0->PdII_Complex Ar-X Ox_Add->PdII_Complex PdII_Aryl_Complex R-Pd(II)L2-R' PdII_Complex->PdII_Aryl_Complex [R'-B(OR)2(Base)]- Transmetalation Transmetalation Transmetalation->PdII_Aryl_Complex Product R-R' PdII_Aryl_Complex->Product Red_Elim Reductive Elimination Red_Elim->Pd0 Product->Red_Elim Aryl_Halide Ar-X Aryl_Halide->Ox_Add Boronic_Acid R'-B(OR)2 Base_Activation Base Boronic_Acid->Base_Activation Boronate [R'-B(OR)2(Base)]- Base_Activation->Boronate Boronate->Transmetalation

References

Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the purity validation of 2,4-Bis(2-methylphenoxy)aniline, a key intermediate in various synthetic pathways. We present a comparison with a common alternative, 4,4'-diaminodiphenyl ether (ODA), and provide detailed experimental protocols for the analytical techniques used in purity assessment.

Purity Comparison: this compound vs. 4,4'-diaminodiphenyl ether

The purity of a synthesized compound is a crucial determinant of its suitability for downstream applications, directly impacting reaction yields, biological activity, and safety profiles. Here, we compare the typical purity of this compound with that of a widely used alternative, 4,4'-diaminodiphenyl ether.

FeatureThis compound4,4'-diaminodiphenyl ether (ODA)
Typical Purity >98.0% to 99.0%>98.0%[1][2]
Primary Analytical Method for Purity High-Performance Liquid Chromatography (HPLC)[1][3]Gas Chromatography (GC)[1][2], Titration[2]
Molecular Weight 305.37 g/mol 200.24 g/mol
Appearance Fine chemical/pharmaceutical intermediateWhite to light yellow powder or lump[1]

Experimental Protocols for Purity Validation

Accurate determination of purity relies on robust and well-defined analytical methods. Below are detailed protocols for the primary techniques used to validate the purity of this compound and 4,4'-diaminodiphenyl ether.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of synthesized organic compounds.

Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column is typically employed.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is used as the mobile phase.[1][3] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid in the mobile phase can be replaced with formic acid.[1][3]

  • Preparation of Standard and Sample:

    • A standard solution is prepared by accurately weighing a reference standard of this compound and dissolving it in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • The synthesized sample is prepared by dissolving an accurately weighed amount in the same solvent to a similar concentration.

  • Chromatographic Conditions:

    • The column is equilibrated with the mobile phase until a stable baseline is achieved.

    • Equal volumes of the standard and sample solutions are injected into the chromatograph.

  • Data Analysis: The purity of the synthesized sample is determined by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. The percentage purity is calculated using the following formula:

    % Purity = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100%

Gas Chromatography-Mass Spectrometry (GC-MS) for 4,4'-diaminodiphenyl ether (ODA)

Gas Chromatography-Mass Spectrometry is a highly sensitive technique used to separate and identify different substances within a test sample.

Method:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A capillary column suitable for the analysis of aromatic amines is selected.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Preparation of Standard and Sample:

    • A standard solution is prepared by dissolving a known amount of ODA reference standard in a suitable solvent (e.g., methanol or acetone).

    • The synthesized ODA sample is prepared in the same manner.

  • GC Conditions:

    • The injector and detector temperatures are set to appropriate values to ensure vaporization of the sample without degradation.

    • A temperature program is used for the oven to ensure good separation of the analyte from any impurities.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired over a suitable mass range.

  • Data Analysis: The purity is determined by the relative area of the ODA peak in the total ion chromatogram (TIC). The identity of the peak is confirmed by comparing its mass spectrum with that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules and confirming the identity of a synthesized compound.

Method:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Spectral Interpretation: The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm that the synthesized structure is consistent with that of this compound or ODA. The absence of significant impurity peaks further supports the purity of the sample.

Visualizing the Workflow and Comparison

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and purity validation of an aromatic amine, and a conceptual comparison of the analytical results.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Purity Validation Stage Start Starting Materials (e.g., Nitroarene) Reaction Chemical Reaction (e.g., Catalytic Hydrogenation) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Distillation, Crystallization) Crude->Purification Purified Purified Compound Purification->Purified HPLC HPLC Analysis Purified->HPLC GCMS GC-MS Analysis Purified->GCMS NMR NMR Spectroscopy Purified->NMR Final Purity Verified Product (>98%) HPLC->Final GCMS->Final NMR->Final

Caption: General workflow for the synthesis, purification, and purity validation of an aromatic amine.

Analytical_Comparison cluster_target This compound cluster_alternative 4,4'-diaminodiphenyl ether (ODA) Target_Purity Purity: >98.0% - 99.0% Target_Method Primary Method: HPLC Target_Purity->Target_Method Alt_Purity Purity: >98.0% Alt_Method Primary Method: GC-MS Alt_Purity->Alt_Method Validation Purity Validation Validation->Target_Purity Validation->Alt_Purity

Caption: Conceptual comparison of purity validation for the target compound and its alternative.

References

A Comparative Guide to Catalysts for N-aryl Phenoxazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl phenoxazines, a core scaffold in many biologically active molecules and functional materials, has been significantly advanced through the development of various catalytic systems. This guide provides an objective comparison of the leading catalytic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific synthetic needs. The primary catalytic strategies discussed include traditional copper-catalyzed Ullmann condensations, palladium-catalyzed Buchwald-Hartwig aminations, and modern organocatalyzed/photoredox methods.

Performance Comparison of Catalytic Systems

The choice of catalyst exerts a profound influence on the efficiency, scope, and mildness of N-aryl phenoxazine synthesis. Below is a summary of quantitative data from representative studies, offering a clear comparison of these systems.

Catalyst SystemCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Copper-Catalyzed CuI (5 mol%)NoneCs₂CO₃n-PrCN1152293[1]
Cu(OAc)₂Not SpecifiedTrimethylamine N-oxideNot SpecifiedNot SpecifiedNot Specified70-80[2]
CuI (5-20 mol%)Ethylene GlycolNaOHEthylene Glycol12024Not Specified for Phenoxazine[3]
Palladium-Catalyzed Pd(OAc)₂P(tBu)₃NaOtBuToluene1102478
[Pd(allyl)Cl]₂ (1 mol%)XPhos (4 mol%)t-BuONaToluene10024>95 (conversion)[4]
Pd₂(dba)₃XPhosNaOtBuTolueneReflux694 (for a similar amination)
Organocatalyzed N-Aryl Phenoxazine--DMAcRT24Not applicable (catalyst synthesis)[5]
Photoredox N-Aryl Phenoxazine--DMSORT12-24High (for subsequent reactions)

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Copper-Catalyzed N-arylation of 2-Aminophenols (Ullmann-type Reaction)

This protocol describes a tandem N- and O-arylation to construct the N-aryl phenoxazine core.

Procedure:

  • To a Schlenk tube, add 2-[N-(2-chlorophenyl)amino]phenol (1 mmol), CuI (0.05 mmol), and Cs₂CO₃ (3 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add n-PrCN (2 mL) and the corresponding aryl iodide (1.1 mmol) via syringe.

  • Stir the resulting mixture at 80°C for 6 hours to complete the N-arylation, then increase the temperature to 115°C and stir for an additional 18 hours to facilitate the O-arylation.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-aryl phenoxazine.[1]

Palladium-Catalyzed N-arylation of Phenoxazine (Buchwald-Hartwig Amination)

This protocol is a general procedure for the cross-coupling of phenoxazine with an aryl halide.

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (as a precatalyst), a suitable phosphine ligand (e.g., XPhos, t-BuXPhos), and a base (e.g., NaOtBu or t-BuONa).

  • Add dry, degassed toluene to the tube.

  • Add phenoxazine (1 equivalent) and the aryl halide (typically 1.1-1.2 equivalents).

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110°C) with vigorous stirring for the specified time (usually 6-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[4]

Synthesis of N-Aryl Phenoxazine as an Organophotoredox Catalyst

N-aryl phenoxazines themselves can act as potent photoredox catalysts. Their synthesis often employs palladium catalysis.

Procedure:

  • Flame-dry a flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.

  • Charge the flask with phenoxazine, NaOtBu, Pd(OAc)₂, and a phosphine ligand (e.g., P(tBu)₃).

  • Add dry toluene, and then add the aryl bromide.

  • Place the flask in a preheated oil bath at 110°C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture can be worked up and purified by column chromatography to yield the N-aryl phenoxazine.

Visualizing the Synthetic Pathways and Catalyst Comparison

To better illustrate the experimental workflow and the relationships between the different catalytic systems, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Reactants: - Phenoxazine Precursor - Arylating Agent Mixing Combine reactants, catalyst, solvent, and base in a reaction vessel Reactants->Mixing Catalyst Catalyst System: - Metal Precursor - Ligand (if applicable) Catalyst->Mixing Solvent_Base Solvent & Base Solvent_Base->Mixing Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Mixing->Inert_Atmosphere Heating_Stirring Heat and Stir for Specified Time Inert_Atmosphere->Heating_Stirring Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for N-aryl phenoxazine synthesis.

G cluster_Cu Copper-Catalyzed (Ullmann) cluster_Pd Palladium-Catalyzed (Buchwald-Hartwig) cluster_Organo Organocatalyzed/Photoredox Catalyst Catalytic Methods for N-Aryl Phenoxazine Synthesis Cu_node Key Features: - Cost-effective (Copper) - Often requires high temperatures - Stoichiometric amounts of copper may be needed - Good for specific substrates Catalyst->Cu_node Traditional Pd_node Key Features: - High efficiency and yields - Milder reaction conditions - Broad substrate scope - Catalyst and ligand can be expensive Catalyst->Pd_node Modern Workhorse Organo_node Key Features: - Metal-free - Very mild conditions (often room temp.) - High functional group tolerance - Emerging field with expanding scope Catalyst->Organo_node Green & Mild

Caption: Logical comparison of catalyst systems for N-aryl phenoxazine synthesis.

Conclusion

The synthesis of N-aryl phenoxazines can be achieved through several effective catalytic methods. Copper-catalyzed Ullmann-type reactions offer a classical and cost-effective approach, though often requiring harsh conditions.[1][2] Palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly versatile and efficient method with a broad substrate scope and milder conditions, albeit at a higher cost for the catalyst and ligands.[4] More recently, organocatalyzed and photoredox methods present a green and exceptionally mild alternative, avoiding the use of transition metals and demonstrating high functional group tolerance.[6][7] The selection of the optimal catalyst will depend on the specific requirements of the target molecule, including considerations of cost, scale, and the presence of sensitive functional groups. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of N-aryl phenoxazines.

References

A Comparative Guide to the Performance of Phenoxy Aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxy aniline scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. This guide provides a comparative analysis of the performance of various phenoxy aniline derivatives, with a focus on 2,4-Bis(2-methylphenoxy)aniline and its analogs. The information presented herein is intended to support researchers in drug discovery and development by offering a side-by-side look at their biological activities, supported by experimental data and detailed protocols.

Executive Summary

Phenoxy aniline derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, cytotoxic, and enzyme-inhibiting properties. While direct comparative performance data for this compound against other derivatives is limited in publicly available literature, this guide compiles and contrasts the performance of structurally related phenoxy anilines to provide a valuable reference for structure-activity relationship (SAR) studies and future research directions. The subsequent sections will delve into the specific performance metrics, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Performance Comparison of Phenoxy Aniline Derivatives

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of various phenoxy aniline derivatives. It is important to note the absence of specific data for this compound in the reviewed literature, highlighting a key area for future investigation.

Table 1: Cytotoxicity of Phenoxy Aniline Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Non-small cell lung)0.94[1]
MDA-MB-231/ATCC (Breast)0.04[1]
SF-295 (CNS)<0.01[1]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline oximeVariousMean GI50: 3.02[1]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline methyloximeVariousMean GI50: 3.89[1]
Aniline-substituted thieno[2,3-d]pyrimidine (MS4e)HCT116 (Colorectal)357.12 µg/ml[2]
5-Fluorouracil (Standard)HCT116 (Colorectal)435.59 µg/ml[2]

Table 2: Enzyme Inhibition by Phenoxy Aniline Derivatives

CompoundEnzymeIC50 (µM)Reference
2',4'-DichlorophenoxyanilineCYP2B6~10[3]
2',4',5'-TrichlorophenoxyanilineCYP2B6~5[3]
N-Benzyl-4-methoxyaniline derivative (22)Aldose Reductase2.83[4]
Dicyanoaniline derivative (2)α-amylase20.33[5]
α-glucosidase21.01[5]
Dicyanoaniline derivative (9)α-amylase22.15[5]
α-glucosidase23.15[5]

Table 3: Antioxidant Activity of Phenolic and Aniline Compounds

Compound ClassAssayActivityReference
Phenolic CompoundsDPPH ScavengingMore active than anilines[6]
Aniline CompoundsH2O2 ScavengingMore active than phenolic compounds[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add a solution of the test compound (at various concentrations) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of CYP enzymes, which are crucial for drug metabolism.

Principle: The assay measures the metabolism of a fluorescent probe substrate by a specific CYP isozyme in the presence and absence of the test compound. Inhibition of the enzyme results in a decreased formation of the fluorescent metabolite.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human CYP enzyme, a fluorescent probe substrate, and the test compound in a buffer solution.

  • Initiation: Initiate the reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specific time.

  • Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Measurement: Measure the fluorescence of the metabolite using a fluorescence plate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control. The IC50 value is then determined from a concentration-response curve.[3]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Test Compound and DPPH Solution A->C B Prepare Test Compound Solutions (Various Concentrations) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Allow Cells to Attach A->B C Treat with Test Compound B->C D Incubate (e.g., 24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The available data, while not providing a direct comparison for this compound, strongly suggest that the phenoxy aniline scaffold is a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed across different derivatives highlight the tunability of this chemical class. The significant cytotoxicity of some 4-anilinoquinoline derivatives against various cancer cell lines, for instance, underscores their potential in oncology research.

A critical gap in the current knowledge is the lack of biological data for this compound. Future research should prioritize the synthesis and evaluation of this compound in a battery of in vitro assays, including those for which protocols are provided in this guide. This would enable a direct and meaningful comparison with other phenoxy anilines and would be invaluable for elucidating the structure-activity relationships within this chemical family. Furthermore, investigations into the mechanism of action of the most potent compounds are warranted to identify their molecular targets and signaling pathways, which will be instrumental in their further development as drug candidates.

References

A Comparative Guide to the Genotoxicity of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are a class of aromatic amines widely used in the synthesis of pharmaceuticals, dyes, pesticides, and other industrial chemicals.[1] Due to their widespread use and potential for human exposure, understanding their genotoxic potential is of paramount importance for risk assessment and the development of safer alternatives. This guide provides a comparative overview of the genotoxicity of various aniline derivatives, supported by experimental data from key assays. It also details the underlying mechanisms of action and the experimental protocols for the cited genotoxicity tests.

Comparative Genotoxicity Data

The genotoxicity of aniline derivatives can vary significantly based on their chemical structure, including the nature and position of substituents on the aromatic ring. The following tables summarize quantitative data from several key genotoxicity assays, providing a comparative look at the activity of different aniline derivatives.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.[2][3] It utilizes histidine-requiring strains of Salmonella typhimurium to detect point mutations.[3] A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the compound is a mutagen. The inclusion of a mammalian liver S9 fraction is crucial for detecting compounds that require metabolic activation to become mutagenic.[3]

Aniline DerivativeSalmonella StrainS9 ActivationResultReference
2,4-DimethylanilineTA100+Weakly Mutagenic[4][5]
2,4,5-TrimethylanilineTA100+Mutagenic[4][5]
2,4,6-TrimethylanilineTA100+ (20% S9 mix)Weakly Mutagenic[4][5]
2,6-Dialkyl-substituted anilinesTA100+ (20% S9 mix)Weakly Mutagenic[4][5]
AnilineSalmonella spp.-Negative[6]
p-Substituted nitrobenzene derivativesSalmonella spp.Not specifiedMostly Positive[7]
Ortho and meta-substituted nitrobenzene derivativesSalmonella spp.Not specifiedSome Positive[7]
Micronucleus Assay

The micronucleus assay, which can be performed both in vitro and in vivo, detects chromosomal damage.[7][8] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[5][9] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

Aniline DerivativeTest SystemRoute of Administration (in vivo)ResultReference
AnilineMouse bone marrowIntraperitonealPositive (at high doses)[10]
Aniline hydrochlorideMale CRH mouse bone marrowOralPositive (at 1000 mg/kg)[11]
AnilineMouse bone marrowNot specifiedPositive[6]
Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[11]

Aniline DerivativeTest SystemResultReference
2,4-DimethylanilineB6C3F1 mouse bone marrow cellsIncreased DNA migration (Genotoxic)[12]
2,4,6-TrimethylanilineB6C3F1 mouse bone marrow cellsIncreased DNA migration (Genotoxic)[12]
2-Chloro-4-methylanilineB6C3F1 mouse bone marrow cellsNo effect on DNA[12]
4-Chloro-N-methylanilineB6C3F1 mouse bone marrow cellsNo effect on DNA[12]
o-AnisidineRat liver and stomachEquivocal in liver, negative in stomach[14]

Mechanisms of Genotoxicity

The genotoxicity of many aniline derivatives is not direct but requires metabolic activation to form reactive intermediates that can interact with DNA.[15] The primary mechanism involves enzymatic N-hydroxylation, followed by the formation of a highly reactive nitrenium ion, which can then form covalent adducts with DNA bases, primarily guanine.[15][16] This process can lead to DNA damage, mutations, and potentially cancer.[15] Some aniline derivatives can also induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage DNA.[2][3]

Genotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage cluster_oxidative_stress Oxidative Stress Aniline Aniline Derivative Hydroxylamine N-Hydroxylamine Aniline->Hydroxylamine N-hydroxylation (Cytochrome P450) ROS Reactive Oxygen Species (ROS) Aniline->ROS Redox Cycling Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Esterification & Heterolysis Adduct DNA Adducts Nitrenium->Adduct Covalent Binding DNA DNA Damage DNA Strand Breaks, Mutations Adduct->Damage ROS->Damage

Metabolic activation and DNA damage pathway of aniline derivatives.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and reliability of genotoxicity studies. The following sections provide overviews of the methodologies for the key assays cited in this guide, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (OECD 471)

The bacterial reverse mutation assay, or Ames test, evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[17][18]

Ames_Test_Workflow start Start prep Prepare bacterial strains (e.g., Salmonella typhimurium) start->prep mix Mix bacteria with test compound and +/- S9 metabolic activation system prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates (e.g., 37°C for 48-72 hours) plate->incubate count Count revertant colonies incubate->count analyze Analyze data and compare to controls count->analyze end End analyze->end

Generalized workflow for the Ames test.

Methodology:

  • Strain Preparation: Cultures of the appropriate bacterial tester strains are grown overnight in a nutrient broth.

  • Exposure: The test compound, bacterial culture, and, if required, the S9 mix are combined in a test tube.

  • Plating: The mixture is added to molten top agar and poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies as compared to the negative control.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is a genotoxicity test that detects micronuclei in the cytoplasm of interphase cells.[5][19] It is used to identify substances that cause chromosomal damage.[5]

InVitro_Micronucleus_Workflow start Start culture Culture mammalian cells (e.g., human lymphocytes, CHO cells) start->culture expose Expose cells to test compound with and without S9 activation culture->expose cytoB Add Cytochalasin B to block cytokinesis (optional) expose->cytoB harvest Harvest cells after an appropriate incubation period cytoB->harvest stain Fix and stain cells harvest->stain score Score micronuclei in binucleated cells under a microscope stain->score analyze Analyze data and compare to controls score->analyze end End analyze->end

Generalized workflow for the in vitro micronucleus assay.

Methodology:

  • Cell Culture: Appropriate mammalian cells (e.g., human lymphocytes, CHO, V79, or TK6 cells) are cultured.[1]

  • Exposure: The cells are treated with the test compound at various concentrations, with and without an S9 metabolic activation system.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to inhibit cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[10]

  • Harvesting: After an appropriate incubation period, the cells are harvested, subjected to hypotonic treatment, and fixed.

  • Staining and Scoring: The cells are stained, and the frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vivo Micronucleus Assay (OECD 474)

The in vivo micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, typically rodents.[20]

InVivo_Micronucleus_Workflow start Start treat Treat animals (e.g., mice) with the test compound start->treat collect Collect bone marrow or peripheral blood after 24 and 48 hours treat->collect prepare Prepare slides and stain collect->prepare score Score micronucleated polychromatic erythrocytes (PCEs) prepare->score cytotoxicity Determine cytotoxicity by calculating the PCE/(PCE+NCE) ratio score->cytotoxicity analyze Analyze data and compare to control groups cytotoxicity->analyze end End analyze->end

Generalized workflow for the in vivo micronucleus assay.

Methodology:

  • Animal Dosing: The test substance is administered to the animals, usually mice or rats, via an appropriate route.[15][20]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[7]

  • Slide Preparation: Smears are made on slides, fixed, and stained.

  • Scoring: The number of micronucleated immature erythrocytes (e.g., polychromatic erythrocytes) is scored per a set number of total immature erythrocytes.[16]

  • Cytotoxicity Assessment: The ratio of immature to mature erythrocytes is often determined as a measure of cytotoxicity.

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls is indicative of in vivo genotoxicity.

Alkaline Comet Assay (OECD 489)

The alkaline comet assay is a method for measuring DNA strand breaks in individual eukaryotic cells.[4][21]

Comet_Assay_Workflow start Start prepare_cells Prepare a single-cell suspension from tissues or cell culture start->prepare_cells embed Embed cells in low-melting-point agarose on a microscope slide prepare_cells->embed lyse Lyse cells to remove membranes and proteins, leaving nucleoids embed->lyse unwind Treat with alkaline solution to unwind DNA lyse->unwind electrophoresis Perform electrophoresis under alkaline conditions unwind->electrophoresis stain Neutralize and stain DNA with a fluorescent dye electrophoresis->stain visualize Visualize and score comets using fluorescence microscopy stain->visualize analyze Quantify DNA damage (% tail DNA, tail length) visualize->analyze end End analyze->end

Generalized workflow for the alkaline comet assay.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind DNA-containing nucleoids.

  • Alkaline Unwinding: The DNA is unwound under alkaline conditions (pH > 13).[4]

  • Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank, and an electric field is applied. Broken DNA fragments migrate out of the nucleoid, forming a "comet."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail and the tail length, which are indicators of the extent of DNA damage.

Conclusion

The genotoxicity of aniline derivatives is a complex issue influenced by their chemical structure and metabolic activation. This guide provides a comparative framework for understanding the genotoxic potential of these compounds, supported by data from standard assays. The detailed experimental protocols and mechanistic insights are intended to aid researchers and drug development professionals in designing and interpreting genotoxicity studies, ultimately contributing to the development of safer chemical products. It is important to note that a battery of tests is often required for a comprehensive assessment of genotoxicity, as different assays detect different types of genetic damage.

References

A Spectroscopic Comparison of 2,4-Bis(2-methylphenoxy)aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a comparative spectroscopic analysis of 2,4-Bis(2-methylphenoxy)aniline and its potential positional isomers. Due to a lack of readily available experimental data for this specific compound and its isomers, this guide presents predicted spectroscopic characteristics based on established principles of organic spectroscopy.

This document outlines the expected variations in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for these compounds. Detailed, generalized experimental protocols are also provided to aid in laboratory analysis.

Introduction to this compound and its Isomers

This compound is an aromatic amine containing two methylphenoxy ether linkages. Its isomers can arise from the different substitution patterns of the phenoxy groups on the aniline ring and the varying positions of the methyl group on the phenoxy rings. For the purpose of this guide, we will consider the primary regioisomers of bis(2-methylphenoxy)aniline, where the positions of the ether linkages on the aniline ring are varied. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and for structure-activity relationship (SAR) studies in drug discovery.

Predicted Spectroscopic Data Comparison

The following tables summarize the anticipated spectroscopic data for this compound and its representative isomers. These predictions are based on the fundamental principles of spectroscopy and the known effects of substituent positioning on aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-CH₃ Protons (ppm)
This compound6.8 - 7.5 (complex multiplet)~3.8 (broad singlet)~2.2 (singlet)
2,5-Bis(2-methylphenoxy)aniline6.7 - 7.4 (complex multiplet)~3.7 (broad singlet)~2.2 (singlet)
2,6-Bis(2-methylphenoxy)aniline6.9 - 7.6 (complex multiplet)~4.0 (broad singlet)~2.3 (singlet)
3,5-Bis(2-methylphenoxy)aniline6.5 - 7.3 (complex multiplet)~3.6 (broad singlet)~2.2 (singlet)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CompoundAromatic C (ppm)C-N (ppm)C-O (ppm)-CH₃ (ppm)
This compound110 - 160~145~155~16
2,5-Bis(2-methylphenoxy)aniline110 - 160~148~155~16
2,6-Bis(2-methylphenoxy)aniline110 - 160~142~156~17
3,5-Bis(2-methylphenoxy)aniline110 - 160~150~158~16

Table 3: Predicted Key FTIR Absorption Bands (in KBr)

CompoundN-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound~3400-3500 (two bands)~1220-1260 (asymmetric)~1250-1350>3000
2,5-Bis(2-methylphenoxy)aniline~3400-3500 (two bands)~1220-1260 (asymmetric)~1250-1350>3000
2,6-Bis(2-methylphenoxy)aniline~3400-3500 (two bands)~1220-1260 (asymmetric)~1250-1350>3000
3,5-Bis(2-methylphenoxy)aniline~3400-3500 (two bands)~1220-1260 (asymmetric)~1250-1350>3000

Table 4: Predicted Mass Spectrometry and UV-Vis Data

CompoundMolecular Ion (m/z)Key Fragmentation Patternλmax (in Methanol) (nm)
This compound305.14Loss of methyl, phenoxy, and tolyloxy radicals~240, ~290
2,5-Bis(2-methylphenoxy)aniline305.14Similar to 2,4-isomer, potential for subtle differences in fragment intensities~245, ~295
2,6-Bis(2-methylphenoxy)aniline305.14Steric hindrance may influence fragmentation pathways~235, ~285
3,5-Bis(2-methylphenoxy)aniline305.14Symmetrical structure may lead to a simpler fragmentation pattern~250, ~300

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic amines like this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns useful for structural elucidation.[1][2][3][4][5] Electrospray ionization (ESI) is a softer technique often used with LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan the absorbance over a range of wavelengths, typically from 200 to 400 nm for aromatic compounds.[6][7][8][9][10][11][12][13][14]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value.

Visualization of Analytical Workflow and Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate a typical workflow for the spectroscopic analysis of an unknown isomer and the structural relationship between the isomers of bis(2-methylphenoxy)aniline.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Unknown_Isomer Unknown Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Isomer->NMR Analysis FTIR FTIR Spectroscopy Unknown_Isomer->FTIR Analysis MS Mass Spectrometry Unknown_Isomer->MS Analysis UV_Vis UV-Vis Spectroscopy Unknown_Isomer->UV_Vis Analysis Spectral_Data Acquired Spectral Data NMR->Spectral_Data FTIR->Spectral_Data MS->Spectral_Data UV_Vis->Spectral_Data Structure_Elucidation Structure Elucidation Spectral_Data->Structure_Elucidation Comparison & Analysis Identified_Isomer Identified Isomer Structure Structure_Elucidation->Identified_Isomer

Caption: A typical experimental workflow for the spectroscopic identification of an unknown isomer.

isomer_relationship cluster_isomers Positional Isomers Bis(2-methylphenoxy)aniline Bis(2-methylphenoxy)aniline 2,4-isomer 2,4-isomer Bis(2-methylphenoxy)aniline->2,4-isomer Substitution Pattern 2,5-isomer 2,5-isomer Bis(2-methylphenoxy)aniline->2,5-isomer Substitution Pattern 2,6-isomer 2,6-isomer Bis(2-methylphenoxy)aniline->2,6-isomer Substitution Pattern 3,5-isomer 3,5-isomer Bis(2-methylphenoxy)aniline->3,5-isomer Substitution Pattern

Caption: Structural relationship of the main positional isomers of Bis(2-methylphenoxy)aniline.

References

A Comparative Guide to Functionalized Quinoxaline Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of functionalized quinoxaline derivatives, highlighting their therapeutic potential across various domains. Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, serves as a versatile backbone for the development of potent bioactive compounds.[1][2] This guide synthesizes experimental data to compare the anticancer, antimicrobial, and anti-inflammatory activities of various quinoxaline derivatives, offering insights into their structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

The diverse biological activities of quinoxaline derivatives are intricately linked to the nature and position of their functional groups. Substitutions at the C-2, C-3, C-6, and C-7 positions of the quinoxaline ring have been extensively explored to modulate their pharmacological properties.[2]

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer progression, such as the PI3K/mTOR and NF-κB pathways.[3][4]

A comparative summary of the cytotoxic activity of selected functionalized quinoxaline derivatives against different cancer cell lines is presented below.

Compound IDFunctionalizationTarget Cell LineIC50 (µM)Reference
VIIIc Quinoxaline-sulfonamideHCT116 (Colon)-[5]
6c Quinoxaline-HDAC inhibitorHepG-2 (Liver)1.53[6]
6c Quinoxaline-HDAC inhibitorHuH-7 (Liver)3.06[6]
11 Quinoxaline-carbohydrazide-0.6 (EGFR)[7]
13 Quinoxaline-carbohydrazide--[7]
Compound 1 Quinoxaline-coumarin hybridMALME-M (Melanoma)-[2]
Compound 84 Quinoxaline urea analogPancreatic cancer cells-[4]

Note: "-" indicates data not specified in the provided search results.

The data indicates that specific functionalizations, such as the incorporation of sulfonamide or HDAC inhibitory moieties, can lead to potent anticancer activity.[5][6] For instance, compound 6c demonstrated significant cytotoxicity against liver cancer cell lines by inhibiting histone deacetylase enzymes.[6] Similarly, quinoxaline-carbohydrazide derivatives 11 and 13 have shown promise as dual inhibitors of EGFR and COX-2.[7]

Antimicrobial Activity

Functionalized quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8][9][10] The introduction of different substituents allows for the fine-tuning of their antimicrobial efficacy and spectrum.

Compound IDFunctionalizationTarget MicroorganismActivity/MICReference
Symmetrically disubstituted quinoxalines (2, 3, 4, 5) Varied sulfur/nitrogen nucleophilesS. aureus, B. subtilis, E. coliSignificant antibacterial activity[9]
6a, 6b, 10 Asymmetrically substituted quinoxalinesC. albicans, A. flavusConsiderable antifungal activity[9]
5k Quinoxaline derivativeAcidovorax citrulliGood antibacterial activity[11]
5j Quinoxaline derivativeRhizoctonia solaniEC50 = 8.54 µg/mL[11]
5t Quinoxaline derivativeRhizoctonia solaniEC50 = 12.01 µg/mL[11]

Note: MIC (Minimum Inhibitory Concentration) and EC50 (half maximal effective concentration) values provide a quantitative measure of antimicrobial potency.

Symmetrically disubstituted quinoxalines have demonstrated notable antibacterial activity, while certain asymmetrically substituted derivatives show considerable antifungal effects.[9] Furthermore, specific quinoxaline derivatives have been identified as promising candidates for agricultural applications due to their activity against plant pathogens.[11]

Anti-inflammatory and Antioxidant Activity

Several novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[12][13] These compounds have shown promising in vitro inhibition of enzymes like soybean lipoxygenase (LOX) and significant scavenging activities.[12][13]

Compound IDFunctionalizationAssayResultReference
7b Quinoxaline derivativeIn vivo carrageenan-induced edema41% inhibition[12][13]
8f Quinoxaline derivativeIn vitro soybean lipoxygenase (LOX) inhibitionPromising inhibitor[12][13]

Compound 7b exhibited a significant in vivo anti-inflammatory effect, comparable to the standard drug indomethacin.[12][13] This highlights the potential of functionalized quinoxalines in the development of new anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common experimental protocols used in the synthesis and evaluation of functionalized quinoxaline derivatives.

General Synthesis of Quinoxaline Derivatives

A common and efficient method for synthesizing quinoxaline derivatives is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[14][15][16]

Protocol:

  • An equimolar mixture of the appropriate o-phenylenediamine and 1,2-dicarbonyl compound is prepared.

  • The reactants are dissolved in a suitable solvent, such as ethanol or toluene.[14][16]

  • A catalyst, such as pyridine or alumina-supported heteropolyoxometalates, may be added to facilitate the reaction.[14][15]

  • The reaction mixture is stirred at room temperature or refluxed for a specified period.[14][15]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[14]

Microwave-assisted synthesis has also been employed to optimize reaction times and improve yields of quinoxaline derivatives.[12][13]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cancer cells (e.g., HCT116, HepG2, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.[5]

  • The cells are then treated with various concentrations of the synthesized quinoxaline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Protocol:

  • A standardized inoculum of the test microorganism (bacteria or fungi) is uniformly spread on the surface of an agar plate.

  • Wells of a specific diameter are made in the agar using a sterile borer.

  • A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[17]

  • A known antibiotic or antifungal agent is used as a positive control, and the solvent alone serves as a negative control.

  • The plates are incubated under appropriate conditions for the test microorganism.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can significantly enhance understanding.

PI3K/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives

The PI3K/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.[3] Certain quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR.[3]

PI3K_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by functionalized quinoxaline derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the comparative study of functionalized quinoxaline derivatives, from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification BiologicalScreening Biological Screening Purification->BiologicalScreening Anticancer Anticancer Activity (e.g., MTT Assay) BiologicalScreening->Anticancer Antimicrobial Antimicrobial Activity (e.g., Agar Diffusion) BiologicalScreening->Antimicrobial Antiinflammatory Anti-inflammatory Activity (e.g., LOX Inhibition) BiologicalScreening->Antiinflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR LeadCompound Identification of Lead Compounds SAR->LeadCompound

Caption: General workflow for the study of functionalized quinoxaline derivatives.

This comparative guide underscores the significant potential of functionalized quinoxaline derivatives in medicinal chemistry. The presented data and experimental frameworks provide a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the versatile quinoxaline scaffold. Further investigations into the structure-activity relationships and mechanisms of action will continue to drive the optimization of these compounds for clinical applications.

References

Assessing the Environmental Impact of Aniline and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of products, including pharmaceuticals, dyes, and polymers. However, their widespread use necessitates a thorough understanding of their environmental fate and potential impact. This guide provides a comparative assessment of the environmental properties of aniline and several of its derivatives, supported by experimental data and standardized testing protocols.

Comparative Environmental Impact Data

The following table summarizes key environmental parameters for aniline and selected derivatives. These parameters are crucial for assessing the potential risk of these substances to aquatic ecosystems. Data is compiled from various environmental studies and databases. It is important to note that the environmental impact can vary significantly based on the specific derivative and environmental conditions.

CompoundChemical StructureBiodegradability (% Degradation in 28 days, OECD 301)Aquatic Toxicity: Fish (96h LC50, mg/L)Aquatic Toxicity: Daphnia (48h EC50, mg/L)Aquatic Toxicity: Algae (72-96h EC50, mg/L)Bioaccumulation Potential (BCF)
AnilineC₆H₅NH₂Readily biodegradable (>60%)[1][2]2.2 - 187[3][4]0.08 - 112[3][5]VariesLow (<10)
4-ChloroanilineC₆H₄ClNH₂Not readily biodegradable2 - 46[5]0.06[5]VariesLow to Moderate
3,4-DichloroanilineC₆H₃Cl₂NH₂Persistent[6]VariesVariesVariesModerate
2,6-DiisopropylanilineC₁₂H₁₉NVariesVariesVariesVariesVaries
4-HexyloxyanilineC₁₂H₁₉NOVariesVariesVariesVariesVaries
2,3,5,6-TetrachloroanilineC₆H₃Cl₄NVariesVariesVariesVariesHigh

Key Experimental Protocols

The assessment of the environmental impact of chemicals is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals.[7][8] These guidelines ensure data consistency and reliability across different laboratories.

OECD 301: Ready Biodegradability

This test evaluates the potential for a chemical to be rapidly and completely broken down by microorganisms in an aerobic aqueous environment.[1][9][10]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated for 28 days in the dark or diffuse light.[10][11]

  • Methods: Several methods exist within OECD 301, including:

    • 301 A (DOC Die-Away): Measures the removal of dissolved organic carbon.[10]

    • 301 B (CO2 Evolution): Measures the amount of carbon dioxide produced.[12]

    • 301 D (Closed Bottle): Measures the consumption of dissolved oxygen.[12]

    • 301 F (Manometric Respirometry): Measures oxygen consumption in a closed respirometer.[12]

  • Pass Criteria: A substance is considered "readily biodegradable" if it achieves ≥70% removal of dissolved organic carbon or ≥60% of the theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window during the 28-day test period.[9][10][11]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.[7][13][14]

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[13][14]

  • Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration that immobilizes 50% of the daphnids within the 48-hour exposure period.[13][15] Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.[13]

  • Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2 °C), pH (6-9), and photoperiod (commonly 16 hours light/8 hours dark).[7] At least five geometrically spaced concentrations are tested with four replicates per concentration.[7]

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.[8][16][17]

  • Principle: Fish are exposed to the test substance, typically for 96 hours, in a static, semi-static, or flow-through system.[8][16]

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test fish within the 96-hour period.[15][16] Mortalities are recorded at 24, 48, 72, and 96 hours.[8]

  • Test Conditions: The test uses at least five concentrations in a geometric series and a control group, with at least seven fish per concentration.[16] A range of fish species can be used, with zebrafish (Danio rerio) being a common choice.[8]

Visualizing Environmental Impact Assessment

Workflow for Environmental Risk Assessment of Industrial Chemicals

The following diagram illustrates a typical workflow for assessing the environmental risk of industrial chemicals like aniline derivatives. The process moves from initial hazard identification to risk characterization and management.[18][19][20][21][22]

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization cluster_4 Phase 5: Risk Management a Chemical Identification & Physicochemical Properties b Environmental Fate Assessment (Biodegradation, Hydrolysis, Photolysis) a->b Input c Ecotoxicity Testing (Aquatic & Terrestrial Organisms) b->c Input g Determine No-Observed-Effect Concentration (NOEC) c->g Data d Identify Sources & Release Scenarios e Model Environmental Concentrations (PEC) d->e Input i Calculate Risk Quotient (RQ = PEC / PNEC) e->i PEC f Monitor Environmental Compartments f->e Validation h Calculate Predicted-No-Effect Concentration (PNEC) g->h Data h->i PNEC j Compare RQ to Thresholds i->j k Implement Control Measures (e.g., wastewater treatment) j->k If Risk Identified l Regulatory Action j->l If Risk Unacceptable

Caption: A generalized workflow for the environmental risk assessment of industrial chemicals.

Metabolic Pathway of Aniline Biodegradation

The biodegradation of aniline in the environment is a critical process that reduces its persistence. The primary pathway involves the conversion of aniline to catechol, which is then further mineralized.[23][24]

G Aniline Aniline Catechol Catechol Aniline->Catechol Dioxygenase cis_cis_Muconic_Acid cis,cis-Muconic Acid Catechol->cis_cis_Muconic_Acid Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconic_Acid->Muconolactone Muconate cycloisomerase beta_Ketoadipate_enollactone beta-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enollactone Enol-lactone hydrolase beta_Ketoadipate beta-Ketoadipate beta_Ketoadipate_enollactone->beta_Ketoadipate beta_Ketoadipyl_CoA beta-Ketoadipyl-CoA beta_Ketoadipate->beta_Ketoadipyl_CoA Acetyl_CoA_Succinyl_CoA Acetyl-CoA + Succinyl-CoA beta_Ketoadipyl_CoA->Acetyl_CoA_Succinyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA_Succinyl_CoA->TCA_Cycle

Caption: Aerobic biodegradation pathway of aniline via the ortho-cleavage of catechol.

General Signaling Pathway for Aquatic Toxicity

While specific molecular initiating events vary between aniline derivatives, a general pathway for toxicity in aquatic organisms involves cellular and physiological disruption leading to adverse outcomes at the population level.

G cluster_0 Molecular/Cellular Level cluster_1 Organism Level cluster_2 Population Level a Chemical Uptake & Distribution b Interaction with Biological Molecules (e.g., Proteins, DNA) a->b c Cellular Stress Response (e.g., Oxidative Stress) b->c d Disruption of Cellular Processes c->d e Impaired Growth & Development d->e f Reproductive Dysfunction d->f g Behavioral Changes d->g h Reduced Survival (Mortality) d->h i Altered Population Dynamics e->i f->i g->i h->i j Reduced Species Abundance i->j

Caption: A conceptual model of the toxicity pathway from molecular events to population-level effects.

References

Cross-Validation of Analytical Methods for 2,4-Bis(2-methylphenoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,4-Bis(2-methylphenoxy)aniline is critical for ensuring product quality and safety. This guide provides a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical practices and validation guidelines to aid in the selection of the most appropriate method for specific research needs.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of analytes that possess a UV chromophore. It is a robust and cost-effective method suitable for routine analysis.

Experimental Protocol

A reverse-phase HPLC method can be employed for the analysis of this compound.[1][2] The following protocol is a representative example:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Validation Parameters

The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6][7]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace levels of this compound, especially in complex matrices.

Experimental Protocol

The following protocol outlines a typical LC-MS/MS method for the quantification of this compound:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) and product ion (Q3) transitions for this compound would be optimized.

    • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

  • Sample Preparation: Similar to the HPLC-UV method, samples are dissolved in a suitable solvent, filtered, and injected. For biological matrices, a protein precipitation or solid-phase extraction step may be necessary.

Validation Parameters

The LC-MS/MS method would also be validated according to ICH guidelines, with a focus on parameters critical for bioanalytical methods if applicable.[3][4][5][6][7]

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar aniline compounds.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~0.3 ng/mL
Specificity ModerateHigh
Matrix Effect LowCan be significant
Cost LowerHigher
Throughput HighModerate

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV Experimental Workflow.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Extraction Solid-Phase Extraction (if necessary) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection UHPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Peak_Integration Peak Integration TIC->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: LC-MS/MS Experimental Workflow.

Logical Relationship Diagram

The selection of an appropriate analytical method is guided by several factors, as illustrated in the following diagram.

Method_Selection cluster_factors Decision Factors cluster_methods Analytical Methods Requirement Analytical Requirement Sensitivity Required Sensitivity Requirement->Sensitivity Specificity Required Specificity Requirement->Specificity Matrix Sample Matrix Complexity Requirement->Matrix Cost Cost and Throughput Requirement->Cost HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate LC_MS_MS LC-MS/MS Sensitivity->LC_MS_MS High Specificity->HPLC_UV Moderate Specificity->LC_MS_MS High Matrix->HPLC_UV Simple Matrix->LC_MS_MS Complex Cost->HPLC_UV Low Cost, High Throughput Cost->LC_MS_MS High Cost, Moderate Throughput

Caption: Method Selection Logic.

References

Comparative Reactivity of Ortho- vs. Para-Substituted Phenoxy Anilines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for efficient and predictable synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of ortho- and para-substituted phenoxy anilines, focusing on reactions critical to pharmaceutical development. While direct, head-to-head quantitative comparisons in the literature are scarce, this guide synthesizes established principles of organic chemistry and data from related systems to provide a predictive framework, supported by detailed experimental protocols.

Introduction

Phenoxy anilines are prevalent structural motifs in a wide array of biologically active compounds. The position of the phenoxy substituent—either ortho or para to the amino group—can profoundly influence the molecule's reactivity in subsequent synthetic transformations. This difference in reactivity is primarily governed by a combination of steric and electronic effects. Generally, the para-substituted isomer is expected to be more reactive in many common reactions due to lower steric hindrance around the reactive amino group.

Data Presentation: A Predictive Comparison

Reaction TypeOrtho-Phenoxy Aniline (Predicted Reactivity)Para-Phenoxy Aniline (Predicted Reactivity)Rationale
Amide Bond Formation LowerHigherThe ortho-phenoxy group sterically shields the amino group, impeding the approach of the activated carboxylic acid or coupling reagent.
Suzuki-Miyaura Coupling LowerHigherIn reactions involving the aniline nitrogen (e.g., as a directing group or in subsequent transformations), the ortho-substituent can hinder coordination to the metal catalyst.
Buchwald-Hartwig Amination LowerHigherSimilar to Suzuki-Miyaura coupling, steric hindrance from the ortho-phenoxy group can disfavor the formation of the key palladium-amide intermediate.
Nucleophilic Aromatic Substitution (SNAr) LowerHigherComputational studies suggest that ortho-substituents can significantly increase steric hindrance at the reaction center, complicating nucleophilic attack[1].

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions. These protocols are based on established methods for similar aniline derivatives and can be adapted for a direct comparative study of ortho- and para-phenoxy anilines.

Amide Bond Formation (N-Acylation)

This protocol describes a standard procedure for the coupling of a carboxylic acid with an aniline using a common coupling agent.

Materials:

  • Ortho- or Para-Phenoxy Aniline

  • Carboxylic Acid (e.g., Benzoic Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • DIPEA (N,N-Diisopropylethylamine)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) and the respective phenoxy aniline (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add DIPEA (1.2 mmol).

  • Add EDC (1.2 mmol) and a catalytic amount of DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a phenoxy aniline.

Materials:

  • Ortho- or Para-Phenoxy Aniline

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add the aryl bromide (1.0 mmol) and the respective phenoxy aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Reaction Principles

Logical Relationship of Structure to Reactivity

G Structure-Reactivity Relationship cluster_ortho Ortho-Phenoxy Aniline cluster_para Para-Phenoxy Aniline ortho Ortho-Substituent steric_hindrance Increased Steric Hindrance ortho->steric_hindrance causes reactivity Reactivity in Coupling Reactions steric_hindrance->reactivity decreases para Para-Substituent less_hindrance Reduced Steric Hindrance para->less_hindrance causes less_hindrance->reactivity increases

Caption: Steric effects of ortho vs. para substitution.

Experimental Workflow for Reactivity Comparison

G Comparative Reactivity Workflow start Start: Define Reaction Conditions (e.g., Amide Coupling) ortho_reaction Run Reaction with Ortho-Phenoxy Aniline start->ortho_reaction para_reaction Run Reaction with Para-Phenoxy Aniline start->para_reaction analysis Analyze Products (TLC, LC-MS, NMR) ortho_reaction->analysis para_reaction->analysis comparison Compare Yields and Reaction Rates analysis->comparison conclusion Determine Relative Reactivity comparison->conclusion

Caption: Workflow for comparing isomer reactivity.

Signaling Pathway Involvement

Phenoxy aniline derivatives are often explored as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where such a molecule might act.

G Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_A Kinase A receptor->kinase_A activates kinase_B Kinase B kinase_A->kinase_B activates transcription_factor Transcription Factor kinase_B->transcription_factor activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation promotes inhibitor Phenoxy Aniline Inhibitor inhibitor->kinase_A

Caption: Simplified kinase signaling pathway.

Conclusion

The positional isomerism of the phenoxy group on an aniline ring has significant implications for its chemical reactivity. Based on fundamental principles of steric hindrance, para-substituted phenoxy anilines are predicted to be more reactive than their ortho-counterparts in key synthetic transformations used in drug development, such as amide bond formation and palladium-catalyzed cross-coupling reactions. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to quantify these reactivity differences. A thorough understanding of these structure-reactivity relationships is crucial for optimizing synthetic routes and accelerating the discovery of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2,4-Bis(2-methylphenoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 2,4-Bis(2-methylphenoxy)aniline

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of this compound, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

This compound is classified as a substance with significant health and environmental risks. Safety Data Sheets (SDS) indicate that similar aniline compounds are toxic if swallowed, in contact with skin, or if inhaled, and are very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper personal protective equipment (PPE) must be worn at all times when handling this compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.

II. Quantitative Hazard Data Summary

The following table summarizes key hazard information for aniline and related compounds, which should be considered when handling this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ ToxicityCategory 1 (Blood)H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentAcute Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic EnvironmentChronic Category 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from representative Safety Data Sheets for aniline compounds.[1][2]

III. Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

A. Waste Segregation and Collection

  • Designate a Waste Container:

    • Obtain a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.

    • The container must be in good condition, with no leaks or cracks.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and any solvents used in the waste mixture.

    • Indicate the approximate concentration or percentage of the chemical.

    • Note the date when waste was first added to the container (accumulation start date).

  • Collect the Waste:

    • All waste containing this compound, including pure compound, solutions, and rinsates from cleaning glassware, must be collected in this designated container.

    • Do not mix this waste with other waste streams, such as halogenated solvents, acids, or bases, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

    • Keep the waste container securely closed at all times, except when adding waste.[2]

B. Storage of Chemical Waste in the Laboratory

  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory.[3] This area should be under the control of the laboratory personnel.

    • The SAA must be at or near the point of generation.

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[4]

    • The secondary containment should be made of a material compatible with the waste.

  • Segregation from Incompatibles:

    • Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][5]

C. Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS):

    • Once the waste container is full, or before it has been in storage for the maximum allowable time (often 6-12 months, check with your institution), contact your EHS office to arrange for a waste pickup.[1][4]

  • Provide Necessary Information:

    • Be prepared to provide the EHS office with all the information from the hazardous waste label.

  • Disposal Method:

    • The EHS office will transport the waste to an approved hazardous waste disposal facility.[6] The typical final disposal method for this type of waste is incineration at a permitted facility.

D. Decontamination of Laboratory Equipment

  • Triple Rinsing:

    • Glassware and equipment that have come into contact with this compound must be decontaminated.

    • Rinse the equipment three times with a suitable solvent (e.g., acetone or ethanol).

    • The first two rinsates must be collected as hazardous waste in your designated container.[1] The third rinsate may, depending on institutional policy, be disposed of down the drain with copious amounts of water, but it is best practice to collect all rinsates as hazardous waste.

  • Final Cleaning:

    • After the solvent rinse, the equipment can be washed with soap and water.

IV. Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In the Laboratory cluster_disposal Final Disposal Process start Generation of Waste (e.g., unused chemical, solutions, rinsate) prep_container 1. Prepare and Label Waste Container start->prep_container collect_waste 2. Collect Waste in Segregated Container prep_container->collect_waste store_waste 3. Store in Satellite Accumulation Area (SAA) with Secondary Containment collect_waste->store_waste contact_ehs 4. Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs Container is full or storage time limit reached ehs_pickup 5. EHS Transports Waste to Central Facility contact_ehs->ehs_pickup final_disposal 6. Disposal at an Approved Hazardous Waste Facility (e.g., Incineration) ehs_pickup->final_disposal

References

Personal protective equipment for handling 2,4-Bis(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Bis(2-methylphenoxy)aniline (CAS No. 73637-04-4) was not available through our search. The following guidance is based on the safety profiles of structurally similar aromatic amines, such as aniline and its derivatives. It is imperative to treat this compound with the same level of caution as other hazardous aromatic amines and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes and should be supplemented with a thorough risk assessment for your specific laboratory conditions.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Personal Protective Equipment (PPE) Recommendations

Given the potential hazards of aromatic amines, which can be absorbed through the skin and cause systemic toxicity, a comprehensive PPE strategy is crucial.[1][2][3] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.

PPE CategoryRecommendationRationale & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Silver Shield®/4H®). Double gloving is recommended.Aromatic amines can readily penetrate many common glove materials. Nitrile gloves may not be suitable for prolonged contact.[1] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.
Eye and Face Protection Chemical splash goggles and a face shield.Provides protection against splashes and vapors.[4] Standard safety glasses are not sufficient.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is necessary when working outside of a certified chemical fume hood or in case of ventilation failure.Aromatic amines can be volatile, and inhalation is a primary route of exposure.[5] A full respiratory protection program, including fit testing, is required.
Protective Clothing A fully buttoned lab coat, chemical-resistant apron, and closed-toe shoes are mandatory. For larger quantities or splash potential, chemical-resistant coveralls are recommended.Prevents skin contact with the substance. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step plan outlines the key phases of handling this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1] The area should be clearly marked with warning signs.

  • Ventilation: Ensure adequate ventilation. Local exhaust ventilation is critical to control airborne concentrations of the chemical.[3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags should be available in the immediate work area.

Handling Procedures
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing paper or boat to avoid contaminating balances.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Do not breathe vapors or allow the substance to come into contact with skin or eyes.[4]

  • Container Handling: Keep containers tightly closed when not in use.

Post-Handling and Decontamination
  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[1][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill Response:

    • Small Spill: If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.

    • Large Spill: Evacuate the area immediately and notify your institution's environmental health and safety department.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[8]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE emergency_prep Verify Emergency Equipment (Eyewash, Shower, Spill Kit) don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer handle_carefully Handle to Avoid Dust/Aerosols weigh_transfer->handle_carefully decontaminate Decontaminate Surfaces and Equipment handle_carefully->decontaminate remove_ppe Remove PPE in Designated Area decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Dispose via Certified Program store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.